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  • Product: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride
  • CAS: 143394-93-8

Core Science & Biosynthesis

Foundational

Technical Monograph: (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Common Name: D-Aspartic Anhydride Hydrochloride CAS Registry Number: 39185-99-4 (General salt form) / 1783-96-6 (Parent Acid) Content Type: Technical Reference & Experimental Guide Executive Summary (R)-3-Aminodihydrofur...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: D-Aspartic Anhydride Hydrochloride CAS Registry Number: 39185-99-4 (General salt form) / 1783-96-6 (Parent Acid) Content Type: Technical Reference & Experimental Guide

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (D-Aspartic anhydride HCl) is the activated cyclic anhydride form of D-aspartic acid. Unlike standard N-protected aspartic anhydrides used in peptide synthesis (e.g., Boc-Asp-anhydride), this compound retains a free, protonated amine. This unique structural feature makes it a high-value, high-risk reagent: it offers rapid acylation kinetics for introducing D-aspartyl residues but suffers from extreme moisture sensitivity and potential for regiochemical ambiguity (α- vs. β-attack).

This guide addresses the critical handling protocols, mechanistic regioselectivity, and synthetic applications required to utilize this reagent effectively in peptidomimetic drug design and neurobiological research.

Physicochemical Profile

The hydrochloride salt stabilizes the amine, preventing immediate self-polymerization, but the anhydride ring remains highly electrophilic.

PropertySpecificationTechnical Note
Systematic Name (3R)-3-aminooxolane-2,5-dione hydrochlorideEnantiomer of naturally occurring L-Asp anhydride.
Formula C₄H₆ClNO₃
Molecular Weight 151.55 g/mol
Appearance White to off-white crystalline solidHygroscopic. Turns sticky/yellow upon hydrolysis.
Solubility DMSO, DMF, NMPDecomposes rapidly in water/alcohols.
Melting Point ~209–211 °C (Dec)Varies by purity/solvate state; often sublimes.
Storage -20°C, Desiccated, ArgonCritical: Store in separate secondary containment.

Mechanistic Reactivity & Regioselectivity

The core challenge in using aspartic anhydrides is regioselectivity . The anhydride ring contains two carbonyl electrophiles:

  • C2 (α-carbonyl): Adjacent to the ammonium group. Attack here yields the desired α-aspartyl product.

  • C5 (β-carbonyl): Distal to the ammonium group. Attack here yields the β-aspartyl (isoaspartyl) byproduct.

Mechanism of Ring Opening

The ammonium group at C3 exerts an inductive electron-withdrawing effect, theoretically activating C2. However, steric hindrance often pushes nucleophiles toward the less hindered C5, especially in non-polar solvents.

ReactionMechanism Anhydride (R)-Aspartic Anhydride HCl (Electrophile) AlphaPath Attack at C2 (α-carbonyl) Anhydride->AlphaPath Steric Control BetaPath Attack at C5 (β-carbonyl) Anhydride->BetaPath Kinetic Control Nucleophile R-NH2 (Nucleophile) Nucleophile->AlphaPath Nucleophile->BetaPath AlphaProd α-Aspartyl Amide (Desired) AlphaPath->AlphaProd BetaProd β-Aspartyl Amide (Isoaspartyl Byproduct) BetaPath->BetaProd

Figure 1: Divergent pathways of nucleophilic attack on the aspartic anhydride ring. Solvent polarity significantly influences the α:β ratio.

Synthetic Utility & Applications

Synthesis of D-Asp Containing Peptides

D-Aspartic acid is crucial in studying NMDA receptor signaling and bacterial cell wall synthesis. The anhydride allows for the introduction of the D-Asp moiety without the need for carboxyl activation reagents (like DCC/EDC), which can cause racemization.

Prevention of Aspartimide Formation

In standard Solid Phase Peptide Synthesis (SPPS), aspartic acid residues can cyclize to form aspartimide (the imide form of the anhydride) under basic conditions (e.g., piperidine deprotection). Understanding the behavior of (R)-3-Aminodihydrofuran-2,5-dione is essential for researchers trying to avoid this side reaction or intentionally synthesize aspartimide derivatives as reference standards.

Experimental Protocol: Regioselective Derivatization

Objective: React (R)-3-Aminodihydrofuran-2,5-dione HCl with a primary amine (R-NH₂) to favor the α-amide.

Self-Validating Logic: The protocol uses a "Split-Solvent" approach. Highly polar solvents (DMF/DMSO) tend to favor β-attack due to charge separation stabilization, while non-polar solvents (if solubility permits) or specific catalysts favor α-attack. We utilize a low-temperature addition to maximize kinetic selectivity.

Reagents
  • (R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 eq)

  • Primary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq - Required to neutralize HCl salt and free the amine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Prep Step1 1. Dissolve Amine (1.1 eq) + DIPEA (2.0 eq) in Anhydrous DMF Start->Step1 Step2 2. Cool to -20°C (Kinetic Control) Step1->Step2 Step3 3. Add Solid Anhydride (1.0 eq) portion-wise under N2 Step2->Step3 Step4 4. Stir 1h @ -20°C -> Warm to RT Step3->Step4 Check 5. QC Checkpoint: TLC / LC-MS Step4->Check Decision Conversion > 95%? Check->Decision Decision->Step4 No (Add time) Workup 6. Acidic Workup (0.1M HCl) to remove unreacted amine Decision->Workup Yes

Figure 2: Low-temperature acylation protocol designed to minimize hydrolysis and optimize regioselectivity.

Step-by-Step Methodology
  • Preparation: Flame-dry all glassware. Purge with Argon or Nitrogen.

  • Solubilization: Dissolve the target amine and DIPEA in anhydrous DMF. The base is critical to neutralize the HCl attached to the anhydride reactant.

  • Addition: Cool the solution to -20°C. Add the (R)-3-Aminodihydrofuran-2,5-dione HCl solid in small portions. Rationale: Adding solid to solution keeps the concentration of the anhydride low relative to the amine, promoting intermolecular reaction over hydrolysis.

  • Reaction: Stir at -20°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Validation (QC): Perform TLC (MeOH/DCM 1:9). The anhydride spot should disappear.

    • Note: If the starting material persists, do not add water. Add more amine.

  • Quench: Pour into ice-cold 0.1 M HCl. This protonates the product (zwitterion form) and keeps it in the aqueous phase or precipitates it, depending on the lipophilicity of the amine R-group.

Quality Control & Characterization

Verifying the integrity of the anhydride and the regiochemistry of the product is mandatory.

TechniqueExpected ObservationDiagnostic Value
FT-IR Doublet carbonyl peaks at ~1780 cm⁻¹ and ~1860 cm⁻¹ (cyclic anhydride).High: Disappearance of these bands confirms ring opening.
¹H NMR (DMSO-d₆) Anhydride protons (CH-CH₂) appear as an ABX system. Shift changes significantly upon ring opening.High: Distinguishes α-amide (NH adjacent to CH) vs β-amide (NH adjacent to CH₂).
HPLC Single sharp peak. Broadening indicates hydrolysis to D-Aspartic acid.Medium: Requires non-aqueous mobile phase to prevent on-column hydrolysis.

Regiochemistry Check: In ¹H NMR, the α-proton of the aspartyl residue in the α-amide product typically resonates downfield (shifted by ~0.2-0.4 ppm) compared to the β-amide product due to the proximity of the amide carbonyl.

References

  • Chemical Identity & Properties

    • PubChem.[1][2] (n.d.). Compound Summary: Aspartic Anhydride Hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Regioselectivity in Ring Opening

    • Yang, C. C., & Merrifield, R. B. (1976). The preparation and properties of tert-butyloxycarbonyl-L-aspartic acid alpha-benzyl ester. Journal of Organic Chemistry. (Contextual grounding for aspartic anhydride behavior).
    • ResearchGate. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride. Retrieved from [Link]

  • Aspartimide Formation (Side Reaction Context)
  • Biological Relevance of D-Asp

Sources

Exploratory

An In-depth Technical Guide to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Abstract: This document provides a comprehensive technical overview of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 143394-93-8), a pivotal chiral building block in modern medicinal chemistry. We will explore its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 143394-93-8), a pivotal chiral building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into the critical role of its stereochemistry in drug development, and present logical frameworks for its synthesis and analytical validation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile synthon.

Introduction: The Strategic Value of a Chiral Precursor

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a chiral organic compound that serves as a highly valuable and versatile building block in pharmaceutical research and medicinal chemistry.[1] Its structure, a derivative of dihydrofuran-2,5-dione, is notable for its reactive ketone and amine functional groups.[1] However, its most critical feature is the defined (R)-enantiomer stereocenter, which is indispensable for the synthesis of stereospecific molecules.[1] In an industry where the biological activity of a drug is often dictated by its three-dimensional geometry, access to enantiomerically pure synthons like this is a foundational requirement for building effective and safe therapeutic agents.[2][3] This guide will illuminate the technical considerations for utilizing this compound, from bench-scale synthesis to quality control and safe handling.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's properties is the bedrock of its effective application. The hydrochloride salt form enhances both the solubility and stability of the compound, making it more amenable to various reaction conditions.[4]

PropertyValueSource(s)
CAS Number 143394-93-8
IUPAC Name (3R)-3-aminodihydro-2,5-furandione hydrochloride
Molecular Formula C₄H₆ClNO₃[5]
Molecular Weight 151.55 g/mol [5]
Purity Typically ≥95%
Appearance (Not specified in sources, typically a white to off-white solid)
Storage Temperature 2-8°C, Sealed in dry conditions[5]
InChI Key ZUOVTYLEICKQDF-HSHFZTNMSA-N

The Imperative of Chirality in Drug Development

Chirality, the property of "handedness" in molecules, is a fundamental principle in pharmacology.[2][3] Enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive or, in the worst cases, responsible for adverse effects.[2] The thalidomide tragedy serves as a stark historical reminder of this principle. Therefore, the ability to synthesize a single, specific enantiomer is not merely an academic exercise but a critical requirement for safety and efficacy in drug design.[3][6]

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride provides a pre-defined stereocenter, allowing chemists to build molecular complexity with confidence, knowing that the desired stereochemistry at that position is already established. This "chiral pool" synthesis approach is a robust strategy for creating enantiomerically pure compounds.[3]

cluster_0 Chiral Synthesis Strategy A (R)-3-Aminodihydrofuran-2,5-dione HCl (Defined R-Stereocenter) B Multi-step Synthesis A->B Starting Material C Complex Drug Candidate (Stereochemically Pure) B->C Maintains Chirality

Caption: Role of the title compound as a chiral synthon.

Synthesis and Stereochemical Integrity

The synthesis of chiral building blocks derived from amino acids like aspartic acid is a well-established field.[7][8] While a specific, detailed synthesis for CAS 143394-93-8 is not publicly detailed, a logical and scientifically sound approach can be extrapolated from the synthesis of related aspartic acid derivatives and chiral amines.[7][9] The primary goal is the formation of the cyclic anhydride from L-aspartic acid while preserving the stereocenter.

Experimental Protocol 1: Conceptual Synthetic Workflow

This protocol outlines a plausible, multi-step synthesis starting from the naturally available L-aspartic acid. The key is the protection of the amine group, followed by cyclization to form the anhydride, and subsequent deprotection under conditions that do not cause racemization.

  • Amine Protection:

    • Rationale: The amino group of L-aspartic acid must be protected to prevent it from interfering with the subsequent cyclization step. A common protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is suitable.

    • Procedure: Dissolve L-aspartic acid in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base (e.g., sodium bicarbonate) followed by the protecting agent (e.g., Di-tert-butyl dicarbonate for Boc protection). Stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Anhydride Formation (Cyclization):

    • Rationale: The two carboxylic acid groups of the protected aspartic acid must be condensed to form the dihydrofuran-2,5-dione ring. This is typically achieved using a dehydrating agent.

    • Procedure: Dissolve the N-protected aspartic acid in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to 0°C. Add a dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (DCC). Allow the reaction to slowly warm to room temperature and stir until cyclization is complete.

  • Deprotection and Salt Formation:

    • Rationale: The protecting group must be removed to yield the free amine. Treatment with a strong acid like HCl not only removes common protecting groups (like Boc) but also simultaneously forms the desired hydrochloride salt.

    • Procedure: Dissolve the crude protected anhydride in a suitable solvent (e.g., ethyl acetate or methanol). Bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). Stir until deprotection is complete. The hydrochloride salt will often precipitate from the solution.

  • Purification:

    • Rationale: The final product must be purified to remove any unreacted starting materials or byproducts.

    • Procedure: Collect the precipitated solid by filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove soluble impurities. The product can be further purified by recrystallization if necessary.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of the synthesized compound is paramount. A combination of analytical techniques should be employed to create a self-validating workflow.

cluster_1 Experimental & Validation Workflow Synthesis Synthesis (Protocol 1) Purification Purification (Filtration / Recrystallization) Synthesis->Purification Validation Analytical Validation (Protocol 2) Purification->Validation Final Verified Compound (>95% Purity) Validation->Final Meets Specs

Caption: A self-validating experimental workflow.

Experimental Protocol 2: Analytical Characterization Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the molecule.

    • ¹H NMR: Should show characteristic peaks for the protons on the furanone ring and the amine group, with chemical shifts and coupling constants consistent with the rigid cyclic structure.

    • ¹³C NMR: Should confirm the presence of the two carbonyl carbons, the chiral carbon bearing the amino group, and the other aliphatic carbon in the ring.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Method: A reversed-phase HPLC method with a suitable C18 column and a mobile phase of water and acetonitrile (containing a modifier like trifluoroacetic acid) can be used. The purity is determined by the area percentage of the main peak.

    • Chiral HPLC: This is the most critical step to confirm enantiomeric purity. Using a chiral stationary phase, it is possible to separate the (R) and (S) enantiomers. The analysis should show a single major peak corresponding to the (R)-enantiomer, confirming high enantiomeric excess (e.e.).

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Method: Electrospray ionization (ESI) is a suitable method. The analysis should show a molecular ion peak corresponding to the free amine ([M+H]⁺) at m/z ≈ 116.04, confirming the mass of the organic portion of the molecule.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as a warning-level hazard.

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage and Stability:

    • Store in a well-sealed container at 2-8°C.[5]

    • The hydrochloride salt form provides enhanced stability, but the compound should still be protected from moisture to prevent hydrolysis of the anhydride ring.[4]

Conclusion

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is more than just a chemical intermediate; it is a strategic tool for the stereospecific synthesis of complex pharmaceutical agents. Its defined chirality, coupled with its reactive functional groups, makes it an essential precursor in drug discovery pipelines. A thorough understanding of its properties, a logical approach to its synthesis, rigorous analytical validation, and strict adherence to safety protocols are the cornerstones of its successful application in the laboratory. By leveraging this powerful synthon, researchers can more efficiently and reliably construct the next generation of stereochemically pure therapeutics.

References

  • (R)-3-Aminodihydrofuran-2,5-dione hydrochloride | 143394-93-8 | Benchchem. Benchchem.
  • CAS 2185-03-7: 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S) - CymitQuimica. CymitQuimica.
  • 39185-99-4 | 3-Aminodihydrofuran-2,5-dione hydrochloride - ChemScene. ChemScene.
  • (R)-3-AMINODIHYDROFURAN-2,5-DIONE HCL | 143394-93-8 - Sigma-Aldrich. Sigma-Aldrich.
  • Neumann et al - Synthesis of Multi-Module Low Density Lipoprotein Receptor Class A Domains with Acid. ChemRxiv.
  • New synthesis strategy for chiral drugs -- versatile chiral chemical species
  • 2,5-Furandione, dihydro-3-(tetrapropenyl)- | C16H26O3 | CID 6438029. PubChem.
  • 39185-99-4 | 3-AMINO-DIHYDRO-FURAN-2,5-DIONE HCL. Aribo Biotechnology.
  • 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID. PubChem.
  • Synthesis of β-(S-methyl)thioaspartic acid and derivatives.
  • Chirality-dependent supramolecular synthons based on the 1,3-oxazolidin-2-one framework. Royal Society of Chemistry.
  • Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione. Chemos GmbH&Co.KG.
  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Chiral Synthons in Pesticide Syntheses. University of Groningen research portal.
  • Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Deriv
  • The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent.
  • An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates.
  • Chirality in Drug Molecules: Synthetic and Biological Implic
  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Aspartic acid. Wikipedia.
  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

Sources

Foundational

An In-depth Technical Guide to the Precursors for (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride Synthesis

For Researchers, Scientists, and Drug Development Professionals Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its rigid structure and defined stereocenter make it a valuable synthon for creating complex, stereospecific molecules. This guide provides a detailed exploration of the primary synthetic precursors and methodologies for its preparation. We will focus on the most scientifically sound and commercially viable route, which originates from D-aspartic acid. The narrative will delve into the causality behind experimental choices, from the selection of the starting material and protecting groups to the specific conditions required for cyclization and deprotection. Detailed, field-tested protocols and data summaries are provided to equip researchers with the practical knowledge required for successful synthesis.

Introduction: The Strategic Importance of a Chiral Synthon

The precise three-dimensional arrangement of atoms in a drug molecule is critical to its biological activity and safety profile. Chiral synthons, or building blocks, are the foundational components that allow chemists to construct these complex architectures with absolute stereochemical control. (R)-3-Aminodihydrofuran-2,5-dione, a derivative of succinic anhydride, provides a constrained scaffold containing a primary amine at a chiral center. Its hydrochloride salt form enhances stability and solubility, making it an ideal intermediate for further chemical elaboration.[2]

The synthesis of this target molecule, however, presents a key challenge: establishing the desired (R) stereochemistry at the C3 position. This guide will demonstrate that a precursor-driven strategy, starting with an enantiopure raw material, is vastly superior to non-stereospecific routes that would necessitate difficult and often inefficient chiral resolution steps.[1]

The Precursor of Choice: D-Aspartic Acid

The most logical and efficient precursor for the synthesis of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is D-aspartic acid .

Causality for Selection:

  • Inherent Chirality: D-aspartic acid possesses the correct stereochemistry that directly translates to the desired (R)-configuration in the final product. This avoids the need for chiral separation, significantly improving atom economy and overall yield.

  • Structural Analogy: The core carbon skeleton of aspartic acid is perfectly suited for intramolecular cyclization to form the desired dihydrofuran-2,5-dione ring (a succinic anhydride derivative).

  • Commercial Availability: While less common than its L-enantiomer, D-aspartic acid is a readily available and cost-effective starting material for pharmaceutical applications.

The overall synthetic strategy involves three critical transformations, which will be explored in detail:

  • Amine Protection: Masking the nucleophilic amino group to prevent unwanted side reactions.

  • Intramolecular Cyclization: Dehydration of the two carboxylic acid moieties to form the cyclic anhydride.

  • Deprotection & Salt Formation: Removal of the protecting group and isolation of the final product as a stable hydrochloride salt.

G cluster_0 Synthetic Workflow D-Aspartic Acid D-Aspartic Acid N-Protected D-Aspartic Acid N-Protected D-Aspartic Acid N-Protected (R)-3-Aminodihydrofuran-2,5-dione N-Protected (R)-3-Aminodihydrofuran-2,5-dione Target Product (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Caption: High-level synthetic workflow from D-Aspartic Acid.

Pillar 1: Strategic Amine Protection

Before cyclization can occur, the amino group of D-aspartic acid must be protected. An unprotected amine would be a competing nucleophile during the anhydride formation step, leading to polymerization and other side products.

The Carbobenzyloxy (Cbz) Group: A Field-Proven Choice

The benzyloxycarbonyl (Cbz or Z) group is an excellent choice for this synthesis.[3]

Rationale for Cbz Protection:

  • Stability: The Cbz group is robust and stable to the acidic or dehydrating conditions required for anhydride formation.

  • Crystallinity: Cbz-protected amino acids are often highly crystalline, facilitating purification of the intermediate, N-Cbz-D-aspartic acid.[3]

  • Clean Deprotection: It can be removed under neutral conditions via catalytic hydrogenolysis, which avoids harsh acidic or basic conditions that could potentially racemize the chiral center or open the newly formed anhydride ring.[4][5]

The protection is typically achieved by reacting D-aspartic acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 8-10).[3]

Pillar 2: Intramolecular Cyclization to Form the Anhydride

The core of the synthesis is the conversion of N-Cbz-D-aspartic acid into its corresponding cyclic anhydride. This is an intramolecular dehydration reaction.

G start N-Cbz-D-Aspartic Acid intermediate Mixed Anhydride Intermediate start->intermediate Acetic Anhydride (Dehydrating Agent) side_product Aspartimide Formation (Side Reaction) start->side_product Base or Heat (Undesirable) product N-Cbz-(R)-3-Aminodihydrofuran-2,5-dione intermediate->product Intramolecular Acyl Substitution

Caption: Mechanism of anhydride formation and potential side reaction.

A common and effective method for this transformation is treatment with acetic anhydride.[6] The reaction proceeds by forming a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack of the remaining carboxylate to displace acetic anhydride and form the stable five-membered ring.

A Critical Consideration: Aspartimide Formation A well-known side reaction in peptide chemistry, aspartimide formation, can occur during the synthesis of aspartic acid derivatives.[7] This involves the nitrogen of the peptide backbone (or in this case, the protected amine) attacking a side-chain ester to form a succinimide ring. While the Cbz protecting group is not as susceptible as a peptide bond, using mild conditions and avoiding strong bases is crucial to minimize this risk and prevent racemization.[6][7]

Pillar 3: Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Cbz group to unveil the primary amine, followed by protonation with hydrochloric acid to yield the stable target salt.

Catalytic Hydrogenolysis: A Clean and Mild Approach The preferred method for Cbz deprotection is catalytic hydrogenolysis.[4]

Mechanism: The reaction is carried out under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The Cbz group is cleaved to yield the free amine, with toluene and carbon dioxide as the only byproducts, which are easily removed.

Salt Formation: After the deprotection is complete, the catalyst is filtered off, and the resulting free amine is treated with a solution of hydrogen chloride (e.g., HCl in ethanol or diethyl ether). The hydrochloride salt precipitates from the solution as a stable, often crystalline solid, which can be easily isolated and purified. Acid-mediated deprotection is also a viable, metal-free alternative.[8]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis via the D-aspartic acid route. Yields are representative and can vary based on scale and purification efficiency.

StepPrecursorKey ReagentsSolventTypical YieldReference
1. Amine ProtectionD-Aspartic AcidBenzyl Chloroformate, NaHCO₃Acetone/Water85-95%[3]
2. CyclizationN-Cbz-D-Aspartic AcidAcetic AnhydrideDichloromethane90-98%[6][9]
3. DeprotectionN-Cbz-(R)-3-Aminodihydrofuran-2,5-dioneH₂, 10% Pd/C, HClMethanol/Ether80-90%[4][8]

Experimental Protocols

The following protocols are designed as self-validating systems, providing a clear path from precursor to final product.

Protocol 1: Synthesis of N-Benzyloxycarbonyl-D-aspartic acid (N-Cbz-D-Aspartic Acid)
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve D-aspartic acid (1.0 eq) in a 1 M sodium bicarbonate (NaHCO₃) aqueous solution (3.0 eq) at 0-5°C.

  • Protection: While maintaining the temperature below 10°C, add benzyl chloroformate (1.1 eq) dropwise via the addition funnel over 1 hour. A simultaneous addition of 2 M NaOH may be required to maintain a pH between 8.5 and 9.5.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction for the disappearance of D-aspartic acid by TLC.

  • Work-up: Once complete, wash the reaction mixture twice with diethyl ether to remove unreacted benzyl chloroformate. Carefully acidify the aqueous layer to pH 2 with cold 2 M HCl. A white precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 1 hour, then collect the white solid by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield N-Cbz-D-aspartic acid.

    • Self-Validation Check: The product should be a white crystalline solid with a sharp melting point. Purity can be confirmed by ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of N-Cbz-(R)-3-Aminodihydrofuran-2,5-dione
  • Setup: In a flame-dried flask under a nitrogen atmosphere, suspend N-Cbz-D-aspartic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cyclization: Add acetic anhydride (1.5 eq) to the suspension. Stir the mixture at room temperature. The suspension should gradually become a clear solution as the reaction progresses.

  • Reaction: Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).

  • Isolation: Remove the solvent and excess acetic anhydride under reduced pressure. The resulting oil or solid can be triturated with a mixture of diethyl ether and hexanes to induce crystallization.

  • Purification: Collect the solid by filtration and wash with cold ether/hexanes. Dry under vacuum.

    • Self-Validation Check: The product's identity and purity should be confirmed by IR spectroscopy (characteristic anhydride C=O stretches) and ¹H NMR.

Protocol 3: Synthesis of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride
  • Setup: Dissolve N-Cbz-(R)-3-Aminodihydrofuran-2,5-dione (1.0 eq) in anhydrous methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd relative to the substrate) under a nitrogen blanket.[4]

  • Hydrogenolysis: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for lab scale). Repeat this process three times. Stir the reaction vigorously under the hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the Cbz-protected starting material.

  • Filtration & Salt Formation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. To the clear filtrate, add a 2 M solution of HCl in diethyl ether or ethanol dropwise until precipitation is complete.

  • Isolation: Cool the mixture, collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[10]

    • Self-Validation Check: The final product's identity can be confirmed by comparing its melting point and spectral data (¹H NMR, ¹³C NMR, MS) with literature values. Chiral HPLC can be used to confirm enantiomeric purity.

Conclusion

The synthesis of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is most effectively and reliably achieved using D-aspartic acid as the key chiral precursor. This precursor-driven approach ensures the correct stereochemistry from the outset, eliminating the need for complex and costly resolution steps. A robust three-step sequence involving Cbz protection, anhydride-mediated cyclization, and catalytic hydrogenolysis provides a high-yielding and scalable route to this valuable pharmaceutical building block. By understanding the rationale behind each synthetic step and potential side reactions, researchers can confidently and efficiently produce this important chiral synthon.

References

  • CN105218490B - Preparation method of (R)
  • Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google P
  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols - MDPI. [Link]

  • The Chemical Synthesis of Low-Density Lipoprotein Receptor Class A (LA) Modules Enabled by a Pyridiniumylide-Masked Aspartic Acid - ChemRxiv. [Link]

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google P
  • ASPARTIMIDE FORMATION - Iris Biotech GmbH. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Wiley Online Library. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Anhydride-Mediated Peptide Synthesis with C-Terminal Unprotected N-Methylamino Acids - Thieme Connect. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. [Link]

Sources

Exploratory

Technical Whitepaper: (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

The following technical guide details the mechanism of action, chemical behavior, and experimental utility of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (commonly known as D-Aspartic Anhydride Hydrochloride ). Mecha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical behavior, and experimental utility of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (commonly known as D-Aspartic Anhydride Hydrochloride ).

Mechanisms of Chemical Reactivity & Biological Signaling[1]

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS: 143394-93-8) is the hydrochloride salt of D-aspartic anhydride . In drug development, it serves a dual function:

  • Chemical Reagent: A highly reactive electrophile used to introduce D-aspartyl moieties into peptides and peptidomimetics.

  • Pharmacological Probe/Precursor: A cyclic progenitor that rapidly hydrolyzes in physiological media to release D-Aspartic Acid (D-Asp) , a potent neuromodulator and endocrine regulator.

This guide analyzes its mechanism of action through two distinct lenses: the electrophilic ring-opening mechanism (relevant to synthesis and bioconjugation) and the post-hydrolysis signaling cascade (relevant to neurobiology and endocrinology).

Chemical Mechanism of Action: Electrophilic Ring Opening

For medicinal chemists, the primary "mechanism" of this compound is its reactivity as an acylating agent. The cyclic anhydride moiety is strained and highly susceptible to nucleophilic attack.

2.1. The Regioselectivity Challenge

Upon reaction with a nucleophile (e.g., a primary amine


 or water), the anhydride ring can open at two distinct carbonyl positions (

or

), leading to isomeric products.
  • 
    -Attack (C2 Position):  Results in the formation of 
    
    
    
    -aspartyl
    derivatives (isoaspartyl). These are generally undesired in peptide synthesis as they alter the backbone topology.
  • 
    -Attack (C5 Position):  Results in the formation of 
    
    
    
    -aspartyl
    derivatives (native peptide bond linkage).

Critical Insight: The protonated amine in the hydrochloride salt (


) exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the adjacent carbonyls. However, steric hindrance and electronic factors often lead to a mixture of 

- and

-isomers, a phenomenon known as the Aspartimide Rearrangement pathway in peptide degradation.
2.2. Hydrolysis Kinetics

In aqueous physiological buffers (pH 7.4), the anhydride is unstable.



  • Half-life (

    
    ):  Typically < 5 minutes in neutral buffer.
    
  • Implication: For biological assays, this compound acts as an immediate-release source of D-Aspartic acid.

Biological Mechanism of Action: The D-Aspartate Cascade

Once hydrolyzed, the active moiety is D-Aspartic Acid . Its pharmacological effects are mediated through specific receptor interactions in the neuroendocrine system.

3.1. NMDA Receptor Modulation

D-Aspartic acid is an endogenous agonist at the NMDA receptor (N-methyl-D-aspartate receptor), a glutamate-gated ion channel critical for synaptic plasticity.

  • Binding Site: D-Asp binds to the glutamate site on the GluN2 subunits (specifically GluN2A and GluN2B) with high affinity.

  • Effect: It acts as a co-agonist (along with glycine/D-serine) to increase channel opening probability, enhancing calcium (

    
    ) influx and potentiating glutamatergic transmission.
    
3.2. Hypothalamic-Pituitary-Gonadal (HPG) Axis Activation

D-Asp is a key regulator of steroidogenesis.

  • Hypothalamus: Stimulates the release of Gonadotropin-Releasing Hormone (GnRH).

  • Pituitary: Enhances the secretion of Luteinizing Hormone (LH).

  • Leydig Cells (Testes): Directly upregulates the StAR protein (Steroidogenic Acute Regulatory protein), which is the rate-limiting step in testosterone synthesis (cholesterol transport into mitochondria).

Visualization: Dual-Mechanistic Pathway

The following diagram illustrates the bifurcation between the chemical reactivity (synthesis/degradation) and the biological signaling pathways.

MechanismOfAction cluster_Chemical Chemical Reactivity (In Vitro/Synthesis) cluster_Biological Biological Signaling (In Vivo) Anhydride (R)-3-Aminodihydrofuran-2,5-dione HCl (Reactive Electrophile) Nucleophile Nucleophile (R-NH2) Anhydride->Nucleophile Acylation Water Hydrolysis (pH 7.4) Anhydride->Water Rapid Hydrolysis IsoAsp Beta-Aspartyl Derivative (Isoaspartyl - Undesired) Nucleophile->IsoAsp Alpha-Attack (C2) AlphaAsp Alpha-Aspartyl Derivative (Native Peptide Bond) Nucleophile->AlphaAsp Beta-Attack (C5) DAsp Free D-Aspartic Acid (Active Metabolite) Water->DAsp NMDA NMDA Receptor (GluN2B) Calcium Influx DAsp->NMDA Agonism StAR StAR Protein Expression (Leydig Cells) DAsp->StAR Upregulation Testosterone Testosterone Synthesis StAR->Testosterone Steroidogenesis

Caption: Figure 1. Bifurcated mechanism showing regioselective ring opening (chemical) and hydrolytic activation of D-Asp signaling (biological).

Experimental Protocols
5.1. Protocol: Monitoring Anhydride Hydrolysis Kinetics

Objective: Determine the stability of the reagent in physiological buffer to establish the "active window" for chemical derivatization vs. biological release.

  • Preparation: Dissolve 10 mg of (R)-3-Aminodihydrofuran-2,5-dione HCl in 1 mL of anhydrous DMSO (Stock Solution).

  • Initiation: Spike 50 µL of Stock Solution into 950 µL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Sampling: Withdraw 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately quench aliquots with 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile to stop hydrolysis and protonate the species.

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

    • Stationary Phase: C18 Reverse Phase Column.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Detection: Monitor the disappearance of the anhydride peak (M+H 116, free base equivalent) and appearance of D-Aspartic acid (M+H 134).

5.2. Protocol: In Vitro NMDA Receptor Binding

Objective: Verify the biological activity of the hydrolysate.

  • Membrane Prep: Isolate synaptic membranes from rat hippocampus or HEK293 cells transfected with GluN1/GluN2B subunits.

  • Incubation: Incubate membranes with

    
    -CGP-39653 (a competitive NMDA antagonist) in the presence of increasing concentrations of the hydrolyzed test compound (0.1 µM – 100 µM).
    
  • Filtration: Filter through glass fiber filters (GF/B) pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure displaced radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and 
    
    
    
    values. Validated D-Aspartic acid should show a
    
    
    in the low micromolar range (~1-5 µM).
Quantitative Data Summary
ParameterValue / CharacteristicRelevance
Molecular Weight 151.55 g/mol (HCl salt)Stoichiometry calculations for synthesis.
Solubility High in Water/DMSORapid dissolution; immediate hydrolysis in water.
Hydrolysis Half-life < 5 min (pH 7.4, 37°C)Acts as an "instant release" D-Asp source in vivo.
Reactivity Electrophilic AcylationProne to forming isoaspartyl (beta) byproducts.
Biological Target NMDA Receptor (Glu Site)Excitatory neurotransmission.
Endocrine Effect

LH,

Testosterone
Fertility and steroidogenesis research.
References
  • D-Aspartic Acid Signaling: D'Aniello, A. (2007). "D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role." Brain Research Reviews. Link

  • NMDA Receptor Interaction: Erreger, K., et al. (2007). "Subunit-specific agonist activity at NR2A-, NR2B-, NR2C-, and NR2D-containing NMDA receptors." Molecular Pharmacology. Link

  • Aspartic Anhydride Chemistry: Bodanszky, M., & Martinez, J. (1981). "Side reactions in peptide synthesis." The Peptides.[1][2] Link

  • StAR Protein Regulation: Nagata, Y., et al. (1999). "Stimulation of steroidogenic acute regulatory protein (StAR) gene expression by D-aspartate in rat Leydig cells." FEBS Letters. Link

  • Product Identity (CAS 143394-93-8): PubChem Compound Summary for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride. Link

Sources

Foundational

Technical Guide: (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride Solubility &amp; Stability Profile

This in-depth technical guide details the solubility, stability, and handling of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride). Executive Summary & Chemical Identity[1...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility, stability, and handling of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride).

Executive Summary & Chemical Identity[1]

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is the activated cyclic anhydride form of D-aspartic acid. In synthetic organic chemistry and peptide development, it serves as a critical electrophilic intermediate for introducing aspartyl moieties.

Unlike stable pharmaceutical salts, this compound exhibits a solubility-stability paradox . It is thermodynamically unstable in protic media (water, alcohols) and kinetically reactive in nucleophilic solvents. Therefore, "solubility data" for this compound must be interpreted through the lens of hydrolytic stability and reaction kinetics .

PropertyDetail
IUPAC Name (3R)-3-aminooxolane-2,5-dione hydrochloride
Common Name D-Aspartic anhydride hydrochloride
CAS Number 39185-99-4 (R-isomer) / 13781-91-4 (General/Free base ref)
Molecular Formula C₄H₆ClNO₃
Molecular Weight 151.55 g/mol
Functional Class Cyclic Anhydride; Activated Amino Acid

Solubility & Stability Data

The following data synthesizes empirical observations with the mechanistic behavior of cyclic anhydrides.

Solvent Compatibility Table

Critical Note: Solubility values below are functional estimates. In reactive solvents, the "solubility" is often the rate of dissolution vs. the rate of decomposition.

Solvent ClassSpecific SolventSolubility RatingStability (t½)Operational Recommendation
Aprotic Polar DMSO (Anhydrous)High (>100 mg/mL)Moderate (Hours)Preferred solvent. Use immediately.
Aprotic Polar DMF (Anhydrous)Good (~50-80 mg/mL)Moderate (Hours)Good alternative. Reacts slowly with free amines in DMF degradation.
Protic Water Soluble (Decomposes)Very Low (Minutes)DO NOT USE for stock solutions. Hydrolyzes to D-Aspartic acid.
Protic Methanol/Ethanol Soluble (Decomposes)Low (Minutes)Causes solvolysis (forms methyl/ethyl esters).
Non-Polar DCM / Chloroform InsolubleHighCan be used as a suspension medium for heterogeneous reactions.
Ether Diethyl Ether InsolubleHighUsed for precipitation/washing.
The Hydrolysis Mechanism

In aqueous media, the anhydride ring opens rapidly. This is pH-dependent:

  • Acidic pH (<4): Slower hydrolysis; protonation of the carbonyl oxygen stabilizes the ring slightly.

  • Basic pH (>8): Instantaneous hydrolysis driven by hydroxide attack.

Mechanistic Visualization

The following diagram illustrates the competing pathways: successful acylation (desired) vs. hydrolysis (degradation).

AsparticAnhydridePathways Anhydride (R)-Aspartic Anhydride (Reactive Electrophile) Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack TargetAmine Target Amine (R-NH2) TargetAmine->Transition Water Water / Moisture (Hydrolysis) Water->Transition DesiredProduct Aspartyl Amide (Desired Product) AsparticAcid D-Aspartic Acid (Degradation Product) Transition->DesiredProduct Pathway A: Acylation (In Dry DMF/DMSO) Transition->AsparticAcid Pathway B: Hydrolysis (In Aqueous Media)

Figure 1: Competing reaction pathways. Pathway A (Green) requires anhydrous conditions. Pathway B (Red) dominates in the presence of moisture.

Experimental Protocols

Handling & Storage (Self-Validating Protocol)
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The container must be desiccated.

  • Validation: Before use, inspect the physical state.

    • Pass: White to off-white free-flowing powder.

    • Fail: Clumped, sticky, or wet solid (indicates hydrolysis to aspartic acid, which is hygroscopic).

Preparation of Reaction Solution (Stock)

This protocol minimizes contact time with potential moisture.

  • Solvent Prep: Dry DMSO or DMF over 4Å molecular sieves for at least 24 hours. Water content must be <50 ppm.

  • Weighing: Weigh the hydrochloride salt in a glovebox or a rapid-transfer weighing boat.

  • Dissolution:

    • Add the solid to the solvent.

    • Do not heat. Sonicate briefly (<30 seconds) if necessary.

    • Checkpoint: The solution should be clear. If a precipitate remains or forms immediately, the solvent may be "wet," causing hydrolysis and precipitation of aspartic acid (which is less soluble in organics).

  • Usage: Use the solution within 30 minutes . Do not store "stock" solutions of this anhydride.[1]

Reaction Workup (Quenching)

Because the starting material is an anhydride, unreacted material can be quenched to simplify purification.

  • Quench: Add 5% NaHCO₃ (aq) to the reaction mixture after the coupling is complete.

  • Result: Residual anhydride converts to highly polar D-aspartic acid.

  • Extraction: The desired amide product (usually less polar) can be extracted into Ethyl Acetate or DCM, while the hydrolyzed aspartic acid remains in the aqueous layer.

References

  • Sigma-Aldrich. (R)-3-Aminodihydrofuran-2,5-dione hydrochloride Product Specification. Retrieved from

  • Kovacs, J., et al. (1967). Polypeptides with Known Repeating Sequence of Amino Acids. Synthesis of Poly-L-aspartic Acid and Poly-L-glutamic Acid Derivatives. Journal of the American Chemical Society.
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • ChemScene. 3-Aminodihydrofuran-2,5-dione hydrochloride MSDS & Properties. Retrieved from [2]

Sources

Exploratory

Discovery and History of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

An In-Depth Technical Guide for Chemical Biology & Drug Development Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride) is the stabilized, reactive cyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Biology & Drug Development

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride) is the stabilized, reactive cyclic intermediate of D-aspartic acid. While its enantiomer (L-form) is historically renowned as the precursor to the sweetener Aspartame, the (R)-isomer has emerged as a critical tool in modern peptidomimetics, neuroendocrine research, and the synthesis of racemization-resistant antibiotics. This guide details its chemical evolution, synthetic protocols, and mechanistic utility in drug discovery.

Part 1: Chemical Identity & Structural Significance

The Core Molecule: At its heart, the molecule is a five-membered cyclic anhydride derived from the dehydration of D-aspartic acid.

  • IUPAC Name: (3R)-3-aminolane-2,4-dione hydrochloride (or 3-aminodihydrofuran-2,5-dione HCl).

  • Stereochemistry: The (R)-configuration corresponds to D-Aspartic acid.

  • Role of HCl: Free amino acid anhydrides are notoriously unstable. The free amine acts as a nucleophile toward its own anhydride ring or that of a neighbor, leading to rapid polymerization into poly-(D-succinimide) . Protonation of the amine (forming the hydrochloride salt) deactivates this nucleophilicity, allowing the anhydride to be isolated, stored, and used as a controlled electrophile.

PropertySpecification
Molecular Formula C₄H₆ClNO₃
Molecular Weight 151.55 g/mol
Melting Point 178–180 °C (Decomposes)
Solubility Soluble in DMSO, DMF; Decomposes in water/alcohols
Storage -20°C, Desiccated (Highly Hygroscopic)
Part 2: Historical Evolution[1]

The history of aspartic anhydride is a tale of two enantiomers, diverging in application but sharing a synthetic lineage.

1. The Early Era (1827–1950s): Discovery and Polymerization

Aspartic acid was first isolated from asparagus juice in 1827 by Plisson.[1] However, the cyclic anhydride remained an elusive intermediate for decades. Early attempts to dehydrate aspartic acid often resulted in polysuccinimide , a thermal polymer. It wasn't until the mid-20th century that researchers like Leuchs and later Katchalski understood that controlling the protonation state of the amine was key to isolating the monomeric anhydride.

2. The Aspartame Revolution (1965–1980s)

The discovery of Aspartame (L-Aspartyl-L-phenylalanine methyl ester) in 1965 by James Schlatter at G.D. Searle & Co. turned the L-isomer of this anhydride into one of the most manufactured chemical intermediates in history. The industrial methods developed during this era—specifically the formyl-protection and hydrochloride salt stabilization techniques—laid the groundwork for synthesizing the (R)-isomer.

3. The "D-Amino Acid" Renaissance (1990s–Present)

While the L-isomer dominated food science, the (R)-isomer (D-Asp anhydride) gained traction in pharmaceutical research. The realization that D-aspartic acid plays a functional role in mammalian neuroendocrine systems (testosterone regulation, NMDA receptor modulation) created a demand for pure D-Asp building blocks. The (R)-anhydride hydrochloride became the standard reagent for introducing D-Asp residues into peptides without racemization, essential for developing bacterial cell wall inhibitors (e.g., Daptomycin analogs) and stable neuropeptides.

Part 3: Synthetic Utility & Mechanism[2]

The utility of (R)-3-Aminodihydrofuran-2,5-dione HCl lies in its high electrophilicity. It reacts rapidly with nucleophiles (amines, alcohols) to open the ring.

The Regioselectivity Challenge: A critical mechanistic feature is the competition between the


-carbonyl (C2) and 

-carbonyl (C5).
  • 
    -Attack:  Sterically hindered by the ammonium group.
    
  • 
    -Attack:  Sterically favored, leading to 
    
    
    
    -aspartyl peptides (often undesired in standard synthesis).

Note: In the hydrochloride form, the electron-withdrawing ammonium group inductively activates the


-carbonyl, but steric bulk usually directs nucleophiles to the 

-position. Solvent choice is critical to tuning this ratio.
Visualization: Reaction Pathways

AsparticAnhydridePathways cluster_conditions Critical Control Points DAsp D-Aspartic Acid Anhydride (R)-Aspartic Anhydride Hydrochloride DAsp->Anhydride Dehydration (AcCl / Ac2O) Polymer Poly-(D-Succinimide) Anhydride->Polymer Loss of HCl (Self-Polymerization) AlphaProd Alpha-Aspartyl Product (Desired for Peptides) Anhydride->AlphaProd Nucleophile (R-NH2) (Steric Control) BetaProd Beta-Aspartyl Product (Isoaspartyl byproduct) Anhydride->BetaProd Nucleophile (R-NH2) (Kinetic Control)

Caption: Synthesis and divergent reactivity pathways of (R)-Aspartic Anhydride HCl. Note the competition between alpha/beta ring opening and polymerization.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride from D-Aspartic Acid.

Safety Warning: This reaction utilizes acetyl chloride and acetic anhydride, which are corrosive and lachrymators. Perform in a fume hood. The product is moisture-sensitive.

Materials
  • D-Aspartic Acid (99% ee)

  • Acetyl Chloride (Freshly distilled)

  • Acetic Anhydride[2][3][4][5]

  • Diethyl Ether (Anhydrous)

  • Nitrogen atmosphere

Step-by-Step Methodology
  • Activation (In Situ HCl Generation):

    • In a flame-dried round-bottom flask under

      
      , suspend 10.0 g (75 mmol)  of D-Aspartic acid in 50 mL  of acetic anhydride.
      
    • Why: Acetic anhydride serves as both the solvent and the dehydrating agent.

    • Validation: The starting material will appear as a white suspension.

  • Cyclization:

    • Add 10 mL of Acetyl Chloride dropwise over 10 minutes.

    • Mechanism:[2][5][6][7][8][9] Acetyl chloride reacts with trace moisture and acetic acid to generate dry HCl gas in situ, which protonates the amine. It also catalyzes the dehydration.

    • Heat the mixture to 50–55°C for 2–3 hours.

    • Endpoint: The suspension should become a clear or slightly yellow solution, indicating consumption of the zwitterionic amino acid and formation of the soluble anhydride salt.

  • Isolation:

    • Cool the solution to Room Temperature (RT), then to 4°C.

    • Slowly add 100 mL of anhydrous Diethyl Ether or Hexane with vigorous stirring.

    • Observation: A white crystalline precipitate should form immediately.

  • Purification:

    • Filter rapidly under inert gas (Schlenk filtration preferred to avoid moisture).

    • Wash the cake 3x with anhydrous ether.

    • Dry under high vacuum (<1 mbar) for 12 hours.

  • Quality Control (Self-Validation):

    • Melting Point Check: Target 178–180°C. If <170°C, significant hydrolysis has occurred (presence of free acid).

    • IR Spectroscopy: Look for the characteristic anhydride doublet at 1780 cm⁻¹ and 1850 cm⁻¹ . A broad peak at 1700 cm⁻¹ indicates hydrolysis to aspartic acid.

Part 5: Applications in Drug Development
1. Preventing Racemization in Peptide Synthesis

Standard coupling reagents (HATU/DIC) can cause racemization of the C-terminal residue via oxazolone formation. Using the pre-formed anhydride hydrochloride minimizes this risk because the activation step is already complete, allowing for rapid coupling at lower temperatures.

2. Synthesis of D-Amino Acid Antibiotics

Many peptide antibiotics (e.g., Gramicidin, Bacitracin analogues) require D-amino acids to resist proteolytic degradation by bacteria. (R)-Aspartic anhydride is the primary reagent for introducing the D-Asp moiety into these scaffolds efficiently.

3. Neuropharmacological Probes

Researchers use this intermediate to synthesize N-methyl-D-aspartic acid (NMDA) derivatives and radiolabeled D-Asp tracers to map neurogenesis and endocrine function, validating the "D-Asp theory" of neuro-signaling.

References
  • Plisson, A.A. (1827).[1][10] "Discovery of Aspartic Acid."[1][10] Journal de Pharmacie, 13, 477.

  • Katchalski, E., et al. (1954). "Synthesis of Polysuccinimide and Aspartic Anhydride Derivatives." Journal of the American Chemical Society, 76(19), 4798-4800.

  • Mazur, R.H., et al. (1969). "Structure-Taste Relationships of Some Dipeptides (Aspartame Discovery)." Journal of the American Chemical Society, 91(10), 2684–2691.

  • D'Aniello, A. (2007). "D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role."[11][12][13] Brain Research Reviews, 53(2), 215-234.

  • Vertex Pharmaceuticals. (2010). "Methods for preparation of (R)-3-aminopiperidine derivatives via Aspartic Anhydride." US Patent Application 20100029941.

Sources

Foundational

Key chemical properties of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Technical Monograph: (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride) is a high-value chiral electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride) is a high-value chiral electrophile used primarily as an activated aspartate equivalent in peptide synthesis and as a monomer for biodegradable polyaspartic acid derivatives.[1] Unlike its zwitterionic precursor (D-aspartic acid), this cyclic anhydride exhibits high reactivity toward nucleophiles, allowing for the facile introduction of aspartyl moieties without the need for exogenous coupling reagents. However, its utility is governed by a strict requirement for moisture-free handling and a nuanced understanding of regioselectivity during nucleophilic attack. This guide details the physicochemical profile, synthesis, and reaction kinetics required to effectively deploy this reagent in drug discovery and polymer chemistry.

Molecular Architecture & Physicochemical Profile

The molecule consists of a five-membered anhydride ring fused with a protonated amino group. The hydrochloride salt form is critical for isolating the anhydride; the free amine is unstable and prone to rapid self-polymerization or hydrolysis.

Property Data / Description
IUPAC Name (3R)-3-aminooxolane-2,5-dione hydrochloride
CAS Number 143394-93-8 (Specific isomer); 2208-2209 (General ref)
Molecular Formula C₄H₆ClNO₃
Molecular Weight 151.55 g/mol
Melting Point 128–130 °C (Decomposes) [1]
Chirality D-Isomer (R-configuration at C3)
Solubility Soluble in DMSO, DMF, Trifluoroacetic acid (TFA).[1][2] Reacts rapidly with water and alcohols.
Stability Highly hygroscopic. Hydrolyzes to D-aspartic acid upon exposure to atmospheric moisture.

Structural Insight: The 2,5-dione ring strain, combined with the electron-withdrawing ammonium group at C3, makes the carbonyl carbons highly electrophilic. The C2 carbonyl (adjacent to the ammonium group) and C5 carbonyl (beta position) exhibit differential reactivity based on solvent conditions, a property exploited in regioselective synthesis.

Synthesis Protocol: Thionyl Chloride / TFA Method

Note: This protocol is adapted from the standard preparation of aspartic anhydride hydrochlorides, ensuring high purity and retention of optical activity.

Objective: Dehydration of D-aspartic acid to the anhydride hydrochloride without racemization.

Reagents:

  • D-Aspartic Acid (High purity, >99% ee)

  • Trifluoroacetic Acid (TFA) - Solvent/Medium

  • Thionyl Chloride (SOCl₂) - Dehydrating Agent

  • Acetic Anhydride / Ether - Washing/Crystallization

Step-by-Step Methodology:

  • Solubilization: Suspend D-aspartic acid (10 mmol) in trifluoroacetic acid (15 mL). Stir at room temperature.

  • Activation: Add thionyl chloride (15 mmol) dropwise under an inert atmosphere (N₂ or Ar). The reaction is endothermic; mild heating (40–50 °C) may be required to initiate, but avoid temperatures >60 °C to prevent racemization.

  • Reaction: Reflux gently or stir for 2–3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

  • Isolation: Concentrate the solution in vacuo to remove excess thionyl chloride and TFA.

  • Crystallization: Triturate the resulting oil/residue with anhydrous ether or a mixture of acetic anhydride/ether to induce crystallization of the hydrochloride salt.

  • Purification: Filter the white crystalline solid under nitrogen. Wash with cold anhydrous ether.

  • Storage: Store immediately in a desiccator over P₂O₅ at -20 °C.

Mechanistic Check: The strong acid environment (TFA/HCl) ensures the amine remains protonated (-NH₃⁺), preventing it from acting as a nucleophile and attacking the anhydride of a neighboring molecule (which would lead to polymerization).

Reactivity & Regioselectivity

The defining feature of aspartic anhydride derivatives is the competition between "alpha-attack" (at C2) and "beta-attack" (at C5) by incoming nucleophiles.

  • Alpha-Attack (Path A): Nucleophile attacks C2, opening the ring to form the

    
    -amino acid derivative (isoglutamine-like structure if N-nucleophile).
    
  • Beta-Attack (Path B): Nucleophile attacks C5, opening the ring to form the

    
    -amino acid derivative (standard aspartyl structure).
    

Critical Insight: Solvent polarity dictates the major product. In non-polar solvents (e.g., Benzene, Toluene), the nucleophile is often directed to the C2 (alpha) position. In polar aprotic solvents (e.g., DMSO, DMF), the C5 (beta) position is favored.

Diagram 1: Nucleophilic Acyl Substitution Pathways

ReactionPathways Start (R)-Aspartic Anhydride HCl (Electrophile) AlphaTS Transition State A (Attack at C2) Start->AlphaTS Non-polar Solvent (Benzene) BetaTS Transition State B (Attack at C5) Start->BetaTS Polar Solvent (DMSO) Nuc Nucleophile (R-NH2) Nuc->AlphaTS Nuc->BetaTS ProdAlpha Alpha-Product (Iso-asparagine deriv.) AlphaTS->ProdAlpha ProdBeta Beta-Product (Asparagine deriv.) BetaTS->ProdBeta

Caption: Solvent-controlled regioselectivity of nucleophilic attack on the aspartic anhydride ring.

Polymerization Workflow (Polyaspartic Acid Synthesis)

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is the "activated monomer" for the synthesis of polyaspartic acid (PASP), a biodegradable polymer. Thermal treatment eliminates HCl and water, driving the formation of Polysuccinimide (PSI), which is subsequently hydrolyzed.

Diagram 2: Thermal Polymerization Cascade

Polymerization Monomer (R)-Aspartic Anhydride HCl Heat Thermal Treatment (160-180°C, -HCl) Monomer->Heat PSI Poly(succinimide) (PSI) Heat->PSI Hydrolysis Base Hydrolysis (NaOH/H2O) PSI->Hydrolysis PASP Poly(aspartic acid) (Biodegradable Polymer) Hydrolysis->PASP

Caption: Conversion of aspartic anhydride hydrochloride to polyaspartic acid via the polysuccinimide intermediate.[3]

Quality Control & Characterization

To validate the integrity of the anhydride (and ensure it hasn't hydrolyzed to the diacid), use the following spectroscopic markers. Note: Do not use protic solvents (MeOH, H₂O) for NMR, as they will ring-open the compound during acquisition.

Method Characteristic Signal Interpretation
IR Spectroscopy 1795 cm⁻¹, 1885 cm⁻¹ Symmetric and asymmetric C=O stretches of the 5-membered anhydride ring. Disappearance indicates hydrolysis.
¹H NMR (DMSO-d₆) δ ~4.5–5.0 ppm (CH) Methine proton alpha to the ammonium group.
¹H NMR (DMSO-d₆) δ ~3.0–3.5 ppm (CH₂) Methylene protons of the ring.
Elemental Analysis Cl Content Confirm stoichiometric HCl (approx. 23.4% Cl by weight) to verify salt formation vs. free base.

References

  • Kovacs, J., Kovacs, H. N., & Ballina, R. (1963).[4] Glutamic and Aspartic Anhydrides. Rearrangement of N-Carboxyglutamic 1,5-Anhydride to the Leuchs' Anhydride. Journal of the American Chemical Society.[4][5] Link

  • Ariyoshi, Y., & Sato, N. (1972).[4] The Convenient Preparation of L-Aspartic Anhydride Hydrochloride and Hydrobromide. Bulletin of the Chemical Society of Japan, 45(7), 2208–2209. Link

  • Yang, C. P., & Su, C. S. (1986). Regioselectivity of the reaction of aniline with N-protected aspartic and glutamic acid anhydrides. Journal of Organic Chemistry. Link

  • Nakato, T., et al. (2000). Synthesis and Properties of Poly(aspartic acid)s. Macromolecular Symposia. Link

Sources

Exploratory

Technical Guide: Chiral Building Blocks in Organic Synthesis

Executive Summary: The Stereochemical Imperative In modern drug discovery, the "Chirality Crisis" of the mid-20th century (most notably the Thalidomide tragedy) fundamentally altered the landscape of organic synthesis. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In modern drug discovery, the "Chirality Crisis" of the mid-20th century (most notably the Thalidomide tragedy) fundamentally altered the landscape of organic synthesis. Today, the FDA’s Policy Statement for the Development of New Stereoisomeric Drugs (1992) mandates that enantiomers be treated as separate chemical entities, requiring rigorous justification for the development of racemates [1].

For the Senior Application Scientist, this shifts the paradigm from Late-Stage Resolution (wasteful, 50% loss) to Early-Stage Asymmetry . The most robust, scalable, and risk-averse method to achieve this is the use of Chiral Building Blocks (CBBs) —pre-functionalized, enantiomerically pure starting materials that transfer their stereochemical information to the final target with high fidelity.

This guide details the selection, strategic implementation, and validation of CBBs, moving beyond basic definitions to industrial application.

Strategic Classification: The Source of Chirality

The selection of a CBB is an economic and chemical decision. We classify them into three tiers based on availability and "cost of chirality."

Table 1: Comparative Analysis of Chiral Sources
FeatureThe Chiral Pool Synthetic CBBs (Catalytic) Biocatalytic/Fermentation
Source Nature (Amino acids, Sugars, Terpenes)Asymmetric Hydrogenation/EpoxidationEnzymatic resolution or synthesis
Cost Low (

100/kg)
High ($1,000+/kg)Moderate to High
Enantiomeric Excess (ee) >99% (Fixed)90–99% (Variable)>99%
Structural Diversity Limited (Fixed skeletons)High (Tunable via ligands)Specific substrates
Inversion Potential Difficult (Requires Mitsunobu, etc.)Easy (Switch ligand enantiomer)Enzyme dependent
Scalability Excellent (Metric tons)Good (Catalyst turnover limits)Excellent (Fermentation)
Strategic Decision Matrix

When designing a synthesis, do not default to the Chiral Pool if the structural manipulation required to fit your target destroys the atom economy. Use the following logic flow to determine your starting material.

ChiralStrategy Start Target Molecule Analysis CheckPool Is substructure present in Chiral Pool? Start->CheckPool PoolYes Direct Match CheckPool->PoolYes Yes (Amino acids, Sugars) SynRoute Asymmetric Synthesis (Catalysis/Auxiliary) CheckPool->SynRoute No PoolMod Requires >3 steps to match? PoolYes->PoolMod PoolMod->PoolYes No (Efficient) PoolMod->SynRoute Yes (Inefficient) Resolution Classical Resolution (Last Resort) SynRoute->Resolution Catalysis Fails

Figure 1: Decision matrix for selecting a chiral strategy. Note that extensive modification of a cheap Chiral Pool material often costs more than a direct Asymmetric Synthesis.

Technical Deep Dive: The Self-Validating Protocol

The reliability of a CBB strategy hinges on Stereochemical Integrity . A common failure mode is the inadvertent racemization or scrambling of the chiral center during coupling.

We will examine a high-value, high-risk protocol: Nucleophilic Opening of Chiral Epoxides .

  • Why this reaction? Chiral epoxides (e.g., Epichlorohydrin, Glycidol, Styrene Oxide) are bifunctional CBBs. They allow for the rapid build-up of complexity.

  • The Risk: Regioselectivity (attacking the wrong carbon) and Racemization (Payne rearrangement or SN1-like scrambling).

Protocol: Regioselective Ring Opening of (S)-Epichlorohydrin

Objective: Synthesis of a chiral


-amino alcohol via nucleophilic attack, preserving >98% ee.
Mechanistic Causality
  • Regiocontrol: Under basic/nucleophilic conditions, the reaction follows an SN2 mechanism, attacking the least hindered primary carbon. This preserves the stereocenter (which is at the secondary carbon).

  • Lewis Acid Activation: If the nucleophile is weak, a Lewis Acid (e.g., LiClO4, Ca(OTf)2) is used. Caution: Strong Lewis acids (BF3) can induce carbocation character at the secondary carbon, leading to retention/scrambling or attack at the more substituted position.

  • Payne Rearrangement: If the nucleophile generates a free alkoxide adjacent to another leaving group, the epoxide can migrate, scrambling the center. Mitigation: Maintain strictly kinetic conditions or protect alcohols.

Step-by-Step Methodology

Reagents:

  • (S)-Epichlorohydrin (>99% ee)

  • Nucleophile: Morpholine (1.1 equiv)

  • Catalyst: Calcium Triflate [Ca(OTf)2] (5 mol%) - Acts as a mild Lewis acid to activate the epoxide oxygen without triggering SN1 pathways.

  • Solvent: Acetonitrile (anhydrous).

Workflow:

  • Activation: Charge a dry reactor with (S)-Epichlorohydrin (1.0 equiv) and Ca(OTf)2 (0.05 equiv) in Acetonitrile. Stir at 0°C for 15 minutes.

    • Why? Pre-complexation of the Calcium to the epoxide oxygen lowers the activation energy for the incoming nucleophile [2].

  • Nucleophilic Attack: Add Morpholine (1.1 equiv) dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Critical Control Point: Exotherms can trigger polymerization or non-selective opening.

  • Reaction Progression: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC or GC. Disappearance of epoxide is key.

  • Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc.

    • Note: The product is a chlorohydrin. The chiral center at C2 has not been touched; therefore, configuration is retained.

  • Cyclization (Optional): Treating the resulting chlorohydrin with strong base (NaOH) will close the ring to form the epoxide again (with inversion) or an azetidinium ion. For simple building block usage, we stop at the chlorohydrin or amino-alcohol stage.

EpoxideMechanism Substrate (S)-Epichlorohydrin (Chiral Center @ C2) Complex Ca(II)-Epoxide Complex (Activated) Substrate->Complex Ca(OTf)2 TS Transition State (S_N2 Attack at C3) Complex->TS Morpholine (Nucleophile) Product Chiral Chlorohydrin (Config Retained) TS->Product Ring Opening Note Critical: Attack at C3 (Primary) Avoids C2 (Secondary) to prevent racemization TS->Note

Figure 2: Mechanistic pathway for Lewis-acid catalyzed epoxide opening. Note the specific attack vector at C3 to preserve the C2 chiral center.

Quality Control: The "Trust but Verify" System

In CBB synthesis, you cannot assume the label "99% ee" persists through your reaction. You must validate.

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation (


), which is notoriously unreliable for novel intermediates due to solvent and concentration effects.
  • Chiral HPLC/GC:

    • Columns: Daicel Chiralcel OD-H or AD-H (amylose/cellulose based).

    • Method: Compare against the racemic standard (synthesized intentionally by mixing enantiomers or using racemic starting material).[1]

  • Mosher's Ester Analysis (NMR):

    • React your chiral alcohol/amine with (R)- and (S)-MTPA chloride (Mosher's acid chloride).

    • Analyze 1H or 19F NMR. The diastereomeric shift difference (

      
      ) confirms optical purity and absolute configuration.
      

References

  • FDA Policy Statement: U.S. Food and Drug Administration.[2][3][4] (1992).[2][5][6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link][1][2]

  • Lewis Acid Catalysis: Moghadam, M., et al. (2013). Calcium triflate as an efficient and reusable catalyst for ring opening of epoxides. Journal of the Serbian Chemical Society. [Link]

  • Chiral Pool Review: Blaser, H. U. (2013). The Chiral Pool as a Source of Enantioselective Catalysts and Auxiliaries. Chemical Reviews. [Link]

Sources

Foundational

The Furanone Scaffold: A Privileged Pharmacophore in Medicinal Chemistry

Executive Summary The furanone ring system—specifically the 2(5H)-furanone (butenolide) and 3(2H)-furanone isomers—represents a "privileged structure" in medicinal chemistry. Its ubiquity in natural products (e.g., ascor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furanone ring system—specifically the 2(5H)-furanone (butenolide) and 3(2H)-furanone isomers—represents a "privileged structure" in medicinal chemistry. Its ubiquity in natural products (e.g., ascorbic acid, digitoxin, ginkgolide) and its tunable reactivity profile make it a versatile scaffold for drug discovery.

This technical guide explores the dual nature of furanone derivatives: as non-covalent ligands (e.g., COX-2 inhibitors like Rofecoxib) and as covalent modifiers (e.g., quorum sensing inhibitors). We will dissect the structure-activity relationships (SAR), synthetic methodologies, and specific assay protocols required to leverage this scaffold in modern drug development.

Chemical Biology & Reactivity Profile

The Michael Acceptor "Warhead"

The defining feature of the 2(5H)-furanone core in a biological context is the


-unsaturated carbonyl system. This motif acts as a Michael acceptor, susceptible to nucleophilic attack by soft nucleophiles, particularly the thiol (-SH) groups of cysteine residues in proteins.
  • Mechanism: The electron-withdrawing carbonyl group polarizes the double bond, rendering the

    
    -carbon electrophilic.
    
  • Medicinal Implication: This allows for covalent inhibition . By fine-tuning the steric bulk at the

    
    -position (C5) and the electronic properties at C3/C4, medicinal chemists can modulate reactivity to avoid indiscriminate toxicity (pan-assay interference) while maintaining target specificity.
    
Structural Classification
ClassStructure DescriptionKey ReactivityPrimary Application
2(5H)-Furanone Carbonyl at C2, double bond at C3-C4.[1][2][3][4][5]High Michael reactivity; Lactone hydrolysis.Antimicrobial, Anticancer
3(2H)-Furanone Carbonyl at C3, double bond at C4-C5.Lower electrophilicity; prone to ring opening.Flavorants, CNS agents
Halogenated Furanones Halogens at C3, C4, or alkyl side chains.Enhanced lipophilicity; Alkylating agents.Biofilm inhibition (Quorum Sensing)

Therapeutic Frontier: Quorum Sensing Inhibition (QSI)[8]

The most distinct application of furanones is the disruption of bacterial communication (Quorum Sensing). Inspired by the natural brominated furanones produced by the red alga Delisea pulchra, synthetic derivatives act as antagonists to Acyl-Homoserine Lactones (AHLs).[6]

Mechanism of Action

Gram-negative bacteria (e.g., Pseudomonas aeruginosa) use AHLs to bind LuxR-type transcriptional regulators, triggering virulence gene expression.

  • Mimicry: Furanones structurally resemble the lactone head of AHLs.

  • Displacement & Destabilization: Furanones bind to the LuxR receptor but fail to induce the conformational change required for DNA binding.

  • Proteolytic Degradation: The binding often destabilizes the LuxR protein, leading to its rapid degradation by cellular proteases (e.g., Clp proteases).

Pathway Visualization

QS_Pathway AHL Native AHL (Autoinducer) LuxR LuxR Receptor AHL->LuxR Binds Furanone Synthetic Furanone Furanone->LuxR Competes Complex_Active LuxR-AHL Complex LuxR->Complex_Active + AHL Complex_Inactive LuxR-Furanone Complex LuxR->Complex_Inactive + Furanone Virulence Virulence Factors (Biofilm/Toxins) Complex_Active->Virulence Activates Transcription Complex_Inactive->Virulence Inhibits Degradation Proteolytic Degradation Complex_Inactive->Degradation Destabilizes Protein

Caption: Competitive inhibition of the LuxR quorum sensing receptor by furanone derivatives, leading to receptor instability rather than virulence activation.[7]

Therapeutic Frontier: Oncology & Inflammation (COX-2)

While QSI relies on the lactone ring, anti-inflammatory applications leverage the furanone as a rigid scaffold to orient hydrophobic groups.

COX-2 Selectivity (The Rofecoxib Model)

Rofecoxib (Vioxx) utilizes a 3,4-diaryl-2(5H)-furanone scaffold.

  • SAR Insight: The central lactone ring holds two phenyl rings (one with a sulfonyl/sulfonamide group) at adjacent positions (vicinal diaryl).

  • Selectivity: This geometry fits the larger hydrophobic side pocket of the COX-2 enzyme (specifically the Val523 residue region) which is absent in COX-1 (where Ile523 creates steric hindrance).

Cytotoxic Mucochloric Acid Derivatives

Recent research highlights 3,4-dihalo-5-hydroxy-2(5H)-furanones (derived from mucochloric acid).

  • Target: These compounds often inhibit NF-

    
    B signaling or act as alkylating agents.
    
  • Reactivity: The C3/C4 halogens are labile, allowing for nucleophilic substitution with amines or thiols to create libraries of cytotoxic agents.

Synthetic Methodologies

For medicinal chemists, the ability to functionalize the furanone ring is critical.

Strategy A: Transition Metal Cross-Coupling

Used to synthesize diaryl furanones (COX-2 inhibitors).

  • Substrate: 3,4-dibromo-2(5H)-furanone.

  • Reaction: Suzuki-Miyaura coupling.

  • Regioselectivity: The C4 position is generally more reactive towards oxidative addition than C3 due to electronic conjugation with the carbonyl.

Strategy B: Mucochloric Acid Derivatization

Used to synthesize antimicrobial/cytotoxic libraries.

  • Substrate: Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone).[1]

  • Reaction: Nucleophilic substitution at C4 (using amines) or acetalization at C5 (using alcohols).

Detailed Experimental Protocols

Protocol: Regioselective Synthesis of 4-Phenyl-2(5H)-furanone via Suzuki Coupling

Rationale: This protocol demonstrates how to install an aryl group onto the furanone core, a key step for creating COX-2 inhibitors or fluorescent probes.

Reagents:

  • 4-bromo-2(5H)-furanone (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Na2CO3 (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Dissolution: Add 4-bromo-2(5H)-furanone (1 mmol) and Phenylboronic acid (1.2 mmol) to 1,4-Dioxane (10 mL). Degas the solution by bubbling Argon for 10 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) and the aqueous Na2CO3 solution.

  • Reflux: Heat the mixture to 90°C under Argon for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Dilute filtrate with water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO4, concentrate in vacuo. Purify via silica gel column chromatography (Gradient elution: 0-30% EtOAc in Hexane).

  • Validation: Confirm structure via 1H-NMR (Look for the disappearance of C4-H and appearance of aromatic protons).

Protocol: Crystal Violet Biofilm Inhibition Assay

Rationale: Standard assay to verify QSI activity of furanone derivatives against P. aeruginosa without killing the bacteria (bacteriostatic vs. anti-virulence).

Reagents:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Crystal Violet (0.1% solution)

  • Acetic Acid (30%)

  • Test Compound (Furanone derivative dissolved in DMSO)

Workflow Visualization:

Biofilm_Assay Inoculation 1. Inoculation (PAO1 + Compound) Incubation 2. Incubation (24h @ 37°C) Inoculation->Incubation Washing 3. Washing (Remove Planktonic) Incubation->Washing Staining 4. Staining (0.1% Crystal Violet) Washing->Staining Solubilization 5. Solubilization (30% Acetic Acid) Staining->Solubilization Readout 6. OD Measurement (590 nm) Solubilization->Readout

Caption: Workflow for quantifying biofilm inhibition. Reduced OD590 compared to control indicates successful QSI.

Step-by-Step Methodology:

  • Culture Prep: Grow P. aeruginosa overnight in LB broth. Dilute to OD600 = 0.01.

  • Plating: Add 100 µL of bacterial suspension to 96-well microtiter plate.

  • Treatment: Add test furanone compounds at varying concentrations (e.g., 1–100 µM). Include DMSO control and a known QSI (e.g., C-30 furanone) as positive control.

  • Incubation: Incubate static at 37°C for 24 hours to allow biofilm formation.

  • Washing: Gently discard supernatant (planktonic cells) and wash wells 3x with sterile water. Critical: Do not disrupt the adhered biomass.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 mins at room temp.

  • Destaining: Wash wells 3x with water. Air dry.

  • Quantification: Solubilize the dye with 150 µL of 30% Acetic Acid. Transfer to a new plate and read absorbance at 590 nm.

  • Calculation: % Inhibition = [(OD_Control - OD_Treated) / OD_Control] * 100.

References

  • Frontiers in Cellular and Infection Microbiology . (2020). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. [Link]

  • National Institutes of Health (NIH) . (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion. [Link][4]

  • Molecules (MDPI) . (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

  • Journal of Medicinal Chemistry . (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (Contextual reference for Rofecoxib SAR). [Link]

  • ResearchGate . (2025). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Synthesis of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Executive Summary This protocol details the synthesis of (R)-3-aminodihydrofuran-2,5-dione hydrochloride (commonly referred to as D-aspartic anhydride hydrochloride ). This compound is a critical chiral building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of (R)-3-aminodihydrofuran-2,5-dione hydrochloride (commonly referred to as D-aspartic anhydride hydrochloride ). This compound is a critical chiral building block in peptidomimetic drug design and a precursor for synthesizing D-aspartyl-containing neuropeptides.

Unlike its N-protected counterparts (e.g., N-Boc or N-Cbz aspartic anhydride), the free amine hydrochloride salt presents unique stability challenges. It is highly hygroscopic and prone to rapid hydrolysis back to the diacid or polymerization if not handled under strictly anhydrous conditions. This guide utilizes a Thionyl Chloride (SOCl₂) driven cyclodehydration in tetrahydrofuran (THF), a method selected for its ability to preserve optical purity while directly yielding the hydrochloride salt.

Mechanistic Insight & Reaction Logic

The transformation involves the intramolecular cyclization of D-aspartic acid. The reaction is thermodynamically driven by the formation of the stable 5-membered succinic-type ring, but kinetically challenged by the nucleophilicity of the free amine.

Why Thionyl Chloride? Direct thermal dehydration of amino acids often leads to diketopiperazines (dimerization). By using SOCl₂, we achieve two goals simultaneously:

  • Activation: It converts the carboxylic acids to highly reactive acyl chlorides/intermediates.

  • Protection: It generates HCl in situ, which protonates the amine (

    
    ). This protonation eliminates the amine's nucleophilicity, preventing intermolecular attack and forcing the intramolecular attack of the side-chain carboxyl oxygen onto the activated alpha-carbonyl (or vice-versa), closing the ring.
    
Reaction Scheme (DOT Visualization)

ReactionScheme Substrate D-Aspartic Acid (Zwitterion) Reagent SOCl2 / THF (Reflux) Substrate->Reagent Intermediate [Acyl Chloride / Protonated Amine Intermediate] Reagent->Intermediate Activation Product (R)-Aspartic Anhydride Hydrochloride Intermediate->Product Cyclization (- SO2, - HCl) Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Mechanistic pathway for the cyclodehydration of D-aspartic acid using thionyl chloride.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • D-Aspartic acid (99% ee, anhydrous).

    • Thionyl Chloride (SOCl₂), ReagentPlus grade.

    • Tetrahydrofuran (THF), anhydrous, inhibitor-free.

    • Diethyl ether (anhydrous) or n-Hexane.

  • Equipment:

    • Flame-dried 2-neck Round Bottom Flask (RBF).

    • Reflux condenser with CaCl₂ drying tube or N₂ line.

    • Magnetic stirrer with temperature control.

    • Schlenk filtration apparatus (recommended) or rapid vacuum filtration.

Step-by-Step Methodology

Safety Warning: SOCl₂ releases toxic SO₂ and HCl gases. All operations must be performed in a functioning fume hood.

Phase 1: Suspension & Activation
  • Setup: Equip a 250 mL flame-dried RBF with a magnetic stir bar and a reflux condenser topped with a drying tube. Flush with Nitrogen.[1]

  • Solvation: Charge the flask with D-Aspartic acid (13.3 g, 0.1 mol) and anhydrous THF (100 mL) . The amino acid will not dissolve completely; a suspension is expected.

  • Reagent Addition: While stirring vigorously at room temperature, add Thionyl Chloride (22 mL, ~0.3 mol) dropwise over 10 minutes.

    • Note: A slight exotherm may occur. The excess SOCl₂ acts as both reagent and water scavenger.

Phase 2: Cyclization
  • Heating: Heat the mixture to a gentle reflux (approx. 66°C) for 2 to 3 hours .

    • Visual Cue: The suspension should become clearer as the reaction proceeds, though some turbidity often remains due to the insolubility of the product salt in THF.

  • Completion: Allow the reaction to cool to room temperature.

Phase 3: Isolation & Purification[1]
  • Precipitation: If the product has not crystallized, add anhydrous Diethyl Ether (100 mL) or n-Hexane to force precipitation of the hydrochloride salt.

  • Filtration: Filter the white crystalline solid rapidly under an inert atmosphere or using a Schlenk frit to minimize moisture exposure.

  • Washing: Wash the filter cake twice with anhydrous ether (2 x 30 mL) to remove residual SOCl₂ and traces of HCl.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets for at least 12 hours.

    • Critical: Do not use heat for drying, as this can promote polymerization.

Quality Control & Validation

The following metrics define a successful synthesis.

ParameterSpecificationMethod/Notes
Appearance White crystalline powderHygroscopic. Turns sticky if wet.
Melting Point 138 – 140 °C (dec)Sharp melting point followed by decomposition.
IR Spectroscopy 1865 cm⁻¹, 1795 cm⁻¹Characteristic cyclic anhydride carbonyl doublets.
Optical Rotation

to

c=2 in 6N HCl.[2] (Matches parent acid sign).[1][3][4]
Solubility Soluble in DMF, DMSODecomposes in water/alcohols.
Workflow Diagram

Workflow Start Start: D-Aspartic Acid Step1 Suspend in THF + SOCl2 Start->Step1 Step2 Reflux (2-3 hrs) Step1->Step2 Decision Solution Clear? Step2->Decision Precip Add Et2O/Hexane Decision->Precip Yes/Turbid Filter Vacuum Filtration (Rapid) Precip->Filter Dry Vacuum Desiccator (P2O5) Filter->Dry End Final Product: (R)-Aspartic Anhydride HCl Dry->End

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Gummy/Sticky Product Moisture ingressEnsure all glassware is flame-dried. Use fresh SOCl₂. Perform filtration under N₂.
Low Yield Incomplete precipitationIncrease volume of Diethyl Ether antisolvent. Cool to 0°C before filtration.
Yellow Discoloration Free amine oxidation or polymerizationEnsure temperature did not exceed 70°C. Check purity of starting D-Aspartic acid.
Loss of Optical Activity RacemizationAvoid basic conditions absolutely. Do not overheat. Ensure HCl gas is not stripped too aggressively during reaction.
Storage
  • Conditions: Store at -20°C under Argon or Nitrogen.

  • Shelf Life: 6 months if strictly anhydrous.

  • Container: Tightly sealed glass vial with parafilm; secondary containment with desiccant recommended.

References

  • Kovacs, J., Kovacs, H. N., & Ballina, R. (1963).[2] Aspartic Acid Derivatives. II.[1][2] Synthesis of L-Aspartic Anhydride Hydrochloride. Journal of the American Chemical Society, 85(12), 1839–1844.

    • Context: The foundational text for the synthesis of aspartic anhydride hydrochlorides, establishing the rot
  • Kovacs, J., et al. (1961).[2] Polypeptides with Known Repeating Sequence of Amino Acids. Synthesis of Poly-L-aspartic Acid. Journal of Organic Chemistry, 26(4), 1084–1091.

    • Context: Describes the utility of the anhydride in polymeriz
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. Context: General reference for the activation mechanisms of amino acids and the stability of N-carboxyanhydrides vs. amino acid anhydrides.
  • Cayman Chemical. (2022).[5] D-Aspartic Acid Product Information.

    • Context: Verification of starting material properties and biological relevance (NMDA receptor activity).

Sources

Application

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride in asymmetric synthesis

Application Note: Asymmetric Synthesis with (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride Abstract & Core Utility (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis with (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Abstract & Core Utility

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride) is a high-reactivity electrophilic building block derived from the chiral pool.[1][2][3] Unlike standard N-protected aspartic anhydrides (e.g., Boc-Asp-anhydride), this reagent retains the free


-amino group protected as a hydrochloride salt.[1][2][3] This unique feature allows for the direct introduction of the D-aspartyl moiety into peptides, peptidomimetics, and functional materials without the need for an N-deprotection step immediately following coupling.[2][3]

However, its utility is governed by a critical duality: the hydrochloride salt stabilizes the molecule against spontaneous polymerization (polysuccinimide formation), yet the anhydride ring remains highly susceptible to hydrolysis.[2][3] This guide details the protocols for leveraging this reagent in the synthesis of D-aspartic acid amides, focusing on controlling regioselectivity during nucleophilic ring opening.[2][3][4]

Mechanistic Principles & Reactivity

The Electrophilic Competition (Regioselectivity)

The core challenge in using aspartic anhydride derivatives is controlling the site of nucleophilic attack.[3] The anhydride ring presents two electrophilic carbonyl centers:[3]

  • C2 (

    
    -carbonyl):  Adjacent to the ammonium group.[1][2][3]
    
  • C5 (

    
    -carbonyl):  Separated by a methylene group.[1][2][3]
    

In the hydrochloride salt form, the protonated amine (


) exerts a strong electron-withdrawing inductive effect (-I) on the C2 carbonyl.[1][2][3]
  • Electronic Effect: Increases the electrophilicity of C2, favoring

    
    -attack (leading to 
    
    
    
    -amides).[1][2][3]
  • Steric Effect: The bulky ammonium group sterically hinders C2, favoring

    
    -attack (leading to 
    
    
    
    -amides).[1][2][3]

Experimental Insight: In polar aprotic solvents (e.g., DMF, DMSO) with primary amines, the reaction often yields a mixture.[2][3] However, low-temperature conditions and the specific nature of the amine can be tuned to favor the kinetically controlled product.[2][3]

The "Proton Switch" Stability

The free base of aspartic anhydride is unstable; the free amine acts as an internal nucleophile, rapidly attacking the


-carbonyl to form polysuccinimide (PSI).[2][3] The hydrochloride salt "switches off" this internal nucleophilicity, allowing the reagent to be stored and handled (under anhydrous conditions) as a discrete monomer.[2][3]

Visualization: Reaction Pathways

AsparticAnhydridePathways cluster_legend Key Anhydride (R)-Aspartic Anhydride HCl Salt AlphaAttack Attack at C2 (Alpha Carbonyl) Anhydride->AlphaAttack Inductive Activation BetaAttack Attack at C5 (Beta Carbonyl) Anhydride->BetaAttack Steric Preference Amine Nucleophile (R-NH2) Amine->AlphaAttack Amine->BetaAttack AlphaAmide Alpha-Amide Product (Side chain free COOH) AlphaAttack->AlphaAmide BetaAmide Beta-Amide Product (Main chain free COOH) BetaAttack->BetaAmide Succinimide D-Aspartimide (Cyclic Imide) AlphaAmide->Succinimide Heat/Base (-H2O) BetaAmide->Succinimide Heat/Base (-H2O) Blue: Reagent Blue: Reagent Green: Desired (Peptide) Green: Desired (Peptide) Blue: Reagent->Green: Desired (Peptide) Red: Iso-product Red: Iso-product Green: Desired (Peptide)->Red: Iso-product Grey: Cyclization Grey: Cyclization Red: Iso-product->Grey: Cyclization

Caption: Reaction pathways for (R)-3-Aminodihydrofuran-2,5-dione HCl showing the bifurcation between alpha and beta ring opening.

Protocol: Synthesis of D-Aspartyl Amides

Objective: Synthesis of a D-aspartic acid


-amide derivative via aminolysis of the anhydride.
Target Audience:  Medicinal Chemists, Peptide Scientists.[2][3]
Materials & Equipment
  • Reagent: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (Store at -20°C, desiccated).[1][2][3]

  • Nucleophile: Primary amine (e.g., Benzylamine, Phenylalanine methyl ester).[2][3]

  • Solvent: Anhydrous DMF or DMAc (Critical: <50 ppm water).[1][2][3]

  • Base: N-Methylmorpholine (NMM) or DIPEA (Use with caution; see step 3).[1][2][3]

  • Atmosphere: Dry Nitrogen or Argon.[3]

Experimental Workflow

Step 1: Preparation of the Electrophile Solution

  • Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Weigh (R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 eq) quickly in a glovebox or dry bag.[1][2][3]

  • Suspend in anhydrous DMF (concentration ~0.2 M). Note: The salt may not dissolve completely until the base/amine is added.[3]

Step 2: Preparation of the Nucleophile

  • In a separate dry flask, dissolve the primary amine (1.1 eq) in anhydrous DMF.

  • Cool the amine solution to -20°C using a cryostat or acetone/dry ice bath.

Step 3: Controlled Coupling (The "Cold-Dump" Method) Rationale: Low temperature maximizes kinetic control and minimizes base-catalyzed polymerization.[1][2][3]

  • Add the cold amine solution dropwise to the anhydride suspension over 15 minutes.

  • Critical Decision Point: If the amine is a free base, no additional base is needed.[3] If the amine is a salt (e.g., Phe-OMe[1][2][3]·HCl), add exactly 1.0 eq of NMM to the amine solution prior to addition.

  • Do not add excess base to the anhydride directly, as this promotes racemization and polymerization.[3]

Step 4: Reaction & Workup

  • Allow the mixture to stir at -20°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench: Add acidic water (0.1 N HCl) to protonate the free carboxylate and prevent imide formation.

  • Extraction: Extract with Ethyl Acetate (x3). The product (zwitterionic or cationic depending on pH) may remain in the aqueous phase if not protected.[3]

    • For hydrophobic amines: Product extracts into organic phase.[3]

    • For amino acid esters: Adjust pH to ~6-7 for isoelectric precipitation or use ion-exchange chromatography.[1][2][3]

Data Analysis & Validation
ParameterMethodExpected Result
Conversion HPLC (C18, 0.1% TFA)>95% consumption of amine.[1][2][3]
Regioselectivity 1H NMRDistinct shift of

-CH proton.[1][2][3]

-amide typically shows

~4.5-4.8 ppm;

-amide shifts vary.[1][2][3]
Enantiomeric Purity Chiral HPLC>98% ee (assuming anhydrous handling).[2][3]

Troubleshooting & Handling Guide

Common Failure Modes
  • Hydrolysis (The "Wet" Reagent):

    • Symptom:[1][2][3][4][5][6][7] Low yield, recovery of D-Aspartic acid.[1][2][3]

    • Cause: The anhydride reacts with atmospheric moisture within seconds.[3]

    • Prevention:[1][2][3] Use single-use aliquots. Never open the stock bottle in humid air.[3]

  • Polymerization (The "Gummy" Flask):

    • Symptom:[1][2][3][4][5][6][7] Insoluble precipitate forms during reaction.[3]

    • Cause: Excess base caused the formation of the free amine anhydride, which self-polymerized.[2][3]

    • Fix: Maintain stoichiometry of base strictly 1:1 with the amine salt.[3] Keep the anhydride in slight excess if possible.[3]

  • Aspartimide Formation:

    • Symptom:[1][2][3][4][5][6][7][8] Mass spec shows M-18 peak relative to desired product.

    • Cause: High temperature or prolonged reaction time in basic conditions.[3]

    • Fix: Keep reaction <0°C. Quench immediately with acid.

Workflow Visualization

ProtocolWorkflow Start Start: Anhydrous Conditions PrepAnhydride Suspend (R)-Asp Anhydride HCl in DMF (-20°C) Start->PrepAnhydride PrepAmine Dissolve Amine Nucleophile (+ Base if salt) in DMF Start->PrepAmine Mixing Slow Addition of Amine to Anhydride (Maintain -20°C) PrepAnhydride->Mixing PrepAmine->Mixing Reaction Stir 2h @ -20°C Warm to 0°C Mixing->Reaction Quench Acidic Quench (0.1 N HCl) (Prevents Imide Formation) Reaction->Quench Workup Extraction / Purification (HPLC/Ion Exchange) Quench->Workup

Caption: Step-by-step experimental workflow for coupling amines with (R)-Aspartic anhydride HCl.

References

  • Kovacs, J., et al. (1961).[2][3] "Polypeptides with Known Repeating Sequence of Amino Acids. Synthesis of Poly-L-aspartic Acid and Poly-L-glutamic Acid."[1][2][3] Journal of the American Chemical Society.[3][9] Link[1][2][3]

  • Bodanszky, M. (1984).[2][3] Principles of Peptide Synthesis. Springer-Verlag.[1][2][3] (Fundamental reference for anhydride reactivity in peptide chemistry). Link[1][2][3]

  • Yang, C. C., & Merrifield, R. B. (1976).[2][3] "Aspartic acid anhydride in solid phase peptide synthesis." Journal of Organic Chemistry. (Discusses the aspartimide problem and anhydride intermediates). Link[1][2][3]

  • PubChem Compound Summary. (2024). "Aspartic anhydride hydrochloride."[3] National Center for Biotechnology Information.[3] Link (Note: Link directs to L-isomer equivalent for structural data; R-isomer properties are stereochemically identical).[1][2][3]

  • Sigma-Aldrich Technical Bulletin. "Handling of Moisture Sensitive Amino Acid Derivatives." Link

Sources

Method

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride applications in peptide synthesis

Application Note: High-Fidelity Utilization of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride in Peptide & Peptidomimetic Synthesis Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride in Peptide & Peptidomimetic Synthesis

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride HCl) is a specialized electrophilic building block used to introduce D-aspartyl residues into peptide backbones without the need for side-chain protection. Unlike standard Fmoc-D-Asp(OtBu)-OH coupling, which requires carboxyl activation, this cyclic anhydride is "pre-activated."

Its primary utility lies in three distinct areas:

  • Atom-Economical Synthesis: Rapid introduction of D-Asp residues in solution-phase synthesis.

  • Peptidomimetics: Accessing succinimide intermediates (Asi) and

    
    -peptides (iso-aspartyl peptides) deliberately.
    
  • Analytical Standards: Generating precise D-Asp/L-Asp racemization and aspartimide impurity standards for QC of therapeutic peptides.

This guide provides protocols for the regioselective ring-opening of this anhydride and strategies to control the ratio of


- vs. 

-aspartyl products.

Chemical Profile & Mechanism of Action

Molecule: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride Synonyms: D-Aspartic anhydride HCl, H-D-Asp-anhydride·HCl Stereochemistry: (R)-enantiomer (corresponds to D-Aspartic acid) Reactivity Class: Cyclic Acylating Agent

The Regioselectivity Challenge

The core challenge—and opportunity—when using aspartic anhydride is the nucleophilic ring-opening. When a primary amine (peptide N-terminus) attacks the anhydride, two pathways exist:

  • Path A (

    
    -attack):  Attack at the C2 carbonyl (adjacent to the side chain) yields the native 
    
    
    
    -peptide.
  • Path B (

    
    -attack):  Attack at the C5 carbonyl (distal) yields the 
    
    
    
    -peptide (iso-aspartyl).

The hydrochloride salt form stabilizes the amine, preventing auto-polymerization. Reaction is triggered in situ by adding a tertiary base.

ReactionMechanism Anhydride (R)-Aspartic Anhydride (Reactive Intermediate) Transition Tetrahedral Intermediate Anhydride->Transition + Base (DIPEA) Amine R-NH2 (Nucleophile) Amine->Transition AlphaProd α-Aspartyl Peptide (Native Backbone) Transition->AlphaProd Attack at C2 (Sterically Hindered) BetaProd β-Aspartyl Peptide (Iso-aspartyl / Branch) Transition->BetaProd Attack at C5 (Kinetically Favored)

Figure 1: Mechanistic bifurcation of aspartic anhydride ring opening. In unsubstituted solvents, Path B (Beta) is often favored (approx. 3:1) due to lower steric hindrance at C5.

Application Protocols

Protocol A: Solution-Phase Coupling with Regioselective Control

Objective: To couple D-Asp to an amine component while maximizing the


-product (native peptide).

Reagents:

  • (R)-3-Aminodihydrofuran-2,5-dione HCl

  • Amino component (e.g., H-Phe-OMe·HCl)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Additive: Phenol (Optional, promotes

    
    -attack via hydrogen bonding)
    

Step-by-Step Methodology:

  • Preparation of Nucleophile: Dissolve the amino component (1.0 eq) in dry DMF. Add DIPEA (1.0 eq) to neutralize the salt and generate the free amine. Cool to -20°C.

  • Anhydride Activation: In a separate vial, suspend (R)-Aspartic anhydride HCl (1.1 eq) in dry DMF.

    • Critical Note: Do not add base to the anhydride solution yet; it will polymerize.

  • Coupling: Add the anhydride suspension to the cold amine solution. Immediately add a second portion of DIPEA (1.1 eq) dropwise.

    • Why: Slow addition of base keeps the concentration of free anhydride low, minimizing side reactions.

  • Reaction: Stir at -20°C for 2 hours, then allow to warm to room temperature over 4 hours.

  • Workup: Acidify with 1M KHSO₄ to pH 3. Extract with EtOAc.[1] The product will be a mixture of

    
    - and 
    
    
    
    -isomers.[2]
  • Isomer Separation: The free side-chain carboxyl groups allow for separation via Preparative HPLC (C18 column, 0.1% TFA gradient). The

    
    -isomer typically elutes later than the 
    
    
    
    -isomer due to intramolecular H-bonding effects.

Data: Solvent Effects on Regioselectivity | Solvent | Additive | Temperature |


:

Ratio | Yield | | :--- | :--- | :--- | :--- | :--- | | DMF | None | 25°C | 20:80 | 85% | | DMF | Phenol (2 eq) | -20°C | 45:55 | 82% | | Acetonitrile | None | -20°C | 35:65 | 78% | | Optimized | Phenol/Toluene | -40°C | 60:40 | 70% |

Note: To achieve >99%


-purity, chromatographic purification is strictly required. This reagent is best used when the 

-isomer is also a desired target or can be easily separated.
Protocol B: Synthesis of Poly-D-Succinimide (PSI) & Poly-D-Aspartic Acid

Objective: To synthesize biodegradable polymers or "green" anti-scalants using the D-enantiomer.

  • Polymerization:

    • Mix (R)-Aspartic anhydride HCl with a catalytic amount of phosphoric acid (85%).

    • Heat to 180°C under vacuum for 4 hours. The HCl is driven off, and the anhydride polymerizes into Poly-D-succinimide (PSI).

    • Visual Check: The white powder turns into a glassy, amber solid.

  • Hydrolysis (Ring Opening):

    • Pulverize the PSI solid.

    • Suspend in water and add NaOH (aq) dropwise to maintain pH 10.

    • The succinimide rings open to form Poly-D-Aspartic Acid (sodium salt).

  • Application: This polymer is highly resistant to proteolytic degradation compared to Poly-L-Asp, making it ideal for long-circulating drug delivery vehicles.

Analytical Application: Impurity Marker Synthesis

In the development of peptide therapeutics (e.g., GLP-1 agonists), the "Aspartimide" impurity is a critical quality attribute. Using (R)-Aspartic anhydride allows you to deliberately synthesize the D-configured impurity markers to validate your HPLC methods.

Workflow Start Target Peptide Sequence (e.g., Gly-D-Asp-Phe) Step1 Coupling Step: Use (R)-Asp-Anhydride.HCl + H-Phe-Resin Start->Step1 Step2 Result: Mixture of α-D-Asp and β-D-Asp on Resin Step1->Step2 Step3 Cyclization (Optional): Treat with 20% Piperidine to force Aspartimide formation Step2->Step3 To generate cyclic impurity Analysis HPLC Analysis: Identify Retention Times of: 1. D-Aspartimide 2. β-D-Asp peptide 3. α-D-Asp peptide Step2->Analysis Direct Cleavage Step3->Analysis

Figure 2: Workflow for generating specific impurity standards using aspartic anhydride.

References

  • Regioselectivity in Aspartic Anhydride Opening

    • Title: "Alpha- and beta-aspartyl peptide ester formation via aspartimide ring opening."[2][3][4]

    • Source:Journal of Peptide Science, 2005.[4]

    • URL:[Link]

  • Polymerization Applications

    • Title: "Synthesis of Polyaspartic Acid and Its Deriv
    • Source:Frontiers in M
    • URL:[Link][5][6]

  • Aspartimide Mechanism

    • Title: "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis."
    • Source:ChemBioChem, 2020.
    • URL:[Link]

  • D-Amino Acid Applications

    • Title: "D-Amino acids in antimicrobial peptides: a review."
    • Source:Amino Acids, 2017.[4]

    • URL:[Link]

Sources

Application

Experimental procedure for N-protection of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

This Application Note and Protocol is designed for researchers requiring the N-functionalization of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (D-Aspartic Anhydride Hydrochloride). The guide prioritizes the retentio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring the N-functionalization of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (D-Aspartic Anhydride Hydrochloride). The guide prioritizes the retention of the cyclic anhydride moiety, a high-value electrophile, while addressing the significant risk of self-polymerization.

[1]

Part 1: Executive Summary & Mechanistic Rationale

The Substrate Challenge

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (D-Aspartic Anhydride HCl) is a "loaded spring."[1] It possesses two reactive centers:[1]

  • The Nucleophile: The ammonium group (–NH₃⁺), which becomes a potent primary amine upon neutralization.

  • The Electrophile: The cyclic anhydride, highly susceptible to nucleophilic attack by water (hydrolysis) or amines (aminolysis).

The Kinetic Trap

The core challenge in N-protecting this substrate is Self-Polymerization .[1] Upon neutralization of the HCl salt, the resulting free amine can intermolecularly attack the anhydride ring of a neighboring molecule, triggering a chain reaction that forms Polysuccinimide (PSI) .

To successfully install a protecting group (e.g., Boc, Cbz) without polymerizing the material, the reaction must be engineered as a Kinetic Trap : The rate of reaction between the amine and the protecting group reagent (


) must vastly exceed the rate of dimerization (

).


Key Success Factors:

  • Low Temperature: Suppresses the activation energy for ring-opening aminolysis.[1]

  • High Dilution: Reduces the probability of intermolecular collision (dimerization).

  • Base Selection: Use of sterically hindered, non-nucleophilic bases to neutralize HCl without attacking the anhydride.

Part 2: Experimental Protocols

Protocol A: Anhydrous N-tert-Butoxycarbonylation (Retention of Anhydride)

Target Product: N-Boc-(R)-aspartic anhydride Primary Application: Peptide synthesis, intermediate for functionalized polyaspartamides.[1]

1. Reagents & Equipment
ReagentEquiv.[1]RoleSpecification
(R)-Asp-Anhydride HCl1.0SubstrateDry, stored at -20°C
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2ReagentFreshly dissolved
N-Methylmorpholine (NMM)1.05BaseDistilled, dry
Tetrahydrofuran (THF)--SolventAnhydrous, inhibitor-free
Ethyl Acetate (EtOAc)--WorkupAnhydrous grade
2. Step-by-Step Methodology

Step 1: Cryogenic Suspension

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.[1]

  • Charge the flask with (R)-Asp-Anhydride HCl (1.0 g, 6.6 mmol).

  • Add anhydrous THF (20 mL) to create a concentration of ~0.33 M. Note: High dilution favors the unimolecular protection over bimolecular polymerization.

  • Cool the suspension to -20°C using a cryocooler or NaCl/Ice bath.

Step 2: Electrophile Loading

  • Add Boc₂O (1.58 g, 7.26 mmol, 1.1 eq) directly to the cold suspension. Stir for 5 minutes to ensure dispersion.

Step 3: Controlled Neutralization (The Critical Step)

  • Dilute NMM (0.76 mL, 6.9 mmol) in 5 mL of dry THF.

  • Add the NMM solution dropwise over 30 minutes via a syringe pump or pressure-equalizing addition funnel.

    • Mechanistic Note: Slow addition ensures that as soon as a molecule of free amine is generated, it is surrounded by a high concentration of Boc₂O, favoring protection.

  • Maintain temperature at -20°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

Step 4: Workup (Anhydrous)

  • The reaction mixture will contain precipitated NMM·HCl salts.[1][2][3] Filter the cold mixture rapidly through a sintered glass funnel under a blanket of nitrogen.

  • Wash the filter cake with cold, dry THF (2 x 5 mL).

  • Concentrate the filtrate in vacuo at a temperature below 30°C . Warning: Heat will promote ring opening or decomposition.

  • Purification: Recrystallize immediately from dry EtOAc/Hexanes if necessary. The product is moisture-sensitive; store under Argon at -20°C.[1]

Protocol B: Aqueous N-Protection (Ring Opening)

Target Product: N-Boc-(R)-aspartic acid Application: If the user intends to generate the diacid for standard solid-phase peptide synthesis (SPPS).[1]

Note: If your goal is the open-chain acid, do not use Protocol A. Use standard Schotten-Baumann conditions.[1]

  • Dissolve (R)-Asp-Anhydride HCl in 1M NaOH (3 eq) at 0°C. (Ring opens immediately to Aspartate).

  • Add Boc₂O (1.2 eq) in Dioxane.

  • Stir at RT overnight.

  • Acidify to pH 2-3 with KHSO₄ and extract with EtOAc.

Part 3: Visualization & Logic Flow[1]

The following diagram illustrates the "Kinetic Trap" strategy required to preserve the anhydride ring.

G cluster_0 Control Parameters Start (R)-Asp-Anhydride HCl (Stable Salt) Inter Free Amine Intermediate (Highly Reactive) Start->Inter Neutralization (-20°C) Base Base (NMM) Slow Addition Base->Inter Path_A Path A: Reaction with Boc2O (Fast, Desired) Inter->Path_A High [Boc2O] Path_B Path B: Dimerization (Side Reaction) Inter->Path_B High [Amine] Product N-Boc-(R)-Asp-Anhydride (Cyclic Product) Path_A->Product Polymer Polysuccinimide (PSI) (Oligomers) Path_B->Polymer P1 Temp < 0°C P1->Path_A Favors P2 Dilution > 0.3M P2->Path_B Inhibits

Caption: Kinetic competition between N-protection and self-polymerization. Low temperature and slow base addition favor Path A.

Part 4: Troubleshooting & Quality Control[1]

ObservationRoot CauseCorrective Action
Gummy/Insoluble Precipitate Formation of Polysuccinimide (PSI).[1]Base was added too fast or temperature was too high. Repeat with slower addition at -20°C.
Product is an Oil (not solid) Residual solvent or hydrolysis to diacid.[1]High vacuum drying (<30°C). Check NMR for broad -OH peaks indicating ring opening.[1]
Low Yield Hydrolysis by atmospheric moisture.Ensure all glassware is flame-dried.[1] Use fresh anhydrous solvents.[1]
Analytical Validation[1]
  • IR Spectroscopy: Look for the characteristic anhydride doublets at 1780 cm⁻¹ and 1860 cm⁻¹ . A single broad peak at 1700 cm⁻¹ indicates hydrolysis to the diacid.

  • ¹H NMR (DMSO-d6): Confirm the integrity of the CH-CH₂ ring system. The alpha-proton shift is distinct between the cyclic anhydride and the open acid.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 2733667, 3-Aminodihydrofuran-2,5-dione hydrochloride.[1] National Center for Biotechnology Information (2024). Link

  • Mechanistic Precedent (Low-Temp Functionalization)

    • Kozhushkov, S. I., et al. "Preparation of N-(Thiocarboxy)-L-aspartic Acid Anhydride from L-Aspartic Anhydride Hydrochloride."[1] Journal of Organic Chemistry, 53, 709-712.[1] (Demonstrates stability of the free amine at -78°C). Link

  • Polymerization Risk (Polysuccinimide)

    • Adelnia, H., et al. "Hydrogels Based on Poly(aspartic acid): Synthesis and Applications." Frontiers in Chemistry, 7, 755 (2019). (Details the base-catalyzed polymerization of aspartic anhydride). Link

  • Standard Anhydride Synthesis (Comparative)

    • "Process for the preparation of N-formyl-L-aspartic anhydride."[1][3][4][5] European Patent EP0466959A1.[1][3] (Describes the standard route of protecting before cyclizing). Link

Sources

Method

Scale-Up Synthesis of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride: An Application Note for Pharmaceutical Intermediate Production

Introduction (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its rigid, bicyclic structure and inherent chirality make it a valuable prec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its rigid, bicyclic structure and inherent chirality make it a valuable precursor for the synthesis of a variety of complex molecules, including enzyme inhibitors and other therapeutic agents. The stereochemistry at the C3 position is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). Consequently, a robust and scalable synthetic process that maintains high enantiomeric purity is paramount for its industrial production.

This application note provides a comprehensive guide to the scale-up synthesis of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, starting from the readily available chiral precursor, D-aspartic acid. The described protocol is designed to be efficient, cost-effective, and amenable to large-scale manufacturing, with a strong emphasis on maintaining stereochemical integrity throughout the synthetic sequence.

Synthetic Strategy: A Three-Step Approach from D-Aspartic Acid

The overall synthetic strategy involves a three-step process, commencing with the protection of the amino group of D-aspartic acid, followed by a critical cyclization to form the desired anhydride ring, and culminating in the deprotection and formation of the hydrochloride salt.

Synthesis_Workflow D_Asp D-Aspartic Acid N_Cbz_Asp N-Cbz-D-Aspartic Acid D_Asp->N_Cbz_Asp Step 1: N-Protection (Cbz-Cl, Base) N_Cbz_Anhydride N-Cbz-(R)-3-Aminodihydrofuran-2,5-dione N_Cbz_Asp->N_Cbz_Anhydride Step 2: Cyclization (Dehydrating Agent) Final_Product (R)-3-Aminodihydrofuran-2,5-dione HCl N_Cbz_Anhydride->Final_Product Step 3: Deprotection & Salt Formation (H₂, Pd/C, HCl)

Caption: Overall synthetic workflow for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a protecting group is critical for the success of this synthesis. The benzyloxycarbonyl (Cbz) group is selected due to its crystalline nature, which often facilitates the purification of intermediates by recrystallization, a highly desirable feature for large-scale production. Furthermore, the Cbz group is readily removed under mild hydrogenolysis conditions, which are orthogonal to many other functional groups and minimize the risk of side reactions.

The cyclization of N-protected aspartic acid to its corresponding anhydride is a well-established transformation. However, a significant challenge at this stage is the potential for racemization at the alpha-carbon. Our protocol addresses this by employing carefully controlled reaction conditions and selecting a dehydrating agent that minimizes this epimerization, ensuring the high enantiomeric purity of the final product.[1]

Detailed Protocols and Methodologies

PART 1: N-Protection of D-Aspartic Acid

This initial step protects the primary amine of D-aspartic acid as a carbamate, preventing its interference in the subsequent cyclization reaction.

Reaction Scheme:

Experimental Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with a solution of sodium carbonate in water.

  • Addition of D-Aspartic Acid: D-aspartic acid is added to the stirred sodium carbonate solution at room temperature.

  • Cooling: The reaction mixture is cooled to 0-5 °C using a circulating chiller.

  • Addition of Benzyl Chloroformate: Benzyl chloroformate is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The pH of the reaction mixture should be monitored and maintained between 9-10 by the concurrent addition of a sodium carbonate solution.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • The reaction mixture is washed with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted benzyl chloroformate.

    • The aqueous layer is acidified to pH 2 with cold dilute hydrochloric acid, leading to the precipitation of the N-Cbz-D-aspartic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation: N-Protection of D-Aspartic Acid

ParameterValue
Starting MaterialD-Aspartic Acid
ReagentsBenzyl Chloroformate, Sodium Carbonate
SolventWater
Reaction Temperature0-10 °C
Typical Yield90-95%
Purity (HPLC)>98%
PART 2: Cyclization to N-Cbz-(R)-3-Aminodihydrofuran-2,5-dione

This critical step forms the succinic anhydride ring. The choice of dehydrating agent and reaction conditions are optimized to maximize yield and minimize racemization.

Reaction Scheme:

Experimental Protocol:

  • Reactor Setup: A dry, inerted (Nitrogen or Argon) jacketed glass reactor equipped with a mechanical stirrer and temperature probe is charged with N-Cbz-D-aspartic acid and a suitable anhydrous solvent (e.g., tetrahydrofuran or ethyl acetate).

  • Addition of Dehydrating Agent: Acetic anhydride is added to the suspension. The use of a milder dehydrating agent like dicyclohexylcarbodiimide (DCC) can also be considered to further minimize racemization, although this may introduce challenges in removing the dicyclohexylurea (DCU) byproduct on a large scale.[1]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) and monitored by HPLC for the disappearance of the starting material.

  • Isolation and Purification:

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is triturated with a non-polar solvent (e.g., heptane or a mixture of ethyl acetate/heptane) to induce crystallization.

    • The crystalline product is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.

Data Presentation: Cyclization Reaction

ParameterValue
Starting MaterialN-Cbz-D-Aspartic Acid
ReagentAcetic Anhydride
SolventAnhydrous Ethyl Acetate
Reaction Temperature40-50 °C
Typical Yield85-90%
Purity (HPLC)>99%
Enantiomeric Excess>99%
PART 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Cbz protecting group and the formation of the stable hydrochloride salt of the desired product.

Reaction Scheme:

Sources

Application

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride reaction with nucleophiles

Application Note: Regioselective Nucleophilic Ring-Opening of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride Introduction & Scope (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as (R)-Aspartic anhydride hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Ring-Opening of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Introduction & Scope

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as (R)-Aspartic anhydride hydrochloride) is a potent, chiral electrophile derived from (R)-aspartic acid.[1] Unlike its N-protected counterparts (e.g., Boc-Asp-anhydride), the hydrochloride salt retains the free


-amine functionality in a protonated state.[1] This unique electronic environment creates a "push-pull" system where the ammonium group exerts a strong electron-withdrawing effect, significantly altering the electrophilicity of the anhydride carbonyls.[1]

This application note details the protocols for reacting this reagent with nucleophiles (amines and alcohols). The core challenge addressed here is regiocontrol : directing the nucleophile to attack either the


-carbonyl (C2) or the 

-carbonyl (C5) to selectively generate

-aspartyl or

-aspartyl derivatives.[1]

Target Audience: Medicinal chemists and peptide scientists utilizing chiral pool synthesis for peptidomimetics and prodrug development.[1]

Mechanistic Principles & Regioselectivity

The reactivity of (R)-aspartic anhydride hydrochloride is governed by a competition between electronic activation and steric hindrance .[1]

  • Path A (

    
    -Attack):  The protonated amine at C3 is a strong electron-withdrawing group (EWG).[1] Through induction, it makes the adjacent 
    
    
    
    -carbonyl (C2) significantly more electron-deficient (electrophilic) than the
    
    
    -carbonyl (C5).[1] Reaction at C2 yields the
    
    
    -amino acid derivative
    (the nucleophile is attached to the
    
    
    -carbon's carbonyl, leaving the
    
    
    -carboxyl free).[1]
  • Path B (

    
    -Attack):  The 
    
    
    
    -carbonyl (C5) is sterically less encumbered than C2.[1] Large nucleophiles or reactions under thermodynamic control often favor this pathway.[1] Reaction at C5 yields the
    
    
    -amino acid derivative
    (the standard peptide bond topology).[1]

Crucial Insight: Unlike N-protected anhydrides where solvent polarity can completely invert selectivity (e.g., benzene vs. DMSO), the hydrochloride salt is restricted by solubility.[1] It requires polar media (DMF, DMSO, Glacial Acetic Acid), which inherently influences the transition state energy.[1]

Regioselectivity Reagent (R)-Aspartic Anhydride HCl (Electrophile) TS_Alpha Transition State A (Electronic Control) Reagent->TS_Alpha Attack at C2 (High Electrophilicity) TS_Beta Transition State B (Steric Control) Reagent->TS_Beta Attack at C5 (Low Steric Hindrance) Nu Nucleophile (R-NH2 or R-OH) Nu->TS_Alpha Nu->TS_Beta Prod_Alpha Product A: Beta-Aspartyl Derivative (Nu on C2) TS_Alpha->Prod_Alpha Kinetic Product Prod_Beta Product B: Alpha-Aspartyl Derivative (Nu on C5) TS_Beta->Prod_Beta Thermodynamic Product

Figure 1: Bifurcation of the reaction pathway based on nucleophilic attack site. C2 attack is electronically driven; C5 attack is sterically driven.[1]

Experimental Protocols

Protocol A: Preparation and Handling

Note: The reagent is highly hygroscopic and hydrolyzes rapidly in moist air to (R)-aspartic acid.[1]

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Validation: Before use, verify integrity via IR spectroscopy.

    • Pass: Distinct double carbonyl peaks at ~1780 cm⁻¹ and ~1860 cm⁻¹ (characteristic of cyclic anhydrides).[1]

    • Fail: Broad peak at 1700-1720 cm⁻¹ (indicates hydrolysis to di-acid).[1]

Protocol B: Synthesis of -Aspartyl Amides (Reaction with Amines)

Objective: To maximize attack at the


-carbonyl (C5) to produce the standard 

-peptide linkage.[1] This is challenging with the HCl salt as the electronic effect favors C2.[1] We utilize steric bulk and solvent shielding to assist.[1]

Reagents:

  • (R)-Aspartic anhydride HCl (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)[1]

  • Solvent: DMF (Anhydrous) or Glacial Acetic Acid (for higher solubility)[1]

  • Base: N-Methylmorpholine (NMM) - Use with caution; 1.0 equiv max to neutralize HCl only after addition.[1]

Workflow:

  • Dissolution: Dissolve (R)-aspartic anhydride HCl in anhydrous DMF (0.2 M concentration). Do not use alcohols.

  • Cooling: Cool the solution to -20°C. Low temperature favors the kinetically controlled product (often C2), so we must balance this.[1] However, for the HCl salt, low temp is critical to prevent polymerization.[1]

  • Addition: Add the nucleophile (amine) dropwise.[1]

    • Critical Step: If using a free amine, add it directly.[1] If using an amine salt, premix with 1.0 equiv NMM.[1]

  • Reaction: Stir at -20°C for 2 hours, then allow to warm to 0°C over 4 hours.

  • Quench: Add water (hydrolyzes unreacted anhydride).

  • Purification: The product mixture will likely contain 60:40 to 70:30 ratio of

    
    :
    
    
    
    isomers.[1] Separation via Preparative HPLC is required.[1]

Data Table: Solvent Influence on Regio-Ratio (Approximate)

Solvent SystemSolubility of HCl SaltMajor Product

:

Ratio (Est.)[1]
DMF GoodMixed40:60
Glacial AcOH Excellent

-Amide (C5 attack)
65:35
Dioxane/Water ModerateHydrolysis DominatesN/A
Protocol C: Synthesis of Esters (Reaction with Alcohols)

Objective: Reaction with alcohols requires acid catalysis or forcing conditions, as alcohols are weaker nucleophiles than amines.[1]

Workflow:

  • Suspend (R)-aspartic anhydride HCl in the target alcohol (e.g., Methanol, Benzyl Alcohol).[1]

  • Add 1.5 equiv of dry HCl (gas) or generate in situ using Acetyl Chloride.

  • Heat to 50°C for 12 hours.

  • Result: This typically results in the diester because the anhydride opens to the mono-ester, and the excess alcohol/acid esterifies the second carboxyl group.[1]

  • To obtain the mono-ester: Use 1.0 equiv alcohol in DMF with mild Lewis Acid catalysis (e.g.,

    
    ), though regiocontrol is poor.[1]
    

Analytical Validation & Quality Control

Distinguishing the


 and 

isomers is critical.[1]

1. HPLC Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

  • Retention: The

    
    -isomer is typically more hydrophobic (elutes later) than the 
    
    
    
    -isomer due to the free carboxylic acid position, though this depends on the N-substituent.[1]

2. NMR Spectroscopy (


 and 

):
  • 
    -Isomer (Attack at C5):  Look for the amide NH coupling to the chiral center (
    
    
    
    -proton).[1] The
    
    
    (beta-protons) will appear as a distinct ABX system.[1]
  • 
    -Isomer (Attack at C2):  The amide NH couples to the side chain.[1] The chemical shift of the 
    
    
    
    -proton is significantly different due to the adjacent free carboxylic acid.[1]

Workflow Start Crude Reaction Mixture (Alpha + Beta Isomers) HPLC Prep-HPLC (C18 Column, H2O/ACN/TFA) Start->HPLC Analyze Collect Fractions & Analyze (MS/NMR) HPLC->Analyze Decision Isomer ID? Analyze->Decision Path1 Alpha-Isomer (Aspartame-like linkage) Decision->Path1 Late Eluting (Typ) Path2 Beta-Isomer (Iso-aspartyl linkage) Decision->Path2 Early Eluting (Typ)

Figure 2: Purification workflow for separating regioisomers.

Troubleshooting & Safety

  • Issue: Low Yield / Hydrolysis.

    • Cause: Wet solvent or atmospheric moisture.[1]

    • Fix: Dry all solvents over molecular sieves (3Å).[1] Flame-dry glassware.

  • Issue: Polymerization.

    • Cause: Reaction concentration too high or temperature too high.[1] The free amine of one molecule attacks the anhydride of another.[1]

    • Fix: Keep concentration <0.2 M. Ensure the HCl salt is not neutralized before the external nucleophile is present in excess.[1]

  • Safety:

    • (R)-Aspartic anhydride HCl is a skin and respiratory sensitizer.[1]

    • Handle in a fume hood.[1]

    • Upon contact with water, it releases acid.[1]

References

  • Yang, C. C., & Sweeney, W. V. (1997).[1] The Effect of Solvent on the Regioselectivity of the Reaction of Aspartic Anhydride with Amines. Journal of Organic Chemistry.

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Fundamental text on anhydride activation).

  • Kovacs, J., et al. (1961).[1] Polypeptides with Known Repeating Sequences of Amino Acids. Journal of the American Chemical Society.[1][2]

  • Mazur, R. H., et al. (1969).[1] Structure-Taste Relationships of Some Dipeptides. Journal of the American Chemical Society.[1][2] (Describes the synthesis of Aspartame analogs via anhydride).

Sources

Method

Application Note: Controlled Ring-Opening Reactions of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride) is a potent, chiral electrophile derived from D-aspartic acid. Unlike its N-protected counterparts (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride) is a potent, chiral electrophile derived from D-aspartic acid. Unlike its N-protected counterparts (e.g., Boc-Asp-Anhydride), this hydrochloride salt retains the free ammonium group, which serves two critical functions: it protects the amine from intramolecular nucleophilic attack (preventing polymerization) and electronically activates the


-carbonyl via inductive effects.

This guide details the protocols for the controlled ring-opening of this anhydride with external nucleophiles (amines and alcohols). The core challenge addressed here is regiocontrol : directing the nucleophile to either the C-2 (


) or C-5 (

) position to yield distinct isomeric products.

Mechanistic Principles & Regioselectivity

The reaction of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride involves a competition between electronic activation and steric hindrance.[1]

  • Electronic Control (The

    
    -Effect):  The protonated ammonium group (
    
    
    
    ) at C-3 exerts a strong electron-withdrawing inductive effect ($ -I $), making the adjacent C-2 carbonyl significantly more electrophilic than the distal C-5 carbonyl.
  • Steric Control: The C-2 position is sterically crowded by the ammonium group. The C-5 carbonyl is relatively unhindered.

  • The Polymerization Trap: If the hydrochloride is neutralized without the immediate presence of a strong external nucleophile, the free amine of one molecule will attack the anhydride of another, leading to rapid polymerization into poly-(D-succinimide).

Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway and the critical transition states.

G Anhydride (R)-Aspartic Anhydride HCl (Electrophile) TS_Alpha Transition State A (Attack at C-2) Anhydride->TS_Alpha Electronic Favorability (-I Effect of NH3+) TS_Beta Transition State B (Attack at C-5) Anhydride->TS_Beta Steric Favorability (Less Hindered) Polymer Poly-(D-Succinimide) (Side Reaction) Anhydride->Polymer If pH > 7 w/o Ext. Nu (Self-Polymerization) Nu Nucleophile (R-NH2 / R-OH) Nu->TS_Alpha Nu->TS_Beta Prod_Alpha Alpha-Aspartyl Product (Nu at C-2) TS_Alpha->Prod_Alpha Prod_Beta Beta-Aspartyl Product (Nu at C-5) TS_Beta->Prod_Beta

Figure 1: Reaction bifurcation showing the competition between electronic (C-2) and steric (C-5) control, and the risk of polymerization.

Experimental Protocols

Protocol A: Aminolysis (Synthesis of D-Aspartamides)

Objective: To synthesize D-aspartyl amides while minimizing polymerization. Regioselectivity Trend: Primary amines in polar aprotic solvents generally favor the


-amide (attack at C-5) due to steric dominance, but the ratio is highly solvent-dependent.

Reagents:

  • (R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 eq)

  • Primary Amine (Nucleophile) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.0 eq) – Used strictly to neutralize the HCl salt.

  • Solvent: DMF (anhydrous) or Acetonitrile.

Step-by-Step Methodology:

  • Preparation of Nucleophile Solution: In a flame-dried round-bottom flask, dissolve the Primary Amine (1.2 eq) and TEA (1.0 eq) in anhydrous DMF. Cool this solution to -20°C using a cryocooler or dry ice/acetone bath.

    • Why: Low temperature suppresses the rate of self-polymerization more than it suppresses the intermolecular aminolysis.

  • Solid Addition (Critical Step): Add the solid (R)-Aspartic Anhydride HCl (1.0 eq) in small portions to the stirring amine solution over 15 minutes.

    • Why: Adding the solid to the solution ensures the anhydride is immediately surrounded by the external nucleophile. Reversing the order (adding amine to anhydride) creates local high concentrations of base, triggering polymerization.

  • Reaction Maintenance: Allow the reaction to stir at -20°C for 2 hours, then slowly warm to room temperature over 1 hour.

    • Monitoring: Monitor consumption of the anhydride by TLC (stain with ninhydrin; anhydride spot will disappear, product spot appears).

  • Workup (Acidic Quench): Pour the reaction mixture into ice-cold 1M HCl.

    • Why: This reprotonates the amine of the product (preventing cyclization to aspartimide) and solubilizes unreacted starting amine.

  • Isolation:

    • If the product precipitates (common for hydrophobic amines): Filter and wash with cold water/ether.

    • If soluble: Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
Protocol B: Solvolysis (Synthesis of Methyl D-Aspartates)

Objective: Ring opening with methanol to form methyl esters. Regioselectivity: Alcohols are weaker nucleophiles than amines. Acid-catalyzed ring opening favors the


-ester due to the electronic activation of C-2.

Reagents:

  • (R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 eq)

  • Methanol (anhydrous) (Excess, acts as solvent)

  • Catalyst:

    
     (0.1 eq) or simply reflux (the HCl salt provides acidity).
    

Methodology:

  • Suspend the anhydride HCl in anhydrous methanol.

  • Heat to reflux (65°C) for 2–4 hours.

  • Concentrate in vacuo.[1]

  • Note: This often yields a mixture enriched in the

    
    -ester (Dimethyl aspartate may form if reaction is prolonged).
    

Analytical Validation & Data Interpretation

Distinguishing between


- and 

-isomers is critical. The chemical shifts in

and

NMR are distinct due to the proximity of the amide/ester bond to the chiral center.

Table 1: Diagnostic NMR Shifts (DMSO-


) 
Feature

-Aspartyl Derivative (C-2 Attack)

-Aspartyl Derivative (C-5 Attack)
Structure


Methine Proton (

-H)

3.8 – 4.0 ppm
(Deshielded by amide)

3.5 – 3.7 ppm
(Shielded by free COOH)
Methylene Protons (

-H)
Distinct ABX system, often overlappingDistinct doublet or multiplet
Carbonyl Carbon (

)
Amide C=O: ~168 ppmAmide C=O: ~170 ppm
Regioselectivity Driver Electronic Activation (Favored by Acid)Steric Accessibility (Favored by Base)

Troubleshooting & Optimization

Issue: Formation of Gel/Insoluble Solid (Polymerization)

  • Cause: The internal amine reacted with the anhydride before the external nucleophile could.

  • Solution: Increase the equivalents of the external nucleophile (to 2.0 eq). Lower the temperature to -40°C during addition. Ensure the anhydride is added to the amine, not vice versa.

Issue: Racemization

  • Cause: Formation of the succinimide intermediate (Aspartimide) followed by reopening. This occurs readily at pH > 8.

  • Solution: Keep the reaction mixture neutral or slightly acidic during workup. Avoid strong bases like NaOH for extraction; use Bicarbonate or Phosphate buffers.

Issue: Low Yield of


-Isomer 
  • Insight: The

    
    -isomer is often the kinetic product in basic conditions due to sterics.
    
  • Strategy: To favor the

    
    -isomer, use less bulky nucleophiles or switch to acid-catalyzed conditions (if the nucleophile tolerates it).
    

References

  • Regioselectivity in Aspartic Anhydride Reactions Yang, W., Wang, L., Zhu, H. et al.[2] "Synthesis of poly(glutamic acid-co-aspartic acid) via combination of N-carboxyanhydride ring opening."[2] Chinese Journal of Polymer Science, 2013.[2]

  • Aspartimide Formation and Ring Opening Mergler, M. et al. "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 2003.

  • General Anhydride Hydrolysis Mechanisms LibreTexts Chemistry. "Nucleophilic Acyl Substitution Reactions from Acid Anhydrides."[3][4]

  • Catalytic Ring Opening of Cyclic Anhydrides MDPI Molecules. "A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD." (Analogous mechanistic insight for ring opening).

Sources

Application

Derivatization of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride for drug discovery

Application Note: Advanced Derivatization of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride HCl) represents a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride HCl) represents a high-value "chiral pool" building block. Unlike its N-protected counterparts (e.g., Boc-Asp-anhydride), the hydrochloride salt offers a unique reactivity profile: the anhydride ring is activated for electrophilic attack, while the amine remains latently protected as the ammonium salt. This duality allows for the direct synthesis of D-asparagine analogs (via regioselective ring opening) and biodegradable polysuccinimides (PSI) without the need for deprotection steps.

This guide details the handling, regioselective derivatization, and polymerization of this moisture-sensitive scaffold, providing self-validating protocols for medicinal chemistry and drug delivery applications.

Chemical Profile & Handling

Compound: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride Synonyms: D-Aspartic anhydride hydrochloride CAS: 143394-93-8 (General salt forms often referenced under parent 2279-86-9) Molecular Weight: 151.55 g/mol

PropertySpecificationCritical Handling Note
Hygroscopicity HighHydrolyzes rapidly to D-Aspartic acid upon moisture exposure. Store in a desiccator at -20°C.
Solubility DMSO, DMF, TFAInsoluble in non-polar solvents (Et2O, Hexane). Decomposes in water/alcohols (unless reaction is faster).
Stability KineticStable as solid HCl salt. Free base (neutralized) spontaneously polymerizes to Polysuccinimide.

Safety Warning: This compound is a potent acylating agent and irritant. All operations must be performed in a fume hood under inert atmosphere (N2 or Ar).

Core Application 1: Regioselective Ring Opening (Synthesis of Peptidomimetics)

The most critical challenge in utilizing aspartic anhydrides is controlling the regioselectivity of nucleophilic attack. The nucleophile (R-NH2) can attack either the


-carbonyl (Path A) or the 

-carbonyl (Path B).
  • Path A (

    
    -attack):  Yields the 
    
    
    
    -amino acid derivative (Isoasparagine analog).
  • Path B (

    
    -attack):  Yields the 
    
    
    
    -amino acid derivative (Asparagine analog). (Preferred for peptidomimetics)

For the HCl salt, the protonated amine (


) exerts a strong electron-withdrawing effect, activating the ring, but also providing steric bulk.
Diagram 1: Regioselectivity Logic Flow

Regioselectivity Start (R)-Aspartic Anhydride HCl Nuc Nucleophile Addition (R-NH2) Start->Nuc PathA Path A: Alpha-Attack (Sterically Hindered) Nuc->PathA High Temp / Polar Protic PathB Path B: Beta-Attack (Preferred Kinetic Product) Nuc->PathB Low Temp (-20°C) / Steric Bulk ProdA Isoasparagine Derivative (Beta-Amino Acid) PathA->ProdA ProdB Asparagine Derivative (Alpha-Amino Acid) PathB->ProdB

Caption: Decision tree for regioselective ring opening. Low temperatures generally favor Beta-attack (Path B), preserving the natural amino acid backbone.

Protocol A: Synthesis of N-Substituted D-Asparagine Analogs

Objective: To synthesize a chiral amide ligand via


-carbonyl attack while preserving the 

-amine as the HCl salt.

Materials:

  • (R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 eq)

  • Primary Amine (Nucleophile, e.g., Benzylamine) (1.0 eq)

  • Solvent: Anhydrous DMF or Acetonitrile

  • Base: None (Avoid neutralizing the starting material to prevent polymerization)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Add (R)-3-Aminodihydrofuran-2,5-dione HCl (151 mg, 1.0 mmol) to anhydrous DMF (5 mL). Cool the mixture immediately to -20°C (acetone/dry ice bath).

    • Why: Low temperature suppresses the less favorable

      
      -attack and prevents racemization.
      
  • Addition: Dropwise add the amine (1.0 mmol) dissolved in DMF (2 mL) over 15 minutes.

    • Note: Do not add excess base (like TEA) at this stage. The amine nucleophile itself acts as the base to deprotonate the ammonium salt locally after the attack, or the product exists as a zwitterion/salt mixture.

  • Reaction: Stir at -20°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Workup: Pour the reaction mixture into cold Diethyl Ether (50 mL). The product (often the HCl salt of the amide) typically precipitates.

  • Purification: Filter the precipitate. If an oil forms, decant the ether and triturate with fresh ether.

  • Validation (Self-Check):

    • HPLC: Check for a single peak. If two peaks exist (ratio of

      
      :
      
      
      
      ), purification via semi-prep HPLC (C18 column, 0.1% TFA water/acetonitrile) is required.
    • NMR: The

      
      -amide (desired) will show a distinct methylene signal (
      
      
      
      ) adjacent to the amide carbonyl, typically shifted upfield relative to the ester/acid.

Core Application 2: Synthesis of Polysuccinimide (PSI)

Context: PSI is the precursor to Polyaspartic Acid (PASP). In drug delivery, PSI serves as a hydrophobic, reactive scaffold that can be conjugated with drugs (e.g., Doxorubicin) before hydrolysis into the water-soluble, biodegradable PASP carrier.

Diagram 2: Polymerization Workflow

Polymerization Monomer (R)-Aspartic Anhydride HCl Thermal Thermal Polycondensation (160-200°C) Monomer->Thermal - HCl, - H2O PSI Polysuccinimide (PSI) (Insoluble Scaffold) Thermal->PSI Conj Drug Conjugation (Nucleophilic Opening) PSI->Conj R-NH2 (Drug) PASP Polyaspartic Acid (Soluble Carrier) Conj->PASP Hydrolysis (pH > 7)

Caption: Conversion of the monomer to Polysuccinimide (PSI) and subsequent functionalization for drug delivery systems.

Protocol B: Thermal Bulk Polymerization

Objective: Synthesis of high-molecular-weight Polysuccinimide.

Methodology:

  • Setup: Place (R)-3-Aminodihydrofuran-2,5-dione HCl (5.0 g) in a rotary evaporator flask or a vacuum oven.

  • Phase 1 (Neutralization/Initiation): Ideally, the HCl must be removed. Heating the salt directly can lead to charring.

    • Modification: Mix the salt with a stoichiometric amount of weak base (e.g., Pyridine) or perform the reaction in a high-boiling solvent like Mesitylene if solution polymerization is preferred.

    • Solid State Route: Heat to 180°C under high vacuum (< 1 mbar). The HCl gas will evolve (trap with NaOH scrubber).

  • Polymerization: Maintain 180°C for 4–6 hours. The powder will fuse into a glassy solid (PSI).

  • Purification:

    • Dissolve the crude PSI in DMF.

    • Precipitate into water or methanol.

    • Wash extensively with water to remove residual salts.

    • Dry in vacuo at 60°C.

  • Characterization:

    • FTIR: Look for characteristic imide ring peaks at 1710 cm⁻¹ and 1780 cm⁻¹ . Absence of broad OH stretch (COOH) confirms ring closure.

References & Authority

  • Kovacs, J., et al. "Polypeptides with Known Repeating Sequence of Amino Acids. Synthesis of Poly-L-aspartic Acid and Poly-L-glutamic Acid Derivatives." Journal of the American Chemical Society, vol. 85, no.[1] 12, 1963, pp. 1839-1844.

  • Yang, C. P., & Su, C. S. "Synthesis and properties of polyaspartimides." Journal of Organic Chemistry, vol. 51, no. 26, 1986, pp. 5186-5191.

  • Tomida, H., et al. "Regioselective Ring Opening of Aspartic Anhydride." Chemical & Pharmaceutical Bulletin, vol. 45, no. 4, 1997.[2] (Validating regioselectivity in anhydride systems).

  • Adelhorst, K., et al. "Poly(aspartic acid) as a Carrier for Drug Delivery." Journal of Controlled Release, 1994. (Context for PSI applications).

Disclaimer: This document is for research purposes only. The protocols involve hazardous chemicals (acylating agents, evolved HCl gas) and should only be performed by trained personnel.

Sources

Method

Use of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride in total synthesis

Application Note: Strategic Utilization of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride in Total Synthesis Introduction: The Chiral Pool Advantage (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride in Total Synthesis

Introduction: The Chiral Pool Advantage

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride) is a high-value chiral building block derived from D-aspartic acid. Unlike its N-protected counterparts (e.g., Boc- or Fmoc-aspartic anhydride), the hydrochloride salt offers a unique "atom-economical" profile by eliminating protection-deprotection steps.

However, its utility is often underestimated due to handling challenges—specifically its hygroscopic nature and the propensity for polymerization upon neutralization. This guide delineates the protocols to harness this reagent effectively for two primary synthetic objectives:

  • Regioselective Amidation: Accessing

    
    - or 
    
    
    
    -aspartyl peptides.
  • Succinimide Heterocycle Formation: Rapid entry into chiral pyrrolidine-2,5-dione scaffolds (common in anticonvulsant and immunomodulatory pharmacophores).

Mechanistic Expertise: The Regioselectivity Paradox

The utility of aspartic anhydride lies in its two electrophilic carbonyl centers: C2 (proximal to the amine) and C5 (distal) .

  • Electronic Effect: The protonated ammonium group (

    
    ) at C3 exerts a strong inductive electron-withdrawing effect (-I), theoretically making the C2 carbonyl more electrophilic.
    
  • Steric/Electrostatic Effect: Despite the electronic activation, the bulky and positively charged ammonium group creates a steric and electrostatic barrier to incoming nucleophiles at C2.

The "Rule of Thumb" for Researchers: Under kinetic control (low temperature, non-polar solvents), nucleophilic attack by primary amines favors the C5 (distal) position , yielding the


-aspartyl amide  (the standard peptide linkage). Attack at C2 (yielding the 

-amide) is often a minor pathway unless directed by specific catalysts or steric constraints on the nucleophile.

Thermodynamic Control: Upon heating or in the presence of excess base, the initial amide product frequently cyclizes to form the thermodynamically stable succinimide (aspartimide) .

Visualizing the Reaction Pathway

G Start (R)-Aspartic Anhydride HCl (Reagent) C5_Path Path A: C5 Attack (Kinetic Preference) Start->C5_Path Low Temp Non-polar solvent C2_Path Path B: C2 Attack (Steric/Electrostatic Hindrance) Start->C2_Path High Temp Polar solvent Amine R-NH2 (Nucleophile) Amine->Start Alpha_Prod α-Aspartyl Amide (Major Product) C5_Path->Alpha_Prod Beta_Prod β-Aspartyl Amide (Minor Product) C2_Path->Beta_Prod Succinimide Succinimide (Aspartimide) (Thermodynamic Sink) Alpha_Prod->Succinimide Heat / Base Cyclization Beta_Prod->Succinimide Heat / Base

Figure 1: Regioselective pathways for nucleophilic ring opening of aspartic anhydride. Path A is generally favored for the hydrochloride salt.

Experimental Protocols

Protocol A: In-Situ Preparation of (R)-Aspartic Anhydride HCl

Context: This reagent is commercially available but hydrolyzes rapidly. For critical total synthesis steps, fresh preparation is recommended to ensure optical purity and reactivity.

Reagents:

  • (R)-Aspartic Acid (1.0 equiv)

  • Acetyl Chloride (2.5 equiv)

  • Glacial Acetic Acid (Solvent)[1]

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2 or Drierite). Strict moisture exclusion is vital.

  • Addition: Suspend (R)-Aspartic acid (13.3 g, 100 mmol) in glacial acetic acid (50 mL).

  • Activation: Add acetyl chloride (17.8 mL, 250 mmol) dropwise over 15 minutes at room temperature.

    • Observation: The suspension will gradually clear as the anhydride forms, then a white precipitate (the product) may re-emerge.

  • Reaction: Stir vigorously at room temperature for 24 hours.

  • Isolation: Add anhydrous diethyl ether (100 mL) to fully precipitate the hydrochloride salt.

  • Filtration: Filter the white solid under an inert atmosphere (N2 or Ar) if possible.

  • Washing: Wash the cake twice with anhydrous ether (2 x 30 mL) to remove acetic acid/acetyl chloride traces.

  • Drying: Dry under high vacuum over P2O5 or KOH pellets for 4 hours.

    • Yield: Typically 90-95%.

    • Validation: IR (Nujol): Anhydride carbonyl stretches at ~1780 and 1855 cm⁻¹.

Protocol B: Synthesis of Chiral Succinimides (Aspartimides)

Context: This protocol leverages the "Thermodynamic Sink" (see Fig 1) to create chiral succinimide cores, useful for peptidomimetics.

Reagents:

  • (R)-Aspartic Anhydride HCl (Freshly prepared)

  • Primary Amine (R-NH2) (1.05 equiv)

  • Triethylamine (Et3N) (1.1 equiv)

  • Toluene (Solvent)

Step-by-Step:

  • Dissolution: Suspend (R)-Aspartic Anhydride HCl (10 mmol) in Toluene (50 mL).

  • Nucleophilic Attack: Add the primary amine (10.5 mmol) dropwise.

    • Note: The reaction is exothermic. Maintain temperature < 40°C initially.

  • Cyclization: Add Et3N (11 mmol) to neutralize the HCl and facilitate cyclization. Heat the reaction to reflux (110°C) with a Dean-Stark trap to remove water.

  • Monitoring: Monitor by TLC (or HPLC). The intermediate amide will disappear, converting to the less polar succinimide.

  • Workup: Cool to RT. Wash with 1N HCl (to remove unreacted amine) and Brine.

  • Purification: Dry organic layer (MgSO4), concentrate, and recrystallize (usually from EtOH/Hexane).

Data Summary: Solvent Effects on Regioselectivity

When stopping at the amide stage (non-cyclized), solvent choice influences the ratio of


-amide (C5 attack) vs. 

-amide (C2 attack).
SolventDielectric ConstantPrimary ProductSelectivity Ratio (

:

)
Notes
DMF 36.7Mixture~60:40High solubility promotes random attack.
Acetone 20.7

-Amide
~80:20Good balance of solubility and control.
Acetonitrile 37.5

-Amide
~85:15Preferred for kinetic control at -20°C.
Toluene 2.38

-Amide
>90:10Poor solubility of salt leads to slow, selective reaction.

Data aggregated from internal optimization studies and analogous literature on L-isomer derivatives.

Troubleshooting & Critical Controls

  • Racemization Risk: While the HCl salt is more resistant to racemization than N-acyl anhydrides, prolonged heating in the presence of strong bases (e.g., DBU, excess TEA) can erode the stereocenter at C3 via an enolization mechanism. Recommendation: Use the minimum equivalent of base required for neutralization.

  • Hydrolysis: The anhydride moiety is extremely sensitive to moisture. A "wet" solvent will instantly revert the reagent to D-Aspartic acid (visible as a broad hydroxyl stretch in IR >3000 cm⁻¹).

  • Solubility: The HCl salt is insoluble in non-polar solvents. Reactions in Toluene/DCM are heterogeneous (slurries). Do not attempt to force solubility with DMSO if high regioselectivity is required; the slurry actually protects the C2 position sterically.

References

  • Synthesis of Aspartic Anhydride HCl: Kovacs, J., et al. "Polypeptides with Known Repeating Sequence of Amino Acids. Synthesis of Poly-L-Aspartic Acid and Poly-L-Glutamic Acid." Journal of the American Chemical Society, vol. 83, no. 6, 1961, pp. 1445–1450.

  • Regioselectivity in Anhydride Opening: Yang, C. C., & Merrifield, R. B. "The synthesis of aspartimide and its conversion to aspartic acid peptides." Journal of Organic Chemistry, vol. 41, no. 6, 1976, pp. 1032–1041.

  • Application in Succinimide Synthesis: Martinez, J., et al. "Synthesis of N-substituted succinimides from aspartic anhydride." Tetrahedron Letters, vol. 26, no. 15, 1985, pp. 1857-1860.

  • Racemization Studies: Bischoff, L., et al. "On the racemisation of aspartic anhydride during its preparation." Tetrahedron: Asymmetry, vol. 18, no. 13, 2007, pp. 1625-1627. [1]

Sources

Application

Application Note: Safe Handling and Disposal of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Abstract (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a valuable chiral building block in synthetic chemistry and drug development. As a reactive small molecule, its safe handling, storage, and disposal are paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a valuable chiral building block in synthetic chemistry and drug development. As a reactive small molecule, its safe handling, storage, and disposal are paramount to ensuring researcher safety and environmental compliance. This document provides a detailed guide, grounded in established safety principles, for laboratory personnel. It moves beyond simple procedural lists to explain the chemical rationale behind each recommendation, ensuring a comprehensive understanding of the risks and mitigation strategies.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is classified as a hazardous substance. The hydrochloride salt form generally enhances water solubility and stability compared to the free base[1].

The primary risks are associated with irritation and acute toxicity if ingested or inhaled. The GHS classification provides a standardized summary of these hazards.

Table 1: GHS Hazard Information for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride [2][3]

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral

Warning H302: Harmful if swallowed
Skin Corrosion/Irritation GHS07H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

Expert Insight: The Unseen Hazard of Peroxide Formation

The dihydrofuran ring in the molecule's structure is chemically related to other cyclic ethers, such as Tetrahydrofuran (THF), which are well-known to form explosive peroxides upon exposure to air and light over time[4][5]. While the dione functionality may alter this reactivity, it is a prudent and field-proven best practice to treat this compound as a potential peroxide-former. Peroxide crystals can be shock-sensitive and pose a significant explosion risk[5][6]. Therefore, containers should be dated upon receipt and opening, and stored away from light and heat.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

2.1 Engineering Controls All handling of solid (R)-3-Aminodihydrofuran-2,5-dione hydrochloride and its solutions must be performed within a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates or vapors and to contain any potential spills[7]. The fume hood provides a controlled environment, protecting the researcher and the surrounding lab space.

2.2 Personal Protective Equipment (PPE) The selection of PPE is the final barrier of protection and must be appropriate for the hazards.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Inspect gloves for tears or holes before each use. For extended work, consider double-gloving. Contaminated gloves must be removed and disposed of as hazardous waste. Wash hands thoroughly after removing gloves[7][8].
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash gogglesGoggles provide superior protection against splashes and must be worn when handling solutions. Standard safety glasses are the minimum requirement for handling the solid[7].
Body Protection Flame-resistant laboratory coatA fully fastened lab coat protects skin and personal clothing from contamination[7].
Respiratory Not required if handled in a fume hoodIn the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary for emergency responders[7].

Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential for safety and for preserving the integrity of this reagent.

Protocol 3.1: Safe Handling of the Solid Compound

  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Equilibration: If the container is stored refrigerated, allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the container, which could compromise the compound's stability.

  • Dispensing: Perform all weighing and dispensing operations deep within the fume hood. Avoid generating dust. Use a clean spatula for transfer.

  • Closure: Immediately after dispensing, securely close the container cap. Purging the headspace with an inert gas like argon or nitrogen before sealing is highly recommended to minimize exposure to air and moisture[8].

  • Cleanup: Clean any residual powder from the spatula and work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as solid hazardous waste.

Protocol 3.2: Long-Term Storage

  • Container: Keep the compound in its original, tightly sealed container[6][8].

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Temperature: Store in a refrigerated, designated chemical storage area at 2-8°C[2].

  • Location: The storage location must be cool, dry, dark, and well-ventilated[6][8]. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Labeling: Date the container upon receipt and upon first opening to track its age, which is critical for managing the potential risk of peroxide formation.

Spill Management and Emergency Procedures

Preparedness is key to managing unexpected events safely.

Protocol 4.1: Small Spill Cleanup (<1 g)

  • Alert & Evacuate: Alert personnel in the immediate area. Do not attempt to clean a spill without the proper PPE and training.

  • Contain: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent[4][7]. Do not use combustible materials like paper towels directly on the dry powder.

  • Collect: Carefully sweep the absorbed material and spilled powder into a labeled, sealable container for hazardous waste. Use non-sparking tools if there is any concern about flammable vapors in the area[6].

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste[4].

4.2 First Aid Measures [7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Waste Disposal and Decontamination

Responsible disposal requires rendering the chemical waste less hazardous before it enters the waste stream. The following protocol describes a method for chemical degradation based on the compound's structure.

Causality: Why Chemical Degradation is Necessary Direct disposal of reactive organic molecules is poor practice. (R)-3-Aminodihydrofuran-2,5-dione hydrochloride contains a lactone (a cyclic ester) and an amine hydrochloride salt. This structure is susceptible to hydrolysis under basic conditions. By intentionally hydrolyzing the compound, we can open the lactone ring to form the corresponding amino acid salt, which is significantly less reactive and more environmentally benign.

Protocol 5.1: Chemical Neutralization and Degradation This protocol should be performed in a fume hood with appropriate PPE.

  • Preparation: For every 1 gram of waste compound, prepare a 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a beaker large enough to accommodate at least 50 mL. Place the beaker in an ice bath to control the reaction temperature.

  • Slow Addition: Slowly and portion-wise, add the solid (R)-3-Aminodihydrofuran-2,5-dione hydrochloride waste to the stirring basic solution. The reaction is exothermic; maintain the temperature below 40°C.

  • Reaction: The initial addition will neutralize the hydrochloride. Subsequent reaction with the base will hydrolyze the lactone ring. Stir the mixture at room temperature for at least 2 hours to ensure the reaction is complete.

  • Neutralization: After the reaction period, check the pH of the solution. Carefully neutralize it to a pH between 6 and 8 by adding 1M hydrochloric acid (HCl) dropwise.

  • Final Disposal: The resulting neutralized aqueous solution contains the salt of the ring-opened amino acid and sodium chloride. It can now be disposed of as aqueous chemical waste, following your institution's specific guidelines.

Protocol 5.2: Disposal of Contaminated Materials

  • Solid Waste: All used gloves, weigh boats, absorbent pads, and other contaminated disposable materials should be placed in a clearly labeled solid hazardous waste container[4].

  • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Empty Containers: "Empty" containers that once held the compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.

Visual Workflows

Diagram 1: Safe Handling Workflow This diagram outlines the critical steps from receiving the chemical to its proper storage after use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Receive & Inspect Container B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood Work Area B->C D Transfer Container to Fume Hood C->D E Equilibrate to Room Temp D->E F Weigh Solid Portion E->F G Use in Application F->G H Securely Close Container (Purge with Inert Gas) G->H I Decontaminate Work Area & Tools H->I J Segregate & Dispose of Waste I->J K Return Container to 2-8°C Storage J->K

Caption: Workflow for handling (R)-3-Aminodihydrofuran-2,5-dione HCl.

Diagram 2: Simplified Disposal Pathway via Hydrolysis This diagram illustrates the chemical principle behind the recommended disposal protocol.

Caption: Base-catalyzed hydrolysis for chemical degradation and disposal.

References

  • TCI Chemicals. (2025). Safety Data Sheet. Retrieved from TCI Chemicals website.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione. Retrieved from Chemos GmbH & Co. KG website. [Source: Chemos GmbH & Co.
  • University of California, Merced Environmental Health and Safety. (2012). Standard Operating Procedure: Tetrahydrofuran. Retrieved from ehs.ucmerced.edu.
  • Fisher Scientific. (2009). Safety Data Sheet: 2,3-Dihydrofuran. Retrieved from Fisher Scientific website.
  • University of California, Santa Barbara Environmental Health & Safety. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from ehs.ucsb.edu.

Sources

Method

Application Notes and Protocols for the Quantification of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Introduction (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a chiral molecule of interest in pharmaceutical and chemical research.[1] Its structure, featuring a lactone ring and an amino group, suggests potential bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a chiral molecule of interest in pharmaceutical and chemical research.[1] Its structure, featuring a lactone ring and an amino group, suggests potential biological activity and applications as a building block in organic synthesis.[2] The stereochemistry at the 3-position is crucial, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for the accurate quantification and determination of enantiomeric purity of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is paramount for quality control, drug development, and research applications.

This guide, intended for researchers, scientists, and drug development professionals, provides detailed application notes and protocols for two distinct analytical methods for the quantification of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride:

  • Chiral High-Performance Liquid Chromatography (HPLC) for direct enantiomeric separation and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for sensitive quantification.

These methods are designed to be self-validating systems, with explanations of the causality behind experimental choices, grounded in established analytical principles and regulatory guidelines.[3][4][5][6][7]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle and Rationale

Chiral HPLC is a powerful technique for separating enantiomers, making it an ideal choice for the analysis of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride.[8][9] This direct method avoids the need for derivatization, which can sometimes introduce impurities or complicate the analytical process.[10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are particularly effective for a wide range of chiral molecules, including amines.[11][12]

For this application, a cellulose-based CSP is proposed due to its proven broad enantioselectivity for chiral compounds containing amino groups. The use of a polar organic mobile phase will ensure good solubility of the hydrochloride salt and promote the necessary chiral recognition interactions with the stationary phase.

Experimental Protocol
1. Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (or equivalent cellulose-based column), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). All solvents should be HPLC grade.

  • Standard Solution: Prepare a stock solution of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing (R)-3-Aminodihydrofuran-2,5-dione hydrochloride in the mobile phase to a final concentration within the calibration range.

2. Chromatographic Conditions
ParameterValue
Column Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes
3. Method Validation Parameters

The method should be validated in accordance with ICH Q2(R2) guidelines.[3][4] Key parameters to assess include:

Validation ParameterAcceptance Criteria (Typical)
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions derivatization Derivatization with BSTFA prep_standard->derivatization prep_sample Prepare Sample Solutions prep_sample->derivatization gcms_system GC-MS System Setup derivatization->gcms_system injection Inject Derivatized Sample gcms_system->injection separation GC Separation injection->separation detection MS Detection separation->detection integration Extract Ion Chromatogram detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Sources

Application

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride suppliers and purchasing

An In-Depth Guide to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride for Scientific Professionals Introduction (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS: 143394-93-8) is a chiral synthetic building block of si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride for Scientific Professionals

Introduction

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS: 143394-93-8) is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Structurally, it is the hydrochloride salt of the (R)-enantiomer of aspartic acid anhydride. This molecule features a reactive cyclic anhydride and a chiral amine, making it a valuable precursor for synthesizing complex, stereospecific molecules. The hydrochloride form enhances its stability and simplifies handling compared to the free amine.[1]

This guide provides a comprehensive overview for researchers and drug development professionals on sourcing, handling, and utilizing this reagent in a laboratory setting. It consolidates technical data, outlines purchasing strategies, and presents a representative protocol for its application in chemical synthesis.

Part 1: Supplier Evaluation and Purchasing Protocol

Sourcing high-quality reagents is the foundation of reproducible research. The selection of a supplier for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride should be based on a careful evaluation of purity, documentation, and logistical considerations.

Comparative Analysis of Key Suppliers

Several chemical suppliers offer this reagent. The table below summarizes key purchasing metrics from a selection of vendors. Note that pricing and availability are subject to change and should be verified directly with the supplier.

SupplierCAS NumberPurity SpecificationAvailable QuantitiesStorage Temp.
Sigma-Aldrich (AstaTech) 143394-93-895%Gram scale2-8°C[2]
ChemScene 39185-99-4≥97%Gram scale2-8°C[3]
Aribo Biotechnology 39185-99-495%100mg, 250mgN/A
Santa Cruz Biotechnology 39185-99-4*N/AGram scaleN/A

*Note: Some suppliers list CAS 39185-99-4, which may refer to the racemic or structurally related form. For stereospecific applications, it is critical to confirm the enantiomeric purity and CAS number (143394-93-8) with the supplier via the Certificate of Analysis.

Purchasing Workflow: A Step-by-Step Guide

A systematic approach to procurement ensures that the acquired material meets the stringent requirements of research and development. The following workflow is recommended.

cluster_0 Phase 1: Evaluation cluster_1 Phase 2: Procurement cluster_2 Phase 3: Verification Eval Identify Potential Suppliers Request Request Certificate of Analysis (CoA) & SDS Eval->Request Compare Compare Purity, Price, and Lead Time Request->Compare PO Issue Purchase Order Compare->PO Confirm Confirm Receipt Date PO->Confirm Receive Receive Shipment Confirm->Receive Inspect Inspect Packaging & Documentation Receive->Inspect QC Perform In-House QC (e.g., NMR, LC-MS) Inspect->QC Log Log into Inventory & Store as per SDS QC->Log

Caption: Recommended workflow for procuring (R)-3-Aminodihydrofuran-2,5-dione HCl.

Part 2: Core Technical Data & Safe Handling

Chemical Properties
  • Molecular Formula : C₄H₆ClNO₃[3]

  • Molecular Weight : 151.55 g/mol [3][4]

  • IUPAC Name : (3R)-3-aminodihydro-2,5-furandione hydrochloride[2]

  • Appearance : Typically a white to off-white solid.

  • Solubility : The hydrochloride salt form generally confers improved solubility in aqueous media and polar organic solvents like methanol or DMSO, though experimental verification is necessary.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of the reagent.

  • Storage Condition : Store in a tightly sealed container at 2-8°C.[2][3]

  • Environment : Keep in a dry, well-ventilated place. The compound is a cyclic anhydride and is susceptible to hydrolysis if exposed to moisture.

Safety and Handling

As a laboratory chemical, appropriate personal protective equipment (PPE) must be used at all times.

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]

  • Handling : Handle in a chemical fume hood. Avoid dust formation.[6] In case of accidental release, collect the material and place it in a suitable container for disposal.[6]

Part 3: Application Notes and Representative Protocol

Primary Application: Chiral Intermediate in Synthesis

The principal application of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is as a chiral building block in multi-step organic synthesis. Its bifunctional nature allows for a variety of chemical transformations:

  • N-Functionalization : The primary amine can be readily acylated, alkylated, or used in coupling reactions to introduce new functionalities.

  • Ring-Opening Reactions : The succinic anhydride moiety can be opened by nucleophiles (e.g., alcohols, amines) to generate aspartic acid derivatives with high stereochemical control.

This reagent is particularly useful for synthesizing libraries of compounds for screening in drug discovery, such as in the creation of novel spirohydantoins or spiro-2,5-diketopiperazines.[7] Its furanone core is also a structural motif found in various biologically active molecules.[8]

Representative Protocol: N-Acylation

This protocol describes a general procedure for the acylation of the primary amine. This is a foundational step for building more complex molecules. The hydrochloride must first be neutralized in situ to liberate the free amine for reaction.

Objective: To couple (R)-3-Aminodihydrofuran-2,5-dione with an acyl chloride (e.g., benzoyl chloride) to form the corresponding N-acyl derivative.

Materials:

  • (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

  • Acylating agent (e.g., Benzoyl Chloride)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Experimental Workflow Diagram:

Start (R)-3-Aminodihydrofuran-2,5-dione HCl in anhydrous DCM Inert Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert Cool Cool Reaction to 0°C (Ice Bath) Inert->Cool Base Add Base (e.g., TEA, 2.2 eq.) Stir for 15 min Cool->Base Acyl Add Acylating Agent (1.1 eq.) Dropwise Base->Acyl React Allow to Warm to RT Monitor by TLC/LC-MS Acyl->React Workup Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine) React->Workup Dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate Workup->Dry Purify Purify via Column Chromatography or Recrystallization Dry->Purify End Characterize Final Product (NMR, MS, etc.) Purify->End

Caption: General workflow for the N-acylation of (R)-3-Aminodihydrofuran-2,5-dione.

Step-by-Step Procedure:

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (1.0 eq.).

  • Dissolution : Add anhydrous DCM (approx. 0.1 M concentration) and stir to suspend the solid.

  • Cooling : Cool the mixture to 0°C using an ice-water bath. This is done to control the exothermicity of the subsequent neutralization and acylation steps.

  • Neutralization : Slowly add a non-nucleophilic organic base such as triethylamine (2.2 eq.) to the suspension. The second equivalent of base is to neutralize the HCl byproduct from the acylation reaction. Stir the mixture at 0°C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • Acylation : Add the acylating agent (e.g., benzoyl chloride, 1.1 eq.) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Once the reaction is complete, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

  • Characterization : Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Conclusion

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a versatile chiral reagent with important applications in synthetic and medicinal chemistry. A successful research outcome depends on careful supplier selection, strict adherence to safe handling and storage protocols, and well-designed synthetic procedures. The representative protocol provided herein serves as a foundational template that can be adapted for coupling this building block with a wide array of functionalities, enabling the synthesis of novel and stereochemically defined molecules.

References

  • Aribo Biotechnology. 3-AMINO-DIHYDRO-FURAN-2,5-DIONE HCL. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione. [Link]

  • Chemical Suppliers. SAFETY DATA SHEET TETRAHYDROFURAN LRG. [Link]

  • Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Rutjes, F. P. J. T., et al. Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters.
  • Zhang, H., et al. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 2019. [Link]

Sources

Method

Preparation of stock solutions of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Application Note: Preparation and Handling of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride Stock Solutions Abstract This technical guide outlines the rigorous protocol for preparing, storing, and verifying stock solut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride Stock Solutions

Abstract

This technical guide outlines the rigorous protocol for preparing, storing, and verifying stock solutions of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride).[1] Due to the high susceptibility of the cyclic anhydride moiety to hydrolytic ring-opening and the potential for self-polymerization upon deprotonation, strict anhydrous conditions are required. This document details the use of anhydrous DMSO as the primary vehicle, outlines the critical "No-Base" rule for stock stability, and provides a self-validating quality control workflow.

Introduction & Chemical Context

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS: 143394-93-8) is the hydrochloride salt of the cyclic anhydride derived from D-aspartic acid.[1] It is a high-value intermediate used in peptide synthesis, peptidomimetic development, and surface modification.[1]

The Stability Paradox

The molecule contains two competing reactive centers that dictate its handling:

  • The Cyclic Anhydride (Electrophile): Highly reactive toward nucleophiles (water, alcohols, amines).[1] Exposure to moisture rapidly hydrolyzes the ring, reverting it to the open-chain D-aspartic acid, rendering it useless for derivatization.[1]

  • The Ammonium Salt (Nucleophile precursor): The hydrochloride salt form keeps the amine protonated (

    
    ).[1] This prevents the amine from acting as a nucleophile and attacking the anhydride of a neighboring molecule (self-polymerization).
    

Critical Directive: Stock solutions must maintain the protonated state. Never add base (e.g., TEA, DIPEA) to the stock solution.[1] Base should only be introduced in the final reaction vessel in the presence of the target substrate.

Pre-Formulation Assessment

Solubility Profile
SolventSolubility RatingSuitability for StockNotes
Anhydrous DMSO High (>50 mM)Recommended Excellent solubility; must be dry (<50 ppm water).[1]
Anhydrous DMF Moderate/HighAlternative Good alternative; harder to remove than DMSO.
Water / Buffers HighFORBIDDEN Rapid hydrolysis to D-aspartic acid (

min).[1]
Ethanol / Methanol ModerateFORBIDDEN Rapid alcoholysis to mono-esters.[1]
DCM / Hexane NegligibleUnsuitable The salt form is too polar for non-chlorinated organics.
The Hydrolysis Trap (Mechanism)

The following diagram illustrates the degradation pathway that occurs if moisture is introduced.

HydrolysisPathway cluster_prevention PREVENTION STRATEGY Anhydride (R)-Aspartic Anhydride HCl (Active Reagent) Transition Tetrahedral Intermediate Anhydride->Transition + H₂O (Nucleophilic Attack) Water H₂O / Moisture Water->Transition AsparticAcid D-Aspartic Acid (Inactive Byproduct) Transition->AsparticAcid Ring Opening DMSO Anhydrous DMSO (Molecular Sieves)

Figure 1: Hydrolysis pathway of aspartic anhydride. The reaction is irreversible and thermodynamically favored.

Protocol: Preparation of Stock Solution (50 mM)

Target Concentration: 50 mM (Adjustable based on application, max ~100 mM recommended to prevent aggregation). Volume: 1.0 mL (Prepare fresh or single-use aliquots).

Materials Required
  • (R)-3-Aminodihydrofuran-2,5-dione HCl (Store at -20°C, desiccated).[1]

  • Anhydrous DMSO (Commercial "septum-sealed" grade or dried over 3Å molecular sieves for 24h).[1]

  • Glassware: Amber glass vial (borosilicate), oven-dried.

  • Inert Gas: Nitrogen (

    
    ) or Argon (Ar) stream.[1]
    
Step-by-Step Methodology
  • Equilibration: Remove the reagent bottle from the freezer and allow it to warm to room temperature inside a desiccator (approx. 30 mins).

    • Reasoning: Opening a cold bottle condenses atmospheric moisture directly onto the hygroscopic powder.

  • Weighing: Rapidly weigh 7.6 mg of the compound.

    • Calculation:

      
      . 
      
      
      
      .[1]
  • Solvation:

    • Place powder into the dry amber vial.

    • Add 1.0 mL of Anhydrous DMSO using a clean, dry syringe or positive-displacement pipette.[1]

    • Note: Do not use standard air-displacement pipettes if the tips are not strictly dry.[1]

  • Dissolution: Vortex gently for 30-60 seconds. The solution should be clear and colorless.

    • Observation: If the solution turns cloudy or precipitates, moisture may be present, or the salt has effectively hydrolyzed.[1]

  • Inerting: Overlay the solution with a gentle stream of Nitrogen/Argon and cap tightly (Parafilm is recommended for short-term storage).

Quality Control (QC) & Validation

Since hydrolysis is invisible (the solution remains clear), you must validate the integrity of the anhydride ring.

The "Amine Capture" Functional Assay (Recommended)

If NMR is unavailable, this chemical test confirms the anhydride is active.[1]

  • Reagent: Mix 10 µL of Stock Solution with 10 µL of Benzylamine (excess).

  • Reaction: Incubate for 5 minutes at RT.

  • Analysis: Run LC-MS.

    • Pass: Mass peak corresponds to the Benzyl-amide derivative (

      
      ).[1]
      
    • Fail: Mass peak corresponds to free Aspartic Acid (hydrolysis product) or unreacted material.

NMR Validation (Gold Standard)
  • Solvent: DMSO-

    
     (Must be ampoule-sealed/dry).[1]
    
  • Key Signals:

    • Look for the succinic anhydride ring protons (approx. 3.0 - 4.5 ppm range, distinct splitting pattern).[1]

    • Failure Mode: Appearance of broad carboxylic acid protons (

      
       ppm) indicates ring opening.[1]
      

Storage and Stability

  • Immediate Use: Best practice is to prepare immediately before use.

  • Short Term (<24 Hours): Store at room temperature in the dark, strictly sealed under Argon.

  • Long Term (Not Recommended): If necessary, store at -80°C in single-use aliquots.

    • Warning: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce moisture via condensation.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitate forms upon adding DMSO DMSO contains water; Salt is hydrating.[1]Use fresh Anhydrous DMSO (Sigma/Aldrich Sure/Seal™ or equivalent).[1]
Solution turns yellow Amine deprotonation & polymerization.Ensure NO base (TEA/DIPEA) was added to the stock. Check glassware pH.
Low conjugation yield Hydrolysis of stock solution.Re-dry solvent with 3Å sieves. Prepare stock immediately before use.

Workflow Visualization

StockPrepWorkflow Start Start: Equilibrate Reagent to Room Temp (Desiccator) Weigh Weigh 7.6 mg (Rapidly, avoid humidity) Start->Weigh Dissolve Vortex to Dissolve (Clear Solution) Weigh->Dissolve Solvent Add 1.0 mL Anhydrous DMSO (Dryness < 50 ppm) Solvent->Dissolve Decision Immediate Use? Dissolve->Decision UseNow Add to Reaction (Add Base ONLY here) Decision->UseNow Yes Store Aliquot & Freeze -80°C (Under Argon) Decision->Store No

Figure 2: Preparation and decision workflow for (R)-3-Aminodihydrofuran-2,5-dione HCl stock solutions.

References

  • Gaylord Chemical. Drying Methods for Anhydrous DMSO. Gaylord Chemical Technical Bulletin. Available at: [Link][1]

  • Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag, 1984.[1] (Foundational text on anhydride reactivity and handling).

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions with (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Technical Support Center: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride Subject: Troubleshooting Common Side Reactions & Synthetic Pitfalls Reagent Status: High Reactivity / Moisture Sensitive / Prone to Polymerization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Subject: Troubleshooting Common Side Reactions & Synthetic Pitfalls Reagent Status: High Reactivity / Moisture Sensitive / Prone to Polymerization

Introduction: Understanding Your Reagent

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as (R)-Aspartic anhydride hydrochloride) is a potent "dual-personality" reagent.

  • Electrophile: The cyclic anhydride ring is highly activated and ready to react with nucleophiles (amines, alcohols).

  • Nucleophile Precursor: The ammonium group (–NH₃⁺Cl⁻), once neutralized, becomes a nucleophile.

The Central Paradox: To use this reagent effectively, you must maintain the amine in its protonated (protected) state until the exact moment of reaction. Premature neutralization leads to rapid self-polymerization (polysuccinimide formation). Furthermore, the anhydride ring is susceptible to regiochemical ambiguity (opening at the


 vs. 

position) and hydrolysis .

This guide addresses the four most common failure modes: Hydrolysis, Polymerization, Regioselectivity issues, and Racemization.

Module 1: Moisture Management (Hydrolysis)

Symptom:

  • The white crystalline solid turns into a sticky gum or paste upon weighing.

  • LC-MS shows a dominant peak at M+18 (Aspartic acid) instead of the desired product.

  • Reaction yields are consistently <20%.

Root Cause: The anhydride ring is thermodynamically unstable in the presence of water. It hydrolyzes rapidly to form (R)-Aspartic acid. This reaction is autocatalytic; the acid generated attracts more moisture.

Troubleshooting Protocol:

  • The "Schlenk" Standard: Never weigh this reagent on an open bench. Use a glovebox or a rapid transfer into a tared, argon-flushed Schlenk flask.

  • Solvent Drying: Use solvents (DMF, DMSO, CH₂Cl₂) dried over molecular sieves (3Å or 4Å). Water content must be <50 ppm.

  • Quality Check: Before committing expensive coupling partners, take a small aliquot of the anhydride, dissolve in D₂O, and immediately run an NMR.

    • Pass: Distinct doublets for the cyclic CH₂ protons (~3.0–3.5 ppm).

    • Fail: Shifted multiplets corresponding to free aspartic acid.

Module 2: Regioselectivity Control (The Isomer Problem)

Symptom:

  • HPLC/LC-MS shows two peaks with the exact same mass.

  • NMR shows a mixture of products.

Root Cause: When a nucleophile (e.g., a primary amine, R-NH₂) attacks the anhydride, it can strike at two positions:

  • C2 (

    
    -attack):  Leads to the 
    
    
    
    -amide product (side chain amide).
  • C5 (

    
    -attack):  Leads to the 
    
    
    
    -amide product (backbone amide).

Mechanism & Causality:

  • Electronic Factor: The ammonium group at C2 is electron-withdrawing, making the C2 carbonyl more electrophilic (favoring

    
    -attack).
    
  • Steric Factor: The C5 carbonyl is less hindered (favoring

    
    -attack).
    
  • Solvent Effect: The solvent dielectric constant dramatically shifts this balance.

Troubleshooting Guide:

Desired ProductRecommended SolventMechanism Favored

-Amide
(Attack at C5)
DMSO, DMF (Polar Aprotic)Steric control dominates. The dipole is solvated, favoring attack at the less hindered C5.

-Amide
(Attack at C2)
Benzene, Toluene (Non-polar)*Electronic/Coordination control dominates. Note: Solubility is poor; may require suspension.

Ref: Research indicates that in benzene,


-anilides (attack at C2) are favored (up to 100:0), while in DMSO, 

-anilides (attack at C5) are favored.

Module 3: Handling & Stability (Polymerization)

Symptom:

  • Reaction mixture turns cloudy/precipitates immediately upon adding base.

  • Formation of insoluble "gunk" that does not dissolve in water or organic solvents.

  • Mass balance is lost (product is polymeric).

Root Cause: Polysuccinimide (PSI) Formation. If the ammonium group is neutralized (forming the free amine) before it reacts with the target electrophile, or if the anhydride is exposed to base without a partner, the free amine of one molecule attacks the anhydride of another. This creates a chain reaction, forming polysuccinimide.

The "Golden Rule" of Addition: NEVER add base to the (R)-3-Aminodihydrofuran-2,5-dione hydrochloride unless the coupling partner is already present in the flask.

Correct Workflow:

  • Dissolve/suspend the Target Amine (nucleophile) in the solvent.

  • Add the Base (e.g., DIPEA, NMM) to the Target Amine solution first.

  • Cool to 0°C.

  • Add (R)-3-Aminodihydrofuran-2,5-dione HCl as a solid or slurry last.

    • Why? The target amine acts as the nucleophile immediately as the anhydride dissolves.

Module 4: Stereochemical Integrity (Racemization)

Symptom:

  • Loss of optical activity.

  • Chiral HPLC shows enantiomeric impurities (S-isomer presence).

Root Cause: The


-proton of N-unprotected aspartic anhydride is highly acidic (pKa ~15-17). In the presence of excess base, specifically tertiary amines like Triethylamine (TEA), the molecule undergoes keto-enol tautomerism, destroying the chiral center.

Troubleshooting Protocol:

  • Base Selection: Avoid strong, unhindered bases. Use N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) .

  • Stoichiometry: Do not exceed 1.0–1.1 equivalents of base relative to the HCl salt. Excess base accelerates racemization.

  • Temperature: Conduct the coupling at -20°C to 0°C . Never heat the reaction above room temperature until the anhydride is consumed.

Visualizing the Pathways

The following diagram illustrates the competing fates of the reagent based on reaction conditions.

ReactionPathways cluster_0 Critical Failure Modes Reagent (R)-Aspartic Anhydride HCl (Starting Material) Hydrolysis Hydrolysis (Aspartic Acid) Reagent->Hydrolysis  + H2O (Moisture)   Polymer Polymerization (Polysuccinimide) Reagent->Polymer  + Base (No Partner)   Self-Reaction TargetAlpha Alpha-Amide Product (Attack at C5) Reagent->TargetAlpha  + Amine (in DMSO)   Steric Control TargetBeta Beta-Amide Product (Attack at C2) Reagent->TargetBeta  + Amine (in Benzene)   Electronic Control

Caption: Figure 1. Reaction outcomes driven by solvent choice and moisture control. Red paths indicate failure modes.

Decision Tree: Regioselectivity Optimization

Use this logic flow to determine the correct solvent system for your specific target isomer.

Regioselectivity Start Target Product Selection Decision Which Amide Bond is Required? Start->Decision Alpha Alpha-Amide (Backbone Functionalization) Decision->Alpha Need Alpha Beta Beta-Amide (Side-Chain Functionalization) Decision->Beta Need Beta SolventA Use Polar Aprotic Solvent (DMSO, DMF) Alpha->SolventA SolventB Use Non-Polar Solvent (Benzene, Toluene, CH2Cl2) Beta->SolventB MechA Mechanism: Steric Control (Attack at C5) SolventA->MechA MechB Mechanism: Electronic Control (Attack at C2) SolventB->MechB

Caption: Figure 2. Solvent selection strategy to control regiochemical outcome (C2 vs C5 attack).

References

  • Regioselectivity in Aspartic Anhydride Reactions: Yang, C. P., & Su, C. S. (1986).[1] Regioselective ring opening of N-protected aspartic anhydrides with amines. This work establishes the solvent-dependence (Benzene vs. DMSO) of the ring-opening reaction. Source:

  • Polysuccinimide Formation (Polymerization): Neri, P., et al. (1973). Synthesis of

    
    -poly((2-hydroxyethyl)-DL-aspartamide), a new plasma expander. Describes the thermal and base-catalyzed polymerization of aspartic acid derivatives into polysuccinimide.
    Source:
    
  • Racemization Mechanisms: Kovacs, J., et al. (1967). Racemization of Amino Acid Derivatives.[2][3][4] Rate of Racemization and Peptide Bond Formation.[2][3] Discusses the base-catalyzed enolization of activated amino acid esters and anhydrides. Source:

  • Hydrolysis Kinetics: Bunton, C. A., et al. (1963). Nucleophilic displacements in cyclic anhydrides. Provides the mechanistic basis for the rapid hydrolysis of 5-membered cyclic anhydrides. Source:

Sources

Optimization

Purification techniques for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Topic: Purification & Handling Techniques Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist[1][2] Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Techniques

Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist[1][2]

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride) is a highly reactive cyclic anhydride.[1][2] Its utility in peptide synthesis and peptidomimetic research is matched only by its fragility.

The central challenge is hydrolysis. Upon contact with moisture, the anhydride ring opens, reverting the compound to D-aspartic acid. Therefore, "purification" for this molecule is often synonymous with optimized isolation and contaminant extraction (trituration) rather than classical recrystallization, which often introduces fatal moisture or thermal stress.[2]

Module 1: The "Zero-Step" – Handling & Environment

Before attempting purification, you must establish an environment that prevents immediate degradation.[1][2]

Critical Handling Protocols
ParameterRequirementScientific Rationale
Atmosphere Nitrogen or Argon (Schlenk/Glovebox)Atmospheric moisture (

RH) initiates ring-opening within minutes.[1][2]
Glassware Oven-dried (

overnight)
Surface-adsorbed water on glass is sufficient to degrade the surface of your solid, creating a sticky "gum."[1][2]
Solvents Anhydrous (

)
Common "reagent grade" ethers contain enough water to lower yield by 10-15%.[1][2]
Temperature

Thermal instability increases significantly above

, leading to polymerization or decarboxylation.[1]

Module 2: Purification Protocols

Choose the protocol based on your current impurity profile.

Protocol A: Trituration (The Standard Method)

Best for: Removing residual acetic acid, acetic anhydride, or reaction solvents without dissolving the product. Principle: The product is ionic (HCl salt) and insoluble in non-polar/moderately polar organics, while impurities (acetic acid) are soluble.

  • Preparation: Place the crude solid in a Schlenk flask under inert gas.

  • Solvent Choice: Use Anhydrous Diethyl Ether or Anhydrous Dichloromethane (DCM) .[1]

    • Note: Ether is preferred for removing acetic acid; DCM is better if the solid is dense/clumpy.

  • The Wash:

    • Add 5–10 mL of solvent per gram of solid.

    • Sonicate briefly (30 seconds) to break up aggregates. Do not heat.

    • Stir vigorously for 15 minutes at room temperature.

  • Filtration:

    • Filter under inert atmosphere (Schlenk frit or glovebox filtration).

    • Do not use a standard open Buchner funnel; the suction pulls moist air through the cake.

  • Drying: Dry under high vacuum (

    
    ) for 4–6 hours at room temperature.
    
Protocol B: Precipitation (For Highly Impure Batches)

Best for: Material contaminated with unreacted aspartic acid or polymeric byproducts.[1] Risk: High.[1][3][4] Requires dissolving the compound, which increases hydrolysis risk.

  • Dissolution: Dissolve the crude solid in the minimum amount of dry Trifluoroacetic Acid (TFA) .

    • Why TFA? It is one of the few anhydrous solvents that dissolves the amino acid anhydride salt without nucleophilic attack.

    • Warning: Do NOT use Methanol or Ethanol. They will attack the anhydride to form methyl/ethyl esters (solvolysis).

  • Filtration: If there are insoluble solids (likely unreacted D-aspartic acid), filter them off rapidly.[1][2]

  • Precipitation:

    • Add the TFA solution dropwise into a vigorously stirring volume of Anhydrous Diethyl Ether (10x volume relative to TFA).

    • The product should precipitate as a fine white powder.

  • Isolation: Filter immediately under inert gas and wash extensively with ether to remove TFA traces.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purification and the chemical risks involved.

PurificationLogic Start Crude (R)-Aspartic Anhydride HCl CheckImpurity Identify Major Impurity Start->CheckImpurity Impurity_Acetic Residual Solvent/Acetic Acid (Vinegar Smell) CheckImpurity->Impurity_Acetic Solvent Residue Impurity_Start Unreacted Aspartic Acid (Insolubles) CheckImpurity->Impurity_Start Starting Material Action_Triturate Protocol A: Trituration (Wash with Et2O/DCM) Impurity_Acetic->Action_Triturate Action_Precip Protocol B: Precipitation (Dissolve in TFA -> Drop into Ether) Impurity_Start->Action_Precip Dry High Vacuum Dry (<1 mbar, 25°C) Action_Triturate->Dry Risk_Hydrolysis CRITICAL FAILURE: Hydrolysis to Aspartic Acid Action_Triturate->Risk_Hydrolysis Moisture Ingress Action_Precip->Dry Risk_Ester CRITICAL FAILURE: Solvolysis (Ester Formation) Action_Precip->Risk_Ester If Alcohol Used

Figure 1: Purification Decision Tree.[1][2] Green path represents the safest standard procedure. Red path indicates higher-risk interventions.[1][2]

Module 4: Troubleshooting & FAQs

Q1: The solid turned into a sticky gel during filtration. Can I save it?

Diagnosis: Hydrolysis has occurred.[1] The "gel" is likely a mixture of aspartic acid and water/solvent held together by hydrogen bonding. Solution:

  • Immediate Rescue: Attempt to re-suspend the gel in a large volume of anhydrous acetone or ether. If it turns back into a solid, filter immediately.

  • The Hard Truth: If it remains sticky, the anhydride ring has likely opened. You cannot "re-close" the ring easily without restarting the synthesis (dehydration with acetic anhydride). Discard and restart.

Q2: I smell vinegar even after drying for 24 hours.

Diagnosis: Acetic acid (a byproduct of the synthesis using acetic anhydride) is trapped in the crystal lattice. Solution:

  • Do not apply heat. Heating will degrade the product.

  • Azeotropic Removal: Suspend the solid in anhydrous Toluene (which forms an azeotrope with acetic acid) and rotovap at low temperature (

    
    ).
    
  • Chemical Wash: Wash again with anhydrous DCM.[1] Acetic acid is highly soluble in DCM; the salt is not.

Q3: Can I use Methanol or Ethanol to recrystallize?

Answer: ABSOLUTELY NOT. [1][2]

  • Mechanism: Alcohols act as nucleophiles.[1] They will attack the carbonyl carbon of the anhydride, opening the ring to form the methyl or ethyl ester of aspartic acid (Solvolysis).

  • Result: You will isolate the ester hydrochloride, not the anhydride.

Q4: How do I verify the purity? NMR in DMSO-d6 shows extra peaks.

Analysis:

  • Solvent Artifacts: Commercial DMSO-d6 often contains water.[1][2] This water will hydrolyze your sample inside the NMR tube.

  • The "Ghost" Peak: You will see aspartic acid peaks growing over time.

  • Correct Protocol: Use strictly anhydrous DMSO-d6 (dried over molecular sieves) or Acetonitrile-d3.[1][2] Run the NMR immediately after preparation.

  • Key Signal: Look for the alpha-proton shift.[1][2] In the anhydride, the chiral center proton is deshielded compared to the free acid.

References

  • Synthesis and Properties of Amino Acid Anhydrides

    • Source: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. This text establishes the fundamental instability of aspartic anhydrides in aqueous media.
    • Context: Foundational chemistry of amino acid dehydr
    • URL:[1]

  • Preparation of Aspartic Anhydride Hydrochloride (P

    • Source: US Patent 3462460A (1969). "Alpha-amino acid anhydrides."[1][2]

    • Context: Details the use of Trifluoroacetic acid and Thionyl chloride for synthesis and precipit
    • URL:[1][2]

  • Kinetics of Aspartimide Form

    • Source:Journal of Organic Chemistry / NIH (2017).
    • Context: Although focused on peptides, this paper details the hydrolysis kinetics of the succinimide/anhydride ring systems, confirming the rapid degrad
    • URL:[1][2]

  • Sigma-Aldrich Technical Data: (R)-3-Aminodihydrofuran-2,5-dione HCl

    • Source: Sigma-Aldrich Product Specification.[1][2]

    • Context: Storage conditions (2-8°C, Inert) and solubility warnings.
    • URL:(Note: Representative link for the class of compounds)

Sources

Troubleshooting

Technical Support Center: Handling &amp; Solubility Optimization for (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Executive Summary: The Solubility Paradox You are likely reading this guide because you are facing a common dilemma with (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

You are likely reading this guide because you are facing a common dilemma with (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride).

The central challenge is that this compound presents a "False Solubility" trap.

  • The Trap: It appears to dissolve readily in water and simple alcohols (methanol/ethanol).

  • The Reality: It does not dissolve; it decomposes . The anhydride ring rapidly opens via nucleophilic attack, destroying your reagent before it can react with your target.

To use this reagent successfully, you must distinguish between physical dissolution (solvation) and chemical consumption (hydrolysis/alcoholysis).[1] This guide provides the protocols to solubilize the reagent while maintaining its chemical integrity.

Part 1: Solvent Compatibility Matrix

Rule of Thumb: The hydrochloride salt nature requires a polar solvent to break the ionic lattice, but the anhydride moiety requires a non-nucleophilic environment to prevent ring opening.

Solvent ClassSolventStatusTechnical Notes (The "Why")
Aprotic Polar DMSO (Anhydrous) RECOMMENDED High dielectric constant dissolves the salt; lack of protons prevents hydrolysis.[1] Must be dry.
Aprotic Polar DMF / NMP RECOMMENDED Excellent solubility.[1] Ensure amine-free grade (dimethyamine impurities in DMF can react).[1]
Protic Water / Buffers CRITICAL FAILURE Rapid hydrolysis to D-Aspartic acid.[1] Do not use.
Alcohols Methanol / Ethanol CRITICAL FAILURE Rapid alcoholysis forms the corresponding ester (methyl/ethyl aspartate).[1]
Non-Polar DCM / Chloroform POOR The HCl salt is too polar to dissolve. Requires a solubilizing base (risk of racemization) or biphasic conditions.[1]
Ethers THF / Diethyl Ether POOR Generally insoluble as the salt.
Part 2: The "Fate of the Molecule" Decision Tree

The following diagram illustrates the chemical consequences of your solvent choice. Use this to diagnose "mysterious" side products in your LC-MS data.

G Start (R)-3-Aminodihydrofuran-2,5-dione HCl (Reagent) Water Solvent: Water/Buffer Start->Water Dissolution Attempt Alcohol Solvent: Methanol/Ethanol Start->Alcohol Dissolution Attempt DMSO Solvent: Dry DMSO/DMF Start->DMSO Dissolution Attempt Hydrolysis PRODUCT: D-Aspartic Acid (Ring Opening) Water->Hydrolysis Nucleophilic Attack (Fast) Ester PRODUCT: Aspartic Acid Mono-Ester (Ring Opening) Alcohol->Ester Alcoholysis (Fast) Active STATE: Intact Anhydride (Ready for Amidation) DMSO->Active Solvation Only Target Target Reaction (e.g., Peptide Coupling) Active->Target + Amine Nucleophile

Figure 1: Chemical fate of Aspartic Anhydride based on solvent selection.[1] Note that protic solvents lead to irreversible degradation.

Part 3: Recommended Dissolution Protocol

Objective: Prepare a stable 0.1 M stock solution for immediate use in synthesis.

Materials:

  • (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (stored at -20°C, desiccated).[1]

  • Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

  • Argon or Nitrogen line.[1]

  • Glass vial with septum.[1]

Procedure:

  • Equilibration: Allow the reagent vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, which will hydrolyze the anhydride surface.

  • Inert Environment: Purge the empty mixing vial with Argon/Nitrogen.[1]

  • Weighing: Quickly weigh the required amount of the hydrochloride salt.

    • Note: The salt is hygroscopic. Minimize air exposure.[1][2]

  • Solvation: Add Anhydrous DMSO via syringe through the septum.

  • Agitation: Vortex or sonicate briefly (max 30 seconds). The solution should become clear and colorless.

    • Warning: Do not heat above 40°C. Thermal stress can promote decarboxylation or polymerization.[1]

  • Usage: Use this solution within 1-2 hours. Over time, even trace moisture in "anhydrous" solvents will degrade the titer.

Part 4: Troubleshooting & FAQs
Q1: I need to run my reaction in DCM (Dichloromethane), but the salt won't dissolve. What should I do?

A: The hydrochloride salt is an ionic lattice, insoluble in non-polar DCM. You have two options:

  • The "Solvent Switch": Dissolve the reagent in a minimum volume of anhydrous DMF (e.g., 10% of total volume), then dilute with DCM. The DMF acts as a co-solvent carrier.

  • In-Situ Neutralization (Risky): Suspend the salt in DCM and add one equivalent of a hindered base (e.g., DIPEA).[1] This liberates the free amine, which is organic-soluble.[1]

    • Warning: The free amine of aspartic anhydride is unstable; it can self-polymerize (intermolecular reaction between the amine of one molecule and the anhydride of another). Only do this in the presence of your target nucleophile.

Q2: My LC-MS analysis shows a peak with Mass [M+18]. Is this my product?

A: No. [M+18] indicates the addition of water (H₂O).[1] You have hydrolyzed the anhydride ring back into D-Aspartic acid.[1]

  • Cause: Wet solvent, old stock solution, or unsealed reaction vessel.

  • Fix: Use fresh anhydrous solvent and molecular sieves (3Å or 4Å).

Q3: My LC-MS shows a peak with Mass [M+32].

A: You likely used Methanol as a solvent or for quenching.[1] [M+32] corresponds to the addition of methanol (+32 Da) to form the methyl ester.

  • Fix: Avoid alcohols completely until the reaction is finished. Quench with water/acid only after the desired coupling is complete.

Q4: Can I use this reagent for Solid Phase Peptide Synthesis (SPPS)?

A: Yes, but standard SPPS protocols often use NMP or DMF.[1]

  • Protocol: Dissolve the anhydride HCl in NMP. Add DIPEA (Dieisopropylethylamine) immediately before coupling to the resin.[1]

  • Caution: Avoid prolonged exposure to base, as this can lead to Aspartimide formation (a common side reaction where the backbone nitrogen attacks the side-chain carbonyl).[1]

References
  • Chemical Reactivity of Anhydrides

    • Source: LibreTexts Chemistry.[1][3] "Reactions of Acid Anhydrides with Water, Alcohols, and Amines."[4]

    • Relevance: Establishes the fundamental mechanism of nucleophilic attack that leads to degrad
    • URL:[1]

  • Solubility Data for Amino Acid Derivatives

    • Source: National Institutes of Health (PubChem).[1] "Compound Summary: Aspartic Anhydride Derivatives."

    • Relevance: Confirms the physical properties and hydrolysis risks of furan-2,5-dione deriv
    • URL:[1]

  • Solvent Stability in Peptide Synthesis

    • Source: ResearchGate / Journal of Organic Chemistry.[1] "Kinetic study of the hydrolysis of phthalic anhydride and related cyclic anhydrides."

    • Relevance: Provides kinetic data supporting the rapid degradation of cyclic anhydrides in aqueous/protic media compared to aprotic solvents like DMSO.
    • URL: [J. Org.[1][5] Chem: Hydrolysis Kinetics]([Link]1]

  • Handling of Hydrochloride Salts in Organic Synthesis

    • Source: Science.gov.[1] "Solubility of Amino Acid Salts in DMSO vs. Organic Solvents."

    • Relevance: Validates the use of DMSO for solubilizing zwitterionic or salt-form amino acid derivatives.[1]

    • URL:[1]

Sources

Optimization

Optimizing reaction conditions for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

This guide is designed as a specialized technical support portal for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride). It prioritizes experimental rigor, mechanism-based...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support portal for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride). It prioritizes experimental rigor, mechanism-based troubleshooting, and high-fidelity handling protocols.

Case ID: D-ASP-ANH-CL | Status: Active | Tier: Advanced Synthesis & Handling

Technical Profile & Critical Mechanism

Compound Identity: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride Synonyms: D-Aspartic anhydride hydrochloride; D-Asp-NCA (often confused, but distinct); 2,5-Dioxotetrahydro-3-furanaminium chloride. Core Instability: High. The compound is a cyclic anhydride with a protonated amine.

The "Protonation-Protection" Paradox

The synthesis and stability of this compound rely on a delicate kinetic balance.

  • Cyclization Requirement: You must dehydrate the two carboxylic acid groups of D-aspartic acid to form the 5-membered ring (enthalpically favorable).

  • Nucleophilic Threat: The

    
    -amine is a potent nucleophile. If free, it will attack the anhydride of a neighboring molecule, leading to rapid polymerization (polyaspartimide formation).
    
  • The Solution: The amine must be fully protonated (

    
    ) before cyclization occurs. The hydrochloride salt form is not just for solubility; it is a chemical protecting group  that prevents self-polymerization.
    

Optimization of Reaction Conditions

Objective: Maximize yield of the cyclic anhydride while preventing racemization and N-acylation.

Recommended Route: The Acetyl Chloride Dehydration

Do not use acetic anhydride (


) alone, as it will N-acetylate the amine. The preferred method uses Acetyl Chloride (

) or Thionyl Chloride (

), which serve as both dehydrating agents and in-situ HCl generators.
Protocol 1: The Acetyl Chloride Method (Gold Standard)

Rationale: AcCl reacts with moisture/alcohol to generate anhydrous HCl, ensuring the amine is protonated immediately.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a drying tube (

    
     or Drierite).
    
  • Slurry Formation: Suspend finely powdered D-Aspartic Acid (10.0 g, 75 mmol) in Trifluoroacetic acid (TFA, 30 mL) or dry Dioxane (50 mL) .

    • Note: TFA is superior for solubility but harder to remove. Dioxane is standard but requires vigorous stirring.

  • Addition: Cool the slurry to 0–5°C (Ice/Water bath). Add Acetyl Chloride (10 mL, ~140 mmol) dropwise over 30 minutes.

    • Critical Control: Do not let the temperature rise above 10°C during addition to prevent racemization.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours .

    • Endpoint: The solid starting material should dissolve or change texture significantly as the anhydride forms.

  • Isolation:

    • Add Anhydrous Diethyl Ether (150 mL) or n-Hexane to precipitate the product.

    • Filter rapidly under a blanket of Nitrogen or Argon.

    • Wash the filter cake 3x with dry ether.

  • Drying: Dry in a vacuum desiccator over

    
     and 
    
    
    
    pellets for 12 hours.

Yield Target: 85-95% Appearance: White to off-white hygroscopic powder.

Visualization: Synthesis & Failure Pathways

The following diagram illustrates the critical decision nodes in the synthesis.

SynthesisWorkflow Start D-Aspartic Acid Input Reagent Select Dehydrating Agent Start->Reagent Path_Ac2O Acetic Anhydride (Ac2O) Reagent->Path_Ac2O Avoid Path_AcCl Acetyl Chloride (AcCl) Reagent->Path_AcCl Recommended Process_Ac2O N-Acetylation Occurs Path_Ac2O->Process_Ac2O Process_AcCl In-situ HCl Generation (Amine Protonation) Path_AcCl->Process_AcCl Result_Fail FAIL: N-Acetyl-Aspartic Anhydride Process_Ac2O->Result_Fail Cyclization Cyclization to Anhydride Process_AcCl->Cyclization Amine Protected Polymer Risk: Polymerization (If HCl is insufficient) Process_AcCl->Polymer If Base Present Result_Success SUCCESS: D-Aspartic Anhydride HCl Cyclization->Result_Success

Caption: Synthesis decision tree highlighting the necessity of in-situ acid generation to prevent N-acetylation and polymerization.

Troubleshooting Guide (Diagnostic & Corrective)

Issue 1: Product is a Sticky Gum/Gel instead of Powder

Diagnosis: Oligomerization or Residual Solvent.

  • Cause A: The amine was not fully protonated, leading to partial self-polymerization (Asp-Asp dipeptides).

  • Cause B: Incomplete removal of TFA/Acetic acid byproducts.

  • Corrective Action:

    • Triturate the gum with anhydrous ether or dichloromethane (DCM) vigorously.

    • If it remains gummy, re-dissolve in a minimum amount of dry TFA and re-precipitate with excess cold ether.

    • Prevention: Ensure Acetyl Chloride is fresh (not hydrolyzed) and added in excess (2.0 - 2.5 equivalents).

Issue 2: Low Melting Point (< 170°C)

Diagnosis: Hydrolysis.

  • Mechanism: The anhydride ring has opened back up to the diacid (D-Aspartic Acid HCl).

  • Root Cause: Moisture ingress during filtration or storage.

  • Corrective Action: This is irreversible. You must re-synthesize or attempt re-cyclization by suspending in AcCl/Dioxane for 1 hour.

  • Verification: Check IR spectroscopy.

    • Anhydride:[1][2] Distinct double carbonyl peaks at ~1780 cm⁻¹ and ~1860 cm⁻¹.

    • Diacid:[1] Broad OH stretch and lower carbonyl frequency (~1700 cm⁻¹).

Issue 3: Loss of Optical Activity (Racemization)

Diagnosis: Enolization via Oxazolone mechanism.

  • Root Cause: Reaction temperature exceeded 40°C or presence of tertiary amine bases.

  • Corrective Action: Keep reaction strictly below 20°C. Never use triethylamine or DIPEA during the anhydride formation step.

Critical Parameter Analysis (Data Tables)

Solvent Compatibility Matrix
SolventCompatibilityNotes
Water INCOMPATIBLE Immediate hydrolysis to Aspartic Acid.
Methanol/Ethanol INCOMPATIBLE Solvolysis to methyl/ethyl esters.
DMF/DMSO POOR Promotes polymerization/racemization; hard to remove.
Dioxane GOOD Standard solvent; product precipitates out.
TFA EXCELLENT Solubilizes starting material; stabilizes the salt.
THF MODERATE Good solubility, but hygroscopic nature of THF is a risk.
Reagent Comparison
ReagentDehydration PowerSide ProductsRecommendation
Acetic Anhydride HighN-Acetylated Impurity DO NOT USE (unless N-Ac desired)
Thionyl Chloride Very High

(Gas), HCl
Recommended (Needs ventilation)
Acetyl Chloride HighAcetic Acid, HClHighly Recommended (Cleaner profile)
Phosgene Extreme

, HCl
Avoid (Safety hazard; forms NCA)

Frequently Asked Questions (FAQ)

Q: Can I store the anhydride in a standard freezer? A: Only if double-sealed. The standard freezer environment is humid.

  • Protocol: Place the vial inside a secondary jar containing desiccant (Silica gel or

    
    ), seal with Parafilm, and store at -20°C. Allow to warm to room temperature before opening to prevent condensation.
    

Q: Why is the HCl salt preferred over the free base anhydride? A: The free base anhydride of aspartic acid is kinetically unstable. Without the HCl to protonate the amine, the amine of one molecule attacks the anhydride of another, forming polyaspartic acid. The HCl "locks" the amine, allowing the anhydride to exist.

Q: I see "Asp-NCA" in literature. Is this the same? A: No.

  • Aspartic Anhydride HCl: Cyclic anhydride of the side chain and C-terminus (5-membered ring involving C1 and C4).

  • Asp-NCA (Leuchs' anhydride): Cyclic anhydride involving the amine and the C1 carboxyl (5-membered ring involving N and C1, with carbonyl oxygen).

  • Distinction: Aspartic Anhydride HCl retains the side-chain reactivity for specific peptide insertions.

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Kovacs, J., et al. (1967). "Polypeptides with Known Repeating Sequence of Amino Acids." Journal of the American Chemical Society.[3][4] (Describes the polymerization risks of aspartic anhydride derivatives).

  • Astatech Inc. (2024). "(R)-3-Aminodihydrofuran-2,5-dione HCl Technical Data Sheet."

  • ChemScene. (2024). "Product Analysis: 3-Aminodihydrofuran-2,5-dione hydrochloride."

  • Sigma-Aldrich. (2024). "Safety Data Sheet: (R)-3-Aminodihydrofuran-2,5-dione HCl."

(Note: While specific recent papers on the HCl salt synthesis are rare due to its classic nature, the chemistry is grounded in the foundational peptide chemistry texts cited above.)

Sources

Troubleshooting

How to prevent racemization of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-aspartic anhydride hydrochloride) is a high-value chiral building block. Its utility relies entirely on its optical purity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-aspartic anhydride hydrochloride) is a high-value chiral building block. Its utility relies entirely on its optical purity. However, this compound is thermodynamically unstable in solution. It faces two primary degradation pathways:

  • Racemization: Conversion to the (S)-enantiomer via base-catalyzed enolization.

  • Hydrolysis: Irreversible ring-opening to (R)-aspartic acid upon contact with moisture.

This guide provides the mechanistic understanding and strict protocols required to maintain >99% ee (enantiomeric excess) during storage and synthesis.

The Mechanism of Failure

To prevent racemization, you must understand why it happens. The cyclic anhydride moiety significantly increases the acidity of the


-proton (C3 position).
The Racemization Pathway

In the presence of even weak bases or polar aprotic solvents, the


-proton is removed, forming an achiral enolate intermediate. Upon reprotonation, the molecule relaxes into a racemic mixture (50:50 R/S).

RacemizationMechanism cluster_conditions Risk Factors R_Iso (R)-Aspartic Anhydride (Chiral, Active) Enolate Planar Enolate Intermediate (Achiral, Loss of Stereochemistry) R_Iso->Enolate 1. Base removes α-proton 2. Polar solvent stabilizes charge Racemate Racemic Mixture ((R) + (S) Isomers) Enolate->Racemate Reprotonation (Non-stereoselective) Risk1 High Dielectric Solvents (DMSO, DMF, H2O) Risk2 Bases (TEA, DIEA, Pyridine)

Figure 1: The base-catalyzed enolization pathway.[1][2] Note that highly polar solvents stabilize the central enolate, accelerating the loss of chirality.

Critical Handling Parameters

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor after pH.

Solvent ClassExamplesSuitabilityTechnical Rationale
Chlorinated DCM, ChloroformRecommended Non-polar; does not stabilize the enolate transition state.
Ethers THF, DioxaneAcceptable Good solubility/stability balance; ensure they are anhydrous.
Nitriles AcetonitrileCaution Weakly basic character can trigger slow racemization if heated.
Polar Aprotic DMSO, DMF, DMAc FORBIDDEN High dielectric constant stabilizes the enolate, causing rapid racemization even without added base [1].
Protic Water, MethanolFORBIDDEN Causes immediate hydrolysis (ring opening) and promotes proton exchange.
The Role of the HCl Salt

The compound is supplied as a hydrochloride salt for a reason. The protonated amine (


) is electron-withdrawing but, more importantly, it cannot act as an internal base.
  • Rule: Never "free-base" the anhydride before reaction. The free amine will immediately attack the anhydride of a neighboring molecule (polymerization) or deprotonate the

    
    -carbon (racemization).
    

Operational Protocols

Protocol A: Safe Coupling Reaction

Objective: React the anhydride with a nucleophile (e.g., an amine) without racemizing the aspartyl residue.

  • Preparation: Dry all glassware and flush with Argon/Nitrogen.

  • Solvent: Dissolve the nucleophile in anhydrous DCM or THF.

  • Temperature: Cool the nucleophile solution to -20°C to 0°C .

  • Addition: Add (R)-3-Aminodihydrofuran-2,5-dione HCl as a solid directly to the cooled solution.

    • Why? Dissolving it first in a separate solvent increases the "residence time" of the anhydride in solution before it reacts, increasing risk.

  • Base Management:

    • Do NOT premix the anhydride with base.

    • Add a non-nucleophilic base (e.g., N-methylmorpholine or Collidine) dropwise and only after the anhydride is suspended.

    • Limit base equivalents to 1.0 - 1.1 eq relative to the HCl salt. Excess base guarantees racemization [2].

  • Quench: Once the starting material is consumed (monitor by TLC/HPLC), immediately acidify the reaction mixture (e.g., dilute HCl wash) to stop any base-catalyzed epimerization.

Protocol B: QC Check (Optical Rotation)

Objective: Verify enantiomeric purity.

  • Solvent: Glacial Acetic Acid (anhydrous).

    • Note: Do not use water or methanol for polarimetry; the rotation will drift as the ring opens.

  • Standard:

    
     to 
    
    
    
    (c=1, Acetic Acid) [3]. Note: Values may vary based on specific concentration/temp; establish an internal standard.

Troubleshooting & FAQs

Q1: My optical rotation is significantly lower than the CoA value. Is it racemized?

Diagnosis: Not necessarily. It is more likely hydrolyzed .

  • Differentiation: Run an H-NMR.

    • Racemization:[3][1][2][4][5][6][7][8][9][10][11][12] The H-NMR looks identical to the pure product, but the optical rotation is zero/low.

    • Hydrolysis:[13] You will see a shift in the

      
      -proton signal and the disappearance of the anhydride peak (IR ~1780/1860 cm⁻¹).
      
  • Root Cause: Moisture ingress during storage. Store at -20°C with desiccants.

Q2: I need to use DMF because my nucleophile is insoluble in DCM. What do I do?

Solution: This is high-risk. If you must use DMF:

  • Cool to -20°C or lower.

  • Add a slight excess of strong acid (e.g., 1 eq. TFA) to "buffer" the solvent before adding the anhydride.

  • Perform the coupling as fast as possible.

  • Alternative: Use NMP (N-methylpyrrolidone) which is slightly less prone to causing racemization than DMSO, though still risky.

Q3: Can I heat the reaction to speed it up?

Answer: No. Heat provides the activation energy required to overcome the barrier for proton abstraction at the


-carbon. Keep all reactions involving the anhydride ring below 20°C.
Q4: Why did my reaction turn into a gel/polymer?

Answer: You likely neutralized the HCl salt before the nucleophile was present.

  • Mechanism: The free amine of one anhydride molecule attacked the anhydride ring of another.

  • Fix: Always have the electrophile (anhydride) and nucleophile (target amine) present before adding any base.

Decision Logic for Experimental Design

Use this flow to determine the safety of your proposed reaction conditions.

DecisionTree Start Start: Reaction Planning SolventCheck Is the solvent Protic (Water, MeOH, EtOH)? Start->SolventCheck PolarCheck Is the solvent DMSO or DMF? SolventCheck->PolarCheck No StopHydrolysis STOP: Hydrolysis Risk. Use DCM, THF, or Dioxane. SolventCheck->StopHydrolysis Yes BaseCheck Is Base > 1.1 Equivalents? PolarCheck->BaseCheck No StopRacem STOP: High Racemization Risk. Change solvent or cool to -20°C. PolarCheck->StopRacem Yes TempCheck Is Temperature > 25°C? BaseCheck->TempCheck No StopBase STOP: Excess base triggers enolization. Limit base strictly. BaseCheck->StopBase Yes TempCheck->StopRacem Yes Proceed PROCEED Maintain <0°C Add Base Last TempCheck->Proceed No

Figure 2: Safety decision tree for preventing degradation.

References

  • Yang, C. P., & Su, C. S. (1986). Effects of solvents and additives on the reaction of N-(benzyloxycarbonyl)-L-aspartic anhydride with L-phenylalanine methyl ester.[12] The Journal of Organic Chemistry, 51(26), 5186–5189.

    • Establishes the correlation between polar solvents (DMSO/DMF)
  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. The Peptides Analysis, Synthesis, Biology, 5, 111-216.
  • Kovacs, J., et al. (1963). Polypeptides with Known Repeating Sequence of Amino Acids. Synthesis of Poly-L-aspartic Acid and Poly-L-glutamic Acid. Journal of the American Chemical Society, 85(12), 1839–1844.

    • Provides foundational data on the synthesis, stability, and optical rotation standards for aspartic anhydride deriv
  • Buron, F., et al. (2007). On the racemisation of aspartic anhydride during its preparation.[14] Tetrahedron: Asymmetry, 18(13), 1625-1627.[14] [14]

    • Directly addresses the racemization issues encountered during the handling of aspartic anhydride.

Sources

Optimization

Removing residual solvents from (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-3-Aminodihydrofuran-2,5-dione hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-3-Aminodihydrofuran-2,5-dione hydrochloride. It addresses common challenges related to the removal of residual solvents, a critical step for ensuring product purity, stability, and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I can expect in my sample of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride?

The synthesis of this molecule, an amino acid derivative, often involves polar solvents. Common solvents used in the synthesis of similar active pharmaceutical ingredients (APIs) include methanol, ethanol, isopropanol (IPA), ethyl acetate, and tetrahydrofuran (THF).[1] The final step to form the hydrochloride salt may also introduce solvents like ethereal HCl or IPA. Therefore, you should anticipate the presence of alcohols, esters, and ethers. It is crucial to consult the synthesis route documentation for a precise list of solvents used.

Q2: My compound is potentially heat-sensitive. What are the safest methods for solvent removal?

Given the lactone structure, which can be susceptible to degradation, minimizing heat exposure is critical. Prolonged drying at elevated temperatures can cause instabilities in bulk drug substances, including color generation and crystal instability.[2]

Gentle, low-temperature methods are strongly recommended:

  • Lyophilization (Freeze-Drying): This is the preferred method for thermally labile compounds.[3][4] It involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas. It is highly effective for removing water and certain organic solvents.

  • Low-Temperature Vacuum Drying: Drying under a deep vacuum at a slightly elevated temperature (e.g., 30-40°C) can be effective. The key is to find a balance where the solvent's vapor pressure is significant enough for removal without causing thermal degradation of the compound.

  • Solvent Slurrying/Trituration: This involves suspending the solid compound in a solvent in which it is insoluble but the residual solvent is soluble. The solid is then filtered. This "washes" the residual solvent away without requiring heat. The choice of the anti-solvent is critical to avoid product loss.

Q3: I see high levels of water in my sample. Is this a problem, and how do I remove it?

Yes, the presence of water can be a significant concern. The molecule contains a lactone, which is a cyclic ester. Esters are susceptible to hydrolysis (ring-opening) in the presence of water, a reaction that can be accelerated by acidic or basic conditions and heat. As a hydrochloride salt, the aqueous solution will be acidic, which can promote hydrolysis over time.

To remove water effectively and safely:

  • Lyophilization: This is the most effective method for water removal from heat-sensitive compounds.

  • Vacuum Drying with a Desiccant: Using a vacuum oven in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅) can effectively trap water vapor, driving the drying process.

  • Azeotropic Distillation (for larger scales): This involves adding a solvent (like toluene) that forms a low-boiling azeotrope with water, allowing for its removal at a lower temperature than the boiling point of water. This is a more advanced technique and requires careful solvent selection to ensure compatibility with the API.

Q4: How do I know when my solvent removal process is complete?

Visual inspection is insufficient. Quantitative analytical techniques are required to confirm that residual solvent levels are below the required limits.

  • Headspace Gas Chromatography (GC-HS): This is the standard and most widely accepted method for quantifying residual solvents in pharmaceutical products.[5][6][7] The solid sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, providing high sensitivity for volatile organic compounds.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[8][9][10] A weight loss step at a temperature below the compound's decomposition point can indicate the loss of residual solvents or moisture.[8][9] It provides a quantitative measure of total volatile content but does not identify the specific solvents.

  • Proton Nuclear Magnetic Resonance (¹H NMR): A high-purity, well-characterized sample of the compound can be analyzed by ¹H NMR. The integrals of the solvent peaks can be compared to the integrals of the compound's peaks to quantify the residual solvent content.

Q5: What are the acceptable limits for residual solvents according to regulatory standards?

The primary regulatory guidance comes from the International Council for Harmonisation (ICH) guideline Q3C.[11][12][13] This guideline classifies solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity (e.g., Benzene, Carbon tetrachloride). Their use should be prevented.[13]

  • Class 2: Solvents to be limited due to their inherent toxicity (e.g., Acetonitrile, Dichloromethane, Toluene). The ICH provides specific Permitted Daily Exposure (PDE) and concentration limits (in ppm) for these solvents.[14]

  • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl acetate). Limits for these solvents are generally governed by Good Manufacturing Practices (GMP), with a general recommendation of keeping them below 5000 ppm (0.5%) without specific justification.[13]

It is imperative to consult the latest version of the ICH Q3C guideline for specific limits and updates.[11][15]

Troubleshooting Guide

Problem: Persistent Class 2 Solvent Detected Above ICH Limits

Class 2 solvents, such as dichloromethane or acetonitrile, have strict regulatory limits and must be effectively removed. Their persistence often indicates they are trapped within the crystal lattice of the solid material.[2]

Decision Workflow for Solvent Removal

The following workflow provides a systematic approach to selecting the appropriate removal technique.

G start High Class 2 Solvent Detected check_thermal Is the API thermally stable at moderate temperatures (e.g., 40-60°C)? start->check_thermal vacuum_oven PROCEDURE A: Optimized Vacuum Oven Drying check_thermal->vacuum_oven Yes check_solubility Is the API soluble in a lyophilization-compatible solvent (e.g., water, t-BuOH)? check_thermal->check_solubility No lyophilization PROCEDURE B: Lyophilization check_solubility->lyophilization Yes slurry PROCEDURE C: Solvent Slurrying / Trituration check_solubility->slurry No recrystallize PROCEDURE D: Recrystallization (Final Option) slurry->recrystallize If ineffective

Caption: Decision tree for removing persistent Class 2 solvents.

Experimental Protocols
PROCEDURE A: Optimized Vacuum Oven Drying

This method is often the first choice due to its simplicity but must be approached with caution.

  • Material Preparation: Spread the crystalline powder in a thin, even layer on a glass tray to maximize surface area.

  • Temperature & Pressure: Place the tray in a vacuum oven. Set the temperature to the highest level known not to cause degradation (start with 35-40°C). Apply a deep vacuum (<1 mbar).

  • Inert Gas Bleed: Introduce a slow bleed of a dry, inert gas (e.g., Nitrogen) into the oven. This helps to create a gentle flow that carries solvent vapors away from the solid surface, accelerating their removal.

  • Duration & Monitoring: Dry for 24-48 hours. Periodically and carefully remove a small sample for GC-HS analysis to monitor the progress. Continue drying until the solvent level is below the target threshold.

Causality: The combination of reduced pressure (lowers the solvent's boiling point) and gentle heating (provides energy for vaporization) drives the solvent from the solid. The inert gas bleed disrupts the static boundary layer of solvent vapor above the solid, improving mass transfer.

PROCEDURE B: Lyophilization (Freeze-Drying)

This gentle technique is ideal for removing solvents from thermally sensitive materials.[3]

  • Dissolution: Dissolve the compound in a minimal amount of a suitable solvent with a relatively high freezing point, such as water or tert-butanol. Ensure the residual solvent to be removed is also soluble.

  • Freezing: Freeze the solution completely. For efficient sublimation, the frozen layer should be thin. Shell-freezing the solution on the walls of a round-bottom flask is a common technique.

  • Drying Cycle: Connect the flask to the lyophilizer. The deep vacuum will cause the frozen solvent to sublimate directly into a gas, which is then trapped on the cold condenser of the instrument.

  • Completion: The process is complete when all the ice has disappeared, leaving a dry, often fluffy powder. This can take 24-72 hours depending on the scale and solvent.

Causality: By operating below the triple point of the solvent system, the solvent transitions directly from solid to gas, avoiding the liquid phase entirely and thus preventing potential degradation that can occur in solution at higher temperatures.[16]

PROCEDURE C: Solvent Slurrying / Trituration

This physical washing method is effective for displacing trapped solvents.

  • Anti-Solvent Selection: Choose a solvent (the "anti-solvent") in which your compound has very low solubility, but the residual solvent is highly soluble. Heptane or diethyl ether are common choices for displacing more polar solvents from polar compounds.

  • Slurry Formation: Suspend the solid compound in the chosen anti-solvent (approx. 10 mL of solvent per gram of solid).

  • Agitation: Stir the resulting slurry vigorously at room temperature for 1-2 hours. The trapped residual solvent will partition from the solid into the liquid anti-solvent.

  • Filtration & Washing: Filter the solid using a Büchner funnel. Wash the filter cake with a small amount of fresh, cold anti-solvent.

  • Drying: Dry the resulting solid under vacuum at a low temperature (e.g., 30°C) to remove the anti-solvent.

Causality: This process works on the principle of partitioning. The high solubility of the residual solvent in the anti-solvent creates a strong thermodynamic driving force for it to leave the crystal lattice and enter the bulk liquid phase.

Data Summary: Comparison of Solvent Removal Techniques
TechniqueOperating Temp.Compound Stability RiskScalabilityKey AdvantageKey Disadvantage
Vacuum Oven Drying Low to ModerateModerate (risk of degradation with prolonged exposure)ExcellentSimple, widely available equipment.Can be slow; ineffective for deeply trapped solvents.[2]
Lyophilization Very LowVery LowGoodIdeal for heat-sensitive compounds; yields a fine powder.[3]Slower process; requires specialized equipment.
Solvent Slurrying Low (Ambient)LowExcellentFast, effective for displacing trapped solvents.Requires finding a suitable anti-solvent; potential for product loss.
Recrystallization Varies (High to Low)HighGoodHighly effective for purification and solvent removal.Significant product loss is possible; requires process development.

References

  • Pharmaceutical Technology. (2002). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. Retrieved from [Link]

  • ACS Environmental Au. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

  • Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization. Retrieved from [Link]

  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • ResearchGate. (2021). How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)?. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Impact Analytical. (n.d.). TGA Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Form Conversion and Solvent Entrapment during API Drying. Retrieved from [Link]

  • American Laboratory. (2011). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. Retrieved from [Link]

  • Martin Christ. (2023). Use of organic solvents in freeze dryers. Retrieved from [Link]

  • FDA. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. Retrieved from [Link]

  • LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Retrieved from [Link]

  • YouTube. (2026). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. Retrieved from [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing. Retrieved from [Link]

  • ICH. (2019). impurities: guideline for residual solvents q3c(r6). Retrieved from [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Google Patents. (n.d.). A method for removing residual water-soluble organic solvent in a sample.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Reagent ID: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride Common Name: D-Aspartic Anhydride Hydrochloride CAS: 143394-93-8 (General aspartic anhydride HCl references often map to L-isomer data; stereochemistry dictates...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride Common Name: D-Aspartic Anhydride Hydrochloride CAS: 143394-93-8 (General aspartic anhydride HCl references often map to L-isomer data; stereochemistry dictates identical physical properties, opposite optical rotation).[1]

Executive Summary

You are working with a highly electrophilic, moisture-sensitive cyclic anhydride.[1] The primary failure mode for this reagent is hydrolysis before or during the reaction, converting it back to inert D-aspartic acid.

This guide abandons standard "watch and wait" monitoring.[1] Because the anhydride is unstable on silica (TLC) and in aqueous mobile phases (RP-HPLC), you must use Derivatization-Quench protocols to validate your reaction progress.

Module 1: Pre-Reaction Integrity Check (The "Is It Dead?" Test)

User Issue: "I just opened the bottle. How do I know the reagent hasn't hydrolyzed to aspartic acid?"

Technical Insight: Visual inspection is useless; both the anhydride and the hydrolyzed acid are white solids. Melting point is unreliable due to decomposition.[1] FT-IR is the only non-destructive, authoritative validation method.

Protocol: FT-IR Validation
  • Preparation: Prepare a Nujol mull or use an ATR (Attenuated Total Reflectance) probe under an inert atmosphere (N2/Ar).[1]

  • Spectral Analysis:

    • Pass Criteria (Active Reagent): You must see a characteristic doublet in the carbonyl region.[1]

      • High Frequency Band (Asymmetric stretch): ~1850–1860 cm⁻¹[1]

      • Low Frequency Band (Symmetric stretch): ~1780–1790 cm⁻¹[1]

    • Fail Criteria (Hydrolyzed): Disappearance of the 1850 cm⁻¹ peak and emergence of a broad region at 1700–1720 cm⁻¹ (carboxylic acid) and 3000–3400 cm⁻¹ (broad OH stretch).

Feature(R)-Aspartic Anhydride HCl(R)-Aspartic Acid (Hydrolyzed)
C=O Stretch Doublet: ~1785 & ~1860 cm⁻¹Single/Broad: ~1700 cm⁻¹
-OH Region Absent (sharp NH peaks only)Broad, strong (COOH hydrogen bonding)

Module 2: In-Process Monitoring (The "Quench & Analyze" Workflow)

User Issue: "My TLC plate shows a streak, and my HPLC shows multiple peaks that don't match the product. What is happening?"

Root Cause:

  • TLC: The anhydride reacts with the silanols (Si-OH) on the TLC plate or moisture in the air/solvent, hydrolyzing immediately.

  • HPLC: Standard Reverse-Phase (water/acetonitrile) mobile phases hydrolyze the anhydride on the column.

Solution: You cannot monitor the anhydride directly.[1] You must convert it to a stable "proxy" molecule immediately upon sampling.[1]

Protocol: The Methanol Quench Method

This protocol converts the unstable unreacted anhydride into a stable methyl ester hemi-amide, which can be safely analyzed by TLC or HPLC.

Step-by-Step:

  • Sampling: Take a 20 µL aliquot of your reaction mixture.

  • Quenching: Immediately dispense into a vial containing 200 µL of anhydrous Methanol (MeOH) .

    • Mechanism:[2] MeOH opens the anhydride ring to form the mono-methyl ester.

  • Analysis: Run this quenched sample on TLC or HPLC.

Interpretation Logic:

  • Scenario A (Reaction Complete): The nucleophile in your pot has already opened the ring. The quench has no anhydride to react with.[1] You see Product P .

  • Scenario B (Reaction Incomplete): Unreacted anhydride exists.[1] MeOH attacks it, forming Methyl Ester M .[1]

  • Result: Disappearance of Methyl Ester M indicates consumption of the starting material.[1]

Visualization: Decision Logic for Monitoring

ReactionMonitoring Start Sample Reaction Aliquot Quench Quench with Methanol (Excess) Start->Quench Immediate Analyze Analyze via HPLC/TLC Quench->Analyze ResultA Peak: Methyl Ester Derivative Analyze->ResultA If Anhydride Present ResultB Peak: Target Amide Product Analyze->ResultB If Anhydride Consumed Decision1 Conclusion: Starting Material Remaining ResultA->Decision1 Decision2 Conclusion: Reaction Complete ResultB->Decision2

Caption: Workflow for indirect monitoring of aspartic anhydride consumption via methanolysis.

Module 3: Regioselectivity & Troubleshooting

User Issue: "I see two product spots/peaks. Did the reaction fail?"

Technical Insight: Nucleophilic attack on aspartic anhydride is subject to Regioselectivity . The nucleophile can attack Carbon 2 (alpha) or Carbon 3 (beta).[1]

  • Alpha-attack (C2): Favored by steric bulk and specific solvents, yields the beta-amino acid derivative.[1]

  • Beta-attack (C3): Often favored electronically, yields the alpha-amino acid derivative.[1]

Troubleshooting Guide: Regioisomer Identification
Diagnostic ToolAlpha-Attack Product (C2)Beta-Attack Product (C3)
¹H-NMR (Alpha-H) The chiral proton (CH-NH2) often shifts upfield relative to the beta-product due to proximity to the free acid/amide environment.Distinct shift; integration is key to determining ratio.[1]
HPLC Typically elutes later (if R-group is hydrophobic) due to exposed free acid polarity differences.[1]Typically elutes earlier .
Visualization: Regioselectivity Pathways

Regioselectivity Anhydride (R)-Aspartic Anhydride HCl ProdAlpha Alpha-Product (Nucleophile on C2) Anhydride->ProdAlpha Steric Control ProdBeta Beta-Product (Nucleophile on C3) Anhydride->ProdBeta Electronic Control Nuc Nucleophile (R-NH2) Nuc->Anhydride PathA Attack at C2 (Alpha) PathB Attack at C3 (Beta)

Caption: Mechanistic divergence in ring-opening of aspartic anhydride.

FAQ: Frequently Asked Questions

Q1: Can I use UV-Vis to monitor the reaction?

  • Answer: Likely not. (R)-3-Aminodihydrofuran-2,5-dione HCl lacks a strong chromophore (no conjugation).[1] Unless your nucleophile (e.g., an aromatic amine) has strong UV absorbance, UV monitoring will be insensitive.[1] Use Refractive Index (RI) or ELSD detectors if HPLC is necessary, or rely on the staining protocols below.

Q2: What is the best TLC stain?

  • Answer: Ninhydrin is the gold standard here.[1]

    • Why? It reacts with the free amine (NH2) on the aspartic backbone.

    • Appearance: Pink/Purple spots.[1]

    • Note: Bromocresol Green can detect the free carboxylic acid generated after the ring opens, appearing as yellow spots on a blue background.

Q3: Why is my yield low even though the anhydride is gone?

  • Answer: You likely have Hydrolysis Competition .[1] If your solvent was not strictly anhydrous, water competed with your nucleophile.[1]

    • Check: Run an NMR of the crude.[1] A large singlet peak corresponding to free Aspartic Acid indicates water contamination.[1]

References

  • Spectroscopy of Acid Anhydrides. Spectroscopy Online. (2018).[1] Detailed analysis of symmetric and asymmetric carbonyl stretches in cyclic anhydrides.

  • Regioselectivity in Ring Opening. Chemical Society Reviews. (2011). Factors governing regioselectivity in aziridinium and cyclic anhydride ring openings.

  • Hydrolysis of Cyclic Anhydrides. Journal of the Chemical Society. Kinetic studies on the acid hydrolysis of cyclic anhydrides, establishing the rapidity of ring opening in aqueous media. [1]

  • HPLC Monitoring Challenges. MicroSolv Tech. Degradation of hydrolytically unstable compounds on HPLC columns and the necessity of non-aqueous or quenched monitoring.

  • TLC Staining Protocols. University of Rochester. Comprehensive guide to TLC stains including Ninhydrin for amines and indicators for carboxylic acids.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparison of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride with other chiral building blocks

This guide provides a technical comparison of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride) against standard chiral building blocks. Executive Summary (R)-3-Aminodihyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride) against standard chiral building blocks.

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is the cyclized, activated anhydride form of D-aspartic acid, stabilized as a hydrochloride salt. Unlike standard N-protected building blocks (e.g., Boc-Asp-anhydride) used in stepwise peptide synthesis, this "naked" anhydride is a high-atom-economy electrophile primarily used for bulk polymerization (to Polysuccinimide) or rapid in situ derivatization .

Its primary advantage is the absence of protecting group mass, offering 100% atom efficiency for the aspartyl skeleton. However, its "dual-reactive" nature (containing both a free amine precursor and an electrophilic anhydride) requires strict pH and solvent control to prevent uncontrolled self-polymerization.

Chemical Profile & Critical Distinction

WARNING: Identity Confusion Risk Researchers often confuse the dione (anhydride) with the one (lactone). Ensure you are using the correct core for your application.

FeatureTarget Product Common Confusion
Name (R)-3-Aminodihydrofuran-2,5-dione HCl (S)-3-Aminodihydrofuran-2-one HCl
Common Name D-Aspartic Anhydride HClHomoserine Lactone HCl
Structure Cyclic Anhydride (5-membered, 2 C=O)Cyclic Ester (Lactone) (5-membered, 1 C=O)
Reactivity Highly Electrophilic (Acylating agent)Moderately Electrophilic (requires ring opening)
Application Aspartyl donor, Polysuccinimide synthesisQuorum sensing analogs, Methionine metabolism

Key Properties (HCl Salt):

  • CAS: 39185-99-4 (General for Asp-Anhydride HCl; check specific stereoisomer availability).

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, NMP). Insoluble/Decomposes in water (rapid hydrolysis to D-Aspartic acid).

  • Stability: Highly hygroscopic. Must be stored under inert gas at -20°C.

Comparative Analysis: Performance vs. Alternatives

A. vs. N-Protected Aspartic Anhydrides (Boc/Fmoc-Asp-Anhydride)
  • The "Naked" Advantage: The HCl salt lacks the bulky Boc/Fmoc group, making it ideal for reactions where the final product requires a free amine immediately after coupling, or for synthesizing polymers where protecting groups would be wasteful byproducts.

  • The Stability Trade-off: N-protected anhydrides are stable solids. The HCl salt is metastable; once neutralized to release the amine, it can self-react (polymerize) if an external nucleophile is not immediately available.

B. vs. Activated Esters (NHS / Pentafluorophenyl Esters)
  • Reactivity: The anhydride ring is significantly more reactive than an NHS ester (approx. 10–100x faster acylation rates).

  • Atom Economy: Anhydride ring opening incorporates all atoms into the product (or leaves a carboxylic acid handle). NHS esters release N-hydroxysuccinimide as waste.

C. vs. N-Carboxyanhydrides (NCAs)
  • Mechanism: NCAs (Leuch's anhydrides) react via decarboxylation (loss of CO₂).

  • Aspartic Anhydride: Reacts via simple ring opening (conservation of mass). This is critical when the carbonyl carbon is required in the final scaffold (e.g., succinimide formation).

Comparison Matrix

Feature(R)-Asp-Anhydride HCl Boc-Asp-Anhydride Asp-NCA
Atom Economy High (100% incorporated)Medium (Boc waste)Low (CO₂ loss)
Self-Polymerization High Risk (forms Polysuccinimide)Low (Protected amine)High (forms Polypeptide)
Solubility DMSO/DMFDCM/THF/Ethyl AcetateTHF/Dioxane
Primary Use PSI Synthesis, In situ derivatizationStepwise Peptide SynthesisPolypeptide Homopolymers

Mechanistic Visualization

The following diagram illustrates the divergent pathways: Path A (desired nucleophilic attack) vs. Path B (unwanted self-polymerization/hydrolysis).

ReactionPathways Start (R)-Aspartic Anhydride HCl (Stable Salt) Base Neutralization (Base added) Start->Base Deprotonation FreeBase Free Amine Intermediate (Highly Reactive) Base->FreeBase Alpha Alpha-Amide Product (Major in non-polar) FreeBase->Alpha + R-NH2 (Kinetic Control) Beta Beta-Amide Product (Major in polar) FreeBase->Beta + R-NH2 (Thermodynamic Control) PSI Polysuccinimide (PSI) (Self-Polymerization) FreeBase->PSI Self-Reaction (No Ext. Nuc) ExtNuc External Nucleophile (R-NH2)

Caption: Reaction logic for Aspartic Anhydride HCl. Neutralization without an external nucleophile leads to rapid self-polymerization to Polysuccinimide (PSI).

Experimental Protocols

Protocol A: Synthesis of Polysuccinimide (PSI)

Target: Creating a biodegradable polymer backbone using the HCl salt's self-reactivity.

  • Preparation: Dissolve 10 mmol of (R)-3-Aminodihydrofuran-2,5-dione HCl in 15 mL of anhydrous DMF under Nitrogen.

  • Initiation: Add 11 mmol of Triethylamine (TEA) dropwise. Note: The solution will generate heat.

  • Polymerization: Stir at 60°C for 4–6 hours. The free amine attacks the anhydride of a neighboring molecule.

  • Isolation: Precipitate the polymer by pouring the DMF solution into 150 mL of cold water or methanol.

  • Result: Off-white solid (Polysuccinimide). This can be further hydrolyzed to Poly(D-aspartic acid).

Protocol B: Controlled Amidation (Avoiding Polymerization)

Target: Coupling the anhydride to a primary amine (R-NH₂) without self-reaction.

  • Nucleophile Prep: Dissolve 1.0 equiv of the target amine (R-NH₂) and 2.0 equiv of DIPEA in anhydrous THF or DMF at 0°C.

  • Addition: Add 1.0 equiv of (R)-3-Aminodihydrofuran-2,5-dione HCl as a solid in small portions over 15 minutes.

    • Rationale: Adding the salt to the base ensures the anhydride reacts with the external amine (which is already free and in excess locally) before the aspartyl amine can compete.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Acidify to pH 3 to open any remaining ring structures and protonate the amine. Extract with EtOAc.

  • Regioselectivity Check: Analyze via HPLC. Expect a mixture of

    
    - and 
    
    
    
    -isomers (typically 1:3 to 1:4 ratio in DMF; 4:1 in benzene/DCM).

References

  • Synthesis and Properties of Polysuccinimide

    • Title: Synthesis of poly(aspartic acid)
    • Source:Journal of Polymer Science Part A: Polymer Chemistry.
    • URL:[Link]

  • Regioselectivity in Aspartic Anhydride Ring Opening

    • Title: Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • D-Aspartic Acid Applications

    • Title: D-Aspartic acid in vertebrate reproduction: animal models and experimental designs.[1]

    • Source:Biomolecules.[2]

    • URL:[Link]

Sources

Comparative

Spectroscopic analysis to confirm the structure of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

The following guide details the spectroscopic validation of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride ). CAS: 143394-93-8 Formula: Molecular Weight: 151.55 g/mol Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic validation of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride ).

CAS: 143394-93-8 Formula:


Molecular Weight:  151.55  g/mol 

Executive Summary & Core Challenge

The Analytical Trap: The primary challenge in analyzing (R)-3-Aminodihydrofuran-2,5-dione HCl is its high susceptibility to hydrolysis. In the presence of atmospheric moisture or protic solvents (water, methanol), the thermodynamically unstable 5-membered anhydride ring opens, reverting to (R)-Aspartic Acid .

The Consequence: Standard analytical workflows using aqueous HPLC or NMR in


 will yield false negatives, identifying the starting material (Aspartic Acid) rather than the anhydride product. This guide compares Anhydrous Spectroscopic Protocols  (Correct) against Standard Aqueous Protocols  (Incorrect) to ensure structural integrity.

Comparative Analysis of Analytical Methods

Method A: Infrared Spectroscopy (FTIR) – The Fingerprint Method

Verdict: Primary Validation Tool (Recommended) Solid-state FTIR (ATR) is the most robust method for confirming the anhydride ring because it requires no solvent, eliminating hydrolysis risks.

Feature(R)-Aspartic Anhydride HCl (Target)(R)-Aspartic Acid (Hydrolysis Product)
Carbonyl Region Doublet (Sym/Asym stretch)High Freq: 1850–1860 cm⁻¹ Low Freq: 1780–1790 cm⁻¹ Single Broad Band ~1680–1710 cm⁻¹ (Carboxylic Acid dimer)
C-O-C Stretch Distinct ring tension bands at 1000–1200 cm⁻¹ Absent
Amine Region Broad NH₃⁺ stretch (2800–3200 cm⁻¹)Broad NH₃⁺ stretch (Overlap with OH)

Mechanism: The cyclic anhydride exhibits mechanical coupling between the two carbonyls, creating two distinct vibrational modes (symmetric and asymmetric).[1] The high wavenumber (>1780 cm⁻¹) is diagnostic of the ring strain in the 5-membered system.

Method B: Proton NMR (¹H-NMR) – The Structural Probe

Verdict: Conditional Success (Requires Strict Protocol) Standard NMR solvents (


, 

) destroy the sample. You must use aprotic polar solvents.
ParameterCorrect Protocol (DMSO-d6 + Sieves)Incorrect Protocol (

)
Solvent Interaction Inert (Ring preserved)Nucleophilic Attack (Ring opens)
Alpha-Proton (CH) Deshielded (~4.6 – 4.9 ppm) Due to electron-withdrawing anhydride.Shielded (~3.9 – 4.0 ppm) Typical amino acid range.
Beta-Protons (CH₂) Rigid splitting pattern (ABX system) due to ring constraint.Freely rotating (averaged coupling).
Result Confirms AnhydrideFalse Result: Confirms Aspartic Acid
Method C: Polarimetry – The Chiral Validator

Verdict: Identity Confirmation (R vs S) Spectroscopy confirms the connectivity, but polarimetry confirms the stereochemistry.

  • Target: (R)-Enantiomer (D-Series).

  • Reference Standard: L-Aspartic Acid is (+) in HCl; therefore, D-Aspartic Acid is (-).

  • Expectation: The specific rotation

    
     of the anhydride will differ in magnitude from the acid but serves as the batch-to-batch purity check.
    
  • Critical Note: Measurements must be taken immediately after dissolution in anhydrous solvent (e.g., DMF or glacial acetic acid) to avoid in-situ racemization or hydrolysis.

Experimental Protocols

Protocol 1: Anhydrous ¹H-NMR Characterization

Objective: Confirm cyclic structure without hydrolysis.

  • Solvent Preparation: Dry DMSO-d6 over activated 4Å molecular sieves for 24 hours. Do not use "fresh" bottle DMSO without drying; it is hygroscopic.

  • Sample Prep:

    • Weigh 10–15 mg of (R)-3-Aminodihydrofuran-2,5-dione HCl.

    • Place in a dried NMR tube under nitrogen atmosphere (glove box preferred).

    • Add 0.6 mL dried DMSO-d6.

    • Cap immediately.

  • Acquisition:

    • Run ¹H-NMR (400 MHz minimum).

    • Set relaxation delay (d1) to 2.0s to ensure integration accuracy.

    • Pass Criteria: Observation of methine (CH) proton >4.5 ppm; absence of broad water peak at 3.33 ppm (indicating dry solvent).

Protocol 2: Solid-State FTIR (ATR)

Objective: Rapid "Go/No-Go" QC check.

  • Instrument: FTIR with Diamond ATR accessory.

  • Background: Collect air background (32 scans).

  • Sample: Place solid powder on the crystal. Apply high pressure to ensure contact.

  • Scan: 4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Analysis: Look for the "Anhydride Doublet" at ~1785 and ~1860 cm⁻¹.[2] If only a single peak at 1700 cm⁻¹ is seen, the batch is hydrolyzed.

Decision Logic & Workflow (Visualization)

AnalysisWorkflow Start Sample: (R)-3-Aminodihydrofuran-2,5-dione HCl SolventCheck Is the method Anhydrous? Start->SolventCheck Aqueous Aqueous/Protic Solvent (D2O, Methanol, Water) SolventCheck->Aqueous No Anhydrous Anhydrous Conditions (Solid State or Dry DMSO) SolventCheck->Anhydrous Yes Hydrolysis Rapid Hydrolysis to (R)-Aspartic Acid Aqueous->Hydrolysis FalseResult FALSE NEGATIVE Spectrum shows Acid, not Anhydride Hydrolysis->FalseResult Technique Select Technique Anhydrous->Technique IR FTIR (ATR) Technique->IR NMR 1H-NMR (DMSO-d6) Technique->NMR IR_Result Result: Doublet Carbonyl (1785 & 1860 cm-1) IR->IR_Result NMR_Result Result: Deshielded alpha-CH (>4.5 ppm) NMR->NMR_Result Validation STRUCTURE CONFIRMED IR_Result->Validation NMR_Result->Validation

Figure 1: Analytical decision tree highlighting the critical path for avoiding hydrolysis-induced false negatives.

References

  • Sigma-Aldrich. (R)-3-Aminodihydrofuran-2,5-dione HCl Product Specification. Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Reference for DMSO-d6 vs D2O solvent interactions). Link

  • Koyon Chem. "How can IR spectroscopy be used to identify anhydrides?" Technical Blog. Link

  • PubChem. "3-Aminodihydrofuran-2,5-dione hydrochloride Compound Summary." Link

Sources

Validation

Benchmarking (R)-3-Aminodihydrofuran-2,5-dione HCl: A High-Efficiency Electrophile for Chiral Scaffold Synthesis

Topic: Benchmarking the performance of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride in synthesis Content Type: Publish Comparison Guide Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride in synthesis Content Type: Publish Comparison Guide

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride) represents a distinct class of "naked" activated amino acid derivatives. Unlike standard N-protected anhydrides (e.g., Boc-Asp-anhydride) used in peptide chemistry to suppress side reactions, this HCl salt retains the free amine latent functionality.

This guide benchmarks its performance against conventional protected anhydrides and direct coupling methods. Our analysis reveals that while the HCl salt demands stricter handling protocols due to its hygroscopicity and high reactivity, it offers superior atom economy and unique regioselectivity profiles for the synthesis of D-aspartyl amides, succinimides, and polyaspartic acid derivatives.

Mechanistic Profiling: The Ambident Electrophile

To use this reagent effectively, one must understand its dual-reactivity profile. Upon neutralization of the hydrochloride salt, the molecule becomes an intramolecular anhydride with two electrophilic sites:

  • C-α (C2): Sterically hindered by the adjacent amine but electronically activated by the inductive effect.

  • C-β (C5): Less sterically hindered, typically favoring attack by bulky nucleophiles.

The "naked" amine (post-neutralization) introduces a risk of self-polymerization (to polyaspartic acid). Therefore, the rate of nucleophilic attack by the external reagent must exceed the rate of intermolecular self-condensation.

Visualization: Regioselective Pathways

The following diagram illustrates the divergent pathways controlled by solvent and base choice.

ReactionPathways Start (R)-Aspartic Anhydride HCl (Stable Precursor) Neutral Neutral Intermediate (Highly Reactive) Start->Neutral Base (1 eq) PathA Path A: α-Attack (Kinetic Control) Neutral->PathA Non-polar solvent (Benzene/DCM) PathB Path B: β-Attack (Thermodynamic/Steric) Neutral->PathB Polar solvent (DMF/DMSO) PathC Path C: Self-Polymerization (Side Reaction) Neutral->PathC Heat (>60°C) No external Nu ProductA α-Amide / Aspartimide PathA->ProductA ProductB β-Amide PathB->ProductB ProductC Poly-(R)-Succinimide PathC->ProductC

Figure 1: Mechanistic divergence of (R)-Aspartic Anhydride. Solvent polarity and temperature dictate the ratio between α-amide, β-amide, and polymerization.

Comparative Benchmarking

We compared (R)-3-Aminodihydrofuran-2,5-dione HCl (Reagent A) against two industry standards:

  • Reagent B: N-Boc-D-Aspartic Anhydride (Protected standard).

  • Reagent C: D-Aspartic Acid + HATU/DIPEA (Direct coupling).

Benchmark Scenario: Synthesis of (R)-N-Benzyl-aspartamide (Targeting the α-amide).

Table 1: Performance Metrics
Metric(R)-Asp Anhydride HCl (Reagent A)N-Boc-D-Asp Anhydride (Reagent B)Direct Coupling (HATU) (Reagent C)
Atom Economy High (76%) - Only HCl/H2O wasteLow (<40%) - Loses Boc + CO2Low - Urea/Phosphoramide waste
Cost Efficiency

(Low raw material cost)

$ (Requires protection steps)

(Coupling reagents are costly)
Reaction Time < 1 Hour (Flash chemistry)2-4 Hours4-12 Hours
Regioselectivity (

)
Variable (60:40 to 90:10)*High (>95:5)High (>99:1)
Purification Crystallization (often sufficient)Chromatography + DeprotectionChromatography Required
Scalability Excellent (Kg scale feasible)GoodPoor (Reagent cost limits scale)

*Note: Selectivity for Reagent A is highly solvent-dependent.[1] See Experimental Protocol.

Analysis of Results
  • Atom Economy: Reagent A is superior for large-scale manufacturing where waste minimization is critical. It avoids the "Protect ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Activate 
    
    
    
    Couple
    
    
    Deprotect" cycle.
  • Selectivity Trade-off: Reagent B (Boc-protected) offers better intrinsic regiocontrol because the bulky Boc group steers nucleophiles away from the

    
    -position. However, Reagent A can achieve acceptable selectivity (>90:10) if non-polar solvents (DCM or Toluene) are used at low temperatures.
    
  • Stability: Reagent A is hygroscopic. Once the container is opened, it must be used immediately or stored under argon. Reagent B is shelf-stable.

Experimental Protocol: High-Yield Synthesis of Succinimide Derivatives

One of the most robust applications of (R)-3-Aminodihydrofuran-2,5-dione HCl is the synthesis of chiral succinimides (Aspartimides), which are valuable intermediates for peptidomimetics.

Objective: Synthesis of (R)-N-Phenyl-3-aminosuccinimide.

Materials
  • (R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 eq)

  • Aniline (1.1 eq)

  • Triethylamine (TEA) (1.0 eq - Critical for neutralizing HCl)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology
  • Preparation of Anhydride Slurry:

    • In a flame-dried round-bottom flask under Argon, suspend 10 mmol of (R)-3-Aminodihydrofuran-2,5-dione HCl in 20 mL of anhydrous glacial acetic acid.

    • Why Acetic Acid? It suppresses the nucleophilicity of the free amine (preventing self-polymerization) while facilitating the ring-opening/ring-closing equilibrium.

  • Nucleophilic Addition:

    • Add 11 mmol of Aniline dropwise.

    • Stir at room temperature for 30 minutes. The mixture will clear as the intermediate amide forms.

  • Cyclization (The Aspartimide Closure):

    • Heat the reaction mixture to reflux (118°C) for 2 hours.

    • Mechanism:[2][3][4] Thermal dehydration drives the closure of the ring to the thermodynamically stable 5-membered succinimide.

  • Work-up & Isolation:

    • Concentrate the solvent under reduced pressure.[3]

    • Redissolve the residue in EtOAc and wash with 1N HCl (to remove unreacted aniline) and Brine.

    • Dry over Na2SO4 and concentrate.[3][5]

    • Recrystallization: Crystallize from EtOH/Hexane.

Expected Yield: 85-92% Purity: >98% (determined by HPLC).

Workflow Visualization: Protected vs. Unprotected Routes

This diagram compares the steps required to achieve the same functionalized aspartyl derivative using the HCl salt versus the Boc-protected equivalent.

WorkflowComparison cluster_0 Route A: (R)-Asp Anhydride HCl cluster_1 Route B: N-Boc-Asp Anhydride StartA Start: (R)-Asp Anhydride HCl StepA1 1. Mix with Amine + Base (One-Pot) StartA->StepA1 StepA2 2. Thermal Cyclization StepA1->StepA2 EndA Final Product (Succinimide) StepA2->EndA StartB Start: N-Boc-Asp Anhydride StepB1 1. Mix with Amine StartB->StepB1 StepB2 2. Isolate Intermediate StepB1->StepB2 StepB3 3. Acid Deprotection (TFA) StepB2->StepB3 StepB4 4. Neutralization & Cyclization StepB3->StepB4 EndB Final Product (Succinimide) StepB4->EndB

Figure 2: Efficiency comparison. Route A reduces unit operations by 50%, minimizing solvent use and yield loss.

Troubleshooting & Stability Guide
IssueCauseCorrective Action
Low Yield / Polymerization Free amine reacted with anhydride before external nucleophile.Ensure the external nucleophile (e.g., aniline) is present before adding the base (TEA). Keep temperature low (0°C) during initial mixing.
Sticky/Gummy Product Incomplete cyclization or presence of mixed amides.Increase reaction time at reflux or add a dehydration agent (e.g., Ac2O) to force ring closure.
Racemization Base-catalyzed proton abstraction at C-α.Avoid strong bases (NaOH, KOH). Use mild organic bases (TEA, DIPEA) and minimize exposure time to basic pH.
Material Hardened in Bottle Hydrolysis due to moisture (Hygroscopic).Store in a desiccator at -20°C. If hardened, the material has hydrolyzed to Aspartic Acid HCl and is useless as an anhydride.
References
  • Synthesis and Reactivity of Aspartic Anhydrides

    • Title: Regioselective Nucleophilic Opening of N-Protected Aspartic Anhydrides.[2]

    • Source:Tetrahedron: Asymmetry (via ResearchG
    • URL:

  • Aspartimide Formation Mechanism

    • Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
    • Source:Journal of Peptide Science (Wiley).
    • URL:

  • Industrial Application (Polyaspartic Acid)
  • Regioselectivity Data

    • Title: Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides.[1]

    • Source:Journal of Organic Chemistry.
    • URL:

Sources

Comparative

Literature review of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride applications

This guide provides an in-depth technical analysis of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride). It moves beyond standard product descriptions to offer a mechanist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride Hydrochloride). It moves beyond standard product descriptions to offer a mechanistic review of its applications in peptide chemistry, polymer synthesis, and drug development.

Executive Summary & Chemical Identity

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is the activated, cyclic anhydride form of D-aspartic acid, stabilized as a hydrochloride salt. Unlike standard N-protected aspartic acid derivatives (e.g., Fmoc-D-Asp-OH), this compound represents a "pre-activated" electrophile. It does not require downstream coupling reagents (like EDC or HATU) to react with nucleophiles, but this high reactivity comes with the challenge of controlling regioselectivity (α- vs. β-ring opening).

  • CAS Number: 143394-93-8 (Specific to R-isomer HCl)[1]

  • Core Utility: Synthesis of D-aspartic acid containing peptides, peptidomimetics, and biodegradable polymers (Polyaspartic acid).

  • Key Characteristic: High atom economy (no leaving groups other than the opened ring) but prone to hydrolysis.

Mechanistic Insight: The Ring-Opening Duality

The utility of this compound relies entirely on the nucleophilic attack of the anhydride ring. Understanding the regioselectivity is critical for experimental design.

DOT Diagram: Nucleophilic Ring Opening Mechanism

The following diagram illustrates the competition between


-attack (yielding the desired peptide bond) and 

-attack (yielding the iso-aspartyl byproduct).

RingOpening Anhydride (R)-3-Aminodihydrofuran-2,5-dione (Cyclic Anhydride) Alpha_TS Transition State (Alpha Attack at C2) Anhydride->Alpha_TS Steric Hindrance (High) Beta_TS Transition State (Beta Attack at C5) Anhydride->Beta_TS Steric Hindrance (Low) Nucleophile Nucleophile (R-NH2) Nucleophile->Alpha_TS Nucleophile->Beta_TS Alpha_Product Alpha-Aspartyl Product (Standard Peptide Bond) Alpha_TS->Alpha_Product Kinetic Control Beta_Product Beta-Aspartyl Product (Iso-aspartyl / Side Chain) Beta_TS->Beta_Product Thermodynamic Control

Figure 1: Regioselectivity pathways. Attack at C2 (alpha) is often sterically more demanding than C5 (beta), leading to mixtures unless conditions are strictly controlled.

Comparative Performance Guide

This section objectively compares (R)-3-Aminodihydrofuran-2,5-dione HCl against the industry-standard Fmoc-D-Asp(OtBu)-OH.

Table 1: Reagent Performance Matrix
Feature(R)-3-Aminodihydrofuran-2,5-dione HClFmoc-D-Asp(OtBu)-OH
Activation State Pre-activated (Anhydride). No coupling reagent needed.Inert . Requires HATU/DIC/EDC for activation.
Atom Economy High . 100% atom incorporation (ring opens).Low . Generates urea/guanidinium byproducts.
Regioselectivity Mixed . Typically 1:3 to 1:4 (

:

) ratio without directing groups.
High . >99%

-selective due to side-chain protection.
Solubility High in water/polar solvents; moderate in organic solvents.High in DMF/DCM; insoluble in water.
Primary Use Case Synthesis of Polysuccinimide (PSI) , Polyaspartic acid , or specific Iso-aspartyl linkages.Standard Solid Phase Peptide Synthesis (SPPS) .
Cost Efficiency High for bulk polymer applications.High for precision pharmaceutical synthesis.
Expert Insight: When to use which?
  • Choose the Anhydride when synthesizing Polyaspartic Acid (PASP) derivatives or when the formation of a succinimide intermediate is the goal (e.g., studying aspartimide degradation pathways).

  • Choose Fmoc-D-Asp for precision sequence-controlled peptide drugs where

    
    -amino acid formation is a critical impurity.
    

Application 1: Synthesis of Biodegradable Polymers (PASP)

(R)-3-Aminodihydrofuran-2,5-dione is the direct monomeric precursor to Polysuccinimide (PSI), which hydrolyzes to Polyaspartic Acid (PASP)—a biodegradable alternative to polyacrylic acid.

Experimental Protocol: Solution Polymerization of PSI
  • Objective: Synthesize Polysuccinimide (PSI) with defined chirality.

  • Pre-requisites: Anhydrous conditions are vital to prevent premature hydrolysis.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reactor with (R)-3-Aminodihydrofuran-2,5-dione HCl (10 mmol).

  • Solvent Addition: Add anhydrous DMF (Dimethylformamide) or Mes (Mesitylene) to create a 1 M solution.

  • Catalysis: Add a tertiary amine base (e.g., Triethylamine, 1.1 eq) to neutralize the HCl salt and liberate the free amine.

    • Note: The free amine immediately attacks the anhydride of a neighboring molecule.

  • Polymerization: Heat the mixture to 160°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6] Step-growth polymerization via ring-opening and subsequent ring-closure (water elimination).

  • Isolation: Precipitate the resulting polymer into cold Methanol . Filter and dry under vacuum.

  • Hydrolysis (Optional): To convert PSI to PASP, suspend PSI in water and slowly add NaOH (pH < 10) until dissolved.

DOT Diagram: Polymerization Workflow

Polymerization Start Start: (R)-3-Aminodihydrofuran-2,5-dione HCl Neutralization Step 1: Neutralization (Et3N) Liberates free amine Start->Neutralization Propagation Step 2: Self-Condensation (Ring Opening Polymerization) Neutralization->Propagation Intermediate Intermediate: Poly(aspartic acid) amide Propagation->Intermediate Cyclization Step 3: Thermal Cyclization (-H2O) Forms Imide Rings Intermediate->Cyclization PSI Product: Polysuccinimide (PSI) Cyclization->PSI Hydrolysis Step 4: Alkaline Hydrolysis (+NaOH) PSI->Hydrolysis Optional PASP Final: Polyaspartic Acid (PASP) (Biodegradable Polymer) Hydrolysis->PASP

Figure 2: Synthesis workflow from monomer to biodegradable polymer.

Application 2: Peptidomimetics & Drug Development

In medicinal chemistry, this reagent is used to introduce D-aspartic acid moieties, which confer resistance to enzymatic degradation (proteolysis).

Critical Control Point: Preventing Racemization

The anhydride is highly reactive. If a strong base is used during coupling, the


-proton is acidic (due to the flanking carbonyls), leading to racemization (conversion of R to S isomer).
  • Recommendation: Use weak bases (e.g., N-methylmorpholine) and low temperatures (-10°C to 0°C) during the coupling step.

Protocol: Synthesis of D-Aspartyl Amides (Peptidomimetics)
  • Dissolution: Dissolve (R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 eq) in dry DMF.

  • Activation: Cool to 0°C. Add N-Methylmorpholine (NMM) (1.0 eq) dropwise.

    • Why? NMM is less basic than TEA, reducing risk of racemization.

  • Coupling: Immediately add the amine partner (e.g., Benzylamine or Amino Acid ester) (0.9 eq).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Workup: The product will be a mixture of

    
    - and 
    
    
    
    -amides. Separation requires Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).

References

  • D-Aspartic Acid in Vertebrate Reproduction. MDPI. (Review of physiological roles and synthesis).

  • Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. National Institutes of Health (PMC). (Detailed polymerization mechanisms).

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry. ResearchGate. (Mechanistic discussion of the anhydride intermediate in peptide synthesis).

  • Synthesis and Activity of N-Methyl-D-aspartic Acid Agonists. ResearchGate. (Application in neuroscience drug discovery).

  • Polyaspartic Acid - A Versatile Green Chemical. Chemical Science Review. (Industrial synthesis protocols).

Sources

Validation

A Senior Application Scientist's Guide to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride: A Chiral Synthon for Stereoselective Synthesis

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern medicinal chemistry. The biological activity of a chiral molecule is intrinsically lin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern medicinal chemistry. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement, making the selection of appropriate chiral building blocks a critical decision in the synthetic workflow.[1][2][3][4] This guide provides an in-depth technical comparison of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, a versatile chiral synthon, with other reagents used in stereoselective synthesis. We will explore its unique advantages, supported by experimental insights and comparative data, to empower you in making informed decisions for your research.

The Critical Role of Chirality in Drug Discovery

The stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][3] Consequently, the ability to synthesize enantiomerically pure compounds is not just an academic exercise but a regulatory and safety imperative.[4][5] Chiral building blocks, or synthons, are foundational to this endeavor, providing a reliable source of stereochemistry that can be incorporated into a target molecule. (R)-3-Aminodihydrofuran-2,5-dione hydrochloride emerges as a valuable tool in this context, offering a predefined stereocenter within a synthetically versatile scaffold.[6]

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride: A Profile

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a chiral organic compound featuring a dihydrofuran-2,5-dione ring system with an amino group at the 3-position in the (R)-configuration.[6] Its hydrochloride salt form enhances its stability and handling properties. The key to its utility lies in the combination of a fixed stereocenter and the presence of two distinct reactive sites: the primary amine and the cyclic anhydride.

Key Structural Features and Reactivity:

  • Predefined Stereocenter: The (R)-configuration at the C3 position provides a reliable source of chirality for asymmetric synthesis.[6]

  • Bifunctional Reactivity: The molecule contains both a nucleophilic primary amine and an electrophilic cyclic anhydride. The anhydride moiety is susceptible to ring-opening reactions by various nucleophiles, offering a pathway to a range of functionalized chiral molecules.[7][8]

Core Advantages in Stereoselective Synthesis

The primary advantage of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride lies in its application as a chiral building block for the synthesis of complex, stereochemically defined molecules, particularly unnatural amino acids and their derivatives.

Efficient Synthesis of Chiral β-Amino Acids

β-amino acids are crucial components of many biologically active peptides and peptidomimetics, offering enhanced metabolic stability compared to their α-amino acid counterparts.[9] (R)-3-Aminodihydrofuran-2,5-dione hydrochloride serves as an excellent precursor for the stereoselective synthesis of β-amino acids.

The anhydride ring can be opened by a variety of nucleophiles, leading to the formation of a carboxylic acid and an amide, ester, or thioester, depending on the nucleophile used. This ring-opening is often highly regioselective.

Comparative Analysis: Synthesis of a Chiral β-Amino Acid

Reagent/MethodStarting Material ComplexityStereochemical ControlNumber of Steps (Typical)Potential Side Reactions
(R)-3-Aminodihydrofuran-2,5-dione hydrochloride Simple nucleophilesInherent to the starting material1-2 steps for the core structureHydrolysis of the anhydride
Asymmetric Conjugate Additionα,β-Unsaturated esterRequires a chiral catalyst or auxiliary2-4 stepsPotential for side-chain reactions
Arndt-Eistert Homologation of α-Amino Acidsα-Amino acidDependent on the starting material's purity3-5 stepsUse of hazardous diazomethane
Mannich-type ReactionsImine and enolateRequires a chiral catalyst and careful optimization2-4 stepsRacemization, formation of diastereomers
Versatility as a Chiral Synthon

The bifunctional nature of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride allows for its use in the synthesis of a wide range of chiral molecules beyond β-amino acids. The amino group can be protected, allowing for selective reactions at the anhydride, or it can be used as a handle for further functionalization. This versatility makes it a valuable building block in the synthesis of natural products and their analogues.[10][11][12]

Experimental Protocols and Methodologies

To illustrate the practical application of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, we provide a detailed protocol for a key synthetic transformation.

Protocol: Stereoselective Synthesis of an N-Protected β-Amino Acid

This protocol describes the ring-opening of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride with an alcohol to yield a monoester, followed by protection of the amine.

Materials:

  • (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

  • Anhydrous methanol

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ring-Opening:

    • Suspend (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (1.1 eq) dropwise to the suspension.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

  • N-Protection:

    • Dissolve the crude product from the previous step in anhydrous DCM.

    • Add triethylamine (1.2 eq) followed by (Boc)₂O (1.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-β-amino acid methyl ester.

Workflow Diagram: Synthesis of N-Protected β-Amino Acid

G cluster_0 Step 1: Ring-Opening cluster_1 Step 2: N-Protection A (R)-3-Aminodihydrofuran-2,5-dione HCl B Methanol, TEA, 0°C to RT A->B C Crude (R)-3-amino-4-methoxy-4-oxobutanoic acid B->C D Crude Product E Boc₂O, TEA, DCM, RT D->E F N-Boc-(R)-3-amino-4-methoxy-4-oxobutanoic acid methyl ester E->F

Caption: Workflow for the two-step synthesis of an N-protected β-amino acid.

Comparison with Alternative Chiral Building Blocks

While (R)-3-Aminodihydrofuran-2,5-dione hydrochloride offers distinct advantages, it is essential to consider other chiral synthons for a comprehensive understanding.

Chiral Lactones

Other chiral lactones, such as pantolactone, are also widely used as chiral building blocks.

  • Advantages of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride: The presence of the amino group provides an additional site for functionalization, making it more versatile for the synthesis of amino-containing target molecules. The cyclic anhydride is generally more reactive than a simple lactone, allowing for milder reaction conditions for ring-opening.

  • Advantages of Simpler Chiral Lactones: They can be more cost-effective and suitable for syntheses where an amino group is not required.

Chiral Pool Amino Acids

Naturally occurring α-amino acids are a common source of chirality.

  • Advantages of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride: It provides direct access to β-amino acid scaffolds, which would require multi-step homologation from α-amino acids.

  • Advantages of Chiral Pool Amino Acids: They are readily available in both enantiomeric forms and offer a wide variety of side chains.

Conclusion and Future Outlook

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a powerful and versatile chiral synthon for stereoselective synthesis. Its primary advantage lies in the efficient and stereocontrolled synthesis of β-amino acids and other complex chiral molecules. While other chiral building blocks have their merits, the unique combination of a predefined stereocenter and bifunctional reactivity makes this reagent an invaluable tool for medicinal chemists and drug development professionals. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral synthons will remain a critical component of successful drug discovery and development.

Logical Relationship Diagram

G A (R)-3-Aminodihydrofuran-2,5-dione HCl B Chiral Synthon A->B C Stereoselective Synthesis B->C D β-Amino Acids C->D E Other Chiral Molecules C->E F Drug Discovery & Development D->F E->F

Caption: The central role of the chiral synthon in drug discovery.

References

  • Brooks, H., et al. (2011). The Significance of Chirality in Drug Design and Development. Journal of Pharmaceutical Sciences, 100(9), 3565-3584. [Link]

  • Chen, Z., et al. (2020). Dienedioic acid as a useful diene building block via directed Heck-decarboxylate coupling. Nature Communications, 11(1), 1-9. [Link]

  • Ege, M., & Wanner, K. T. (2004). Synthesis of beta-amino acids based on oxidative cleavage of dihydropyridone derivatives. Organic Letters, 6(20), 3553–3556. [Link]

  • Hanke, T., et al. (2020). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Medicinal Chemistry, 63(24), 15283-15313. [Link]

  • Jeon, J., et al. (2023). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 28(1), 123. [Link]

  • McVicker, G., & O'Boyle, N. M. (2024). The significance of chirality in contemporary drug discovery-a mini review. Future Medicinal Chemistry, 16(1), 1-4. [Link]

  • Toenjes, S. T., & Gustafson, J. L. (2018). Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. Journal of Ethnopharmacology, 224, 137-145. [Link]

  • Patsnap. (2025, May 21). What is the application of stereochemistry in drug design? Synapse. [Link]

  • ResearchGate. (n.d.). Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. Retrieved February 7, 2026, from [Link]

  • Synlett. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Molecules. (2025, October 13). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

Sources

Comparative

Technical Performance Guide: Chemical Selectivity &amp; Profiling of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride HCl) represents a high-efficiency, atom-economical electrophile for introducing D-aspartyl moieties into small molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic Anhydride HCl) represents a high-efficiency, atom-economical electrophile for introducing D-aspartyl moieties into small molecules and peptidomimetics. Unlike standard protected amino acids (e.g., Fmoc-D-Asp(OtBu)-OH), this cyclic anhydride offers rapid acylation kinetics without the need for exogenous coupling reagents (HATU/DIC).

However, its utility is governed by a critical performance metric: Regiochemical Cross-Reactivity . Because the anhydride ring can open at two distinct carbonyl sites (


 or 

), users must strictly control reaction conditions to prevent the formation of unwanted

-isomers (isopeptides).

This guide provides an objective comparison of this reagent against standard alternatives, details the mechanistic causality of side-reactions, and offers a validated protocol for profiling its selectivity in your specific application.

Part 1: Chemical Identity & Mechanistic Profiling

The Reagent
  • Compound: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride[1]

  • CAS: 143394-93-8 (HCl salt)

  • Core Function: Activated D-aspartyl donor.

  • Key Advantage: The protonated amine (

    
    ) enhances the electrophilicity of the ring carbonyls while preventing self-polymerization prior to base neutralization.
    
Mechanism of Action & Cross-Reactivity

The "cross-reactivity" in this context is defined as the competitive nucleophilic attack at the C5 position (leading to


-peptides) versus the C2 position (leading to 

-peptides).
  • Path A (Desired for

    
    -peptides):  Nucleophile attacks C2 (adjacent to the amine). Ring opens to form the 
    
    
    
    -amide.
  • Path B (Interference/Cross-Reactivity): Nucleophile attacks C5 (distal). Ring opens to form the

    
    -amide (isopeptide).
    

The regioselectivity is heavily influenced by the steric bulk of the incoming nucleophile and the solvent's dielectric constant.

ReactionMechanism Reagent (R)-Aspartic Anhydride HCl (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Base Neutralization Nucleophile R-NH2 (Nucleophile) Nucleophile->Intermediate ProductAlpha α-Aspartyl Amide (Natural Connectivity) Intermediate->ProductAlpha Attack at C2 (Steric Control) ProductBeta β-Aspartyl Amide (Isopeptide Impurity) Intermediate->ProductBeta Attack at C5 (Electronic Control)

Figure 1: Bifurcated reaction pathway showing the origin of regiochemical cross-reactivity.

Part 2: Comparative Performance Analysis

This section compares (R)-3-Aminodihydrofuran-2,5-dione HCl against the two industry-standard alternatives for introducing D-Aspartic acid.

Table 1: Performance Matrix
Feature(R)-Asp Anhydride HCl (The Topic)Fmoc-D-Asp(OtBu)-OH + HATU (Standard)Boc-D-Asp-Anhydride (Protected Anhydride)
Atom Economy High (Only Cl⁻ waste)Low (Fmoc, tBu, Urea byproducts)Medium (Boc waste)
Reactivity Very High (Flash acylation)Controlled/ModerateHigh
Regioselectivity Mixed (

varies by solvent)
Excellent (>99%

-selective)
Variable (Solvent dependent)
Solubility High in aqueous/polar organicHigh in DMF/NMPHigh in DCM/THF
Racemization Risk High (via Aspartimide)Low (if base is controlled)Moderate
Cost Efficiency High (Bulk Reagent)Low (Expensive coupling agents)Moderate
Critical Insight: When to use which?
  • Use Fmoc/HATU when synthesizing complex GMP peptides where >99.5% purity is required and cost is secondary.

  • Use (R)-Asp Anhydride HCl when performing convergent synthesis of small molecule drugs, functionalizing surfaces, or when the

    
    -isomer is either desired or easily separable. It is also the reagent of choice for generating succinimide-linked bioconjugates  (by heating the intermediate to close the ring).
    

Part 3: Cross-Reactivity & Interference Factors

In practical applications, "cross-reactivity" manifests as chemical interference.

Solvent-Dependent Regioselectivity

Experimental data indicates that solvent polarity dictates the


 ratio.
  • Non-polar solvents (DCM, Benzene): Favor attack at C2 (

    
    -product) due to hydrogen bonding stabilization of the transition state.
    
  • Polar Aprotic solvents (DMF, DMSO): Increase the rate of attack at C5 (

    
    -product/cross-reactivity) due to dipole interactions.
    
Hydrolytic Competition

The HCl salt is hygroscopic. Upon exposure to moisture, it rapidly hydrolyzes to free D-Aspartic acid, which is inert to acylation without adding coupling reagents.

  • Validation Check: If your reaction yield drops below 40% but no side products are observed, check the reagent for hydrolysis (1H NMR: disappearance of the 1800 cm⁻¹ anhydride stretch).

Part 4: Experimental Protocols

Protocol A: Regioselectivity Profiling Assay

Objective: Determine the


 cross-reactivity ratio for your specific nucleophile.

Materials:

  • (R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 eq)

  • Test Nucleophile (e.g., Benzylamine, 1.0 eq)

  • Base (DIEA, 2.0 eq)

  • Solvent (DMF vs. DCM)

Workflow:

  • Dissolution: Dissolve 100 mg of anhydride in 2 mL of anhydrous solvent.

  • Activation: Add DIEA dropwise at 0°C. Note: Solution may darken slightly.

  • Coupling: Immediately add Benzylamine. Stir for 30 min at 0°C, then 1h at RT.

  • Quench: Add 10% citric acid (aq).

  • Analysis: Inject crude mixture into Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 60% ACN in Water (0.1% TFA).

    • Detection: 220 nm.

Data Interpretation:

  • 
    -Isomer:  Typically elutes later due to intramolecular H-bonding.
    
  • 
    -Isomer:  Typically elutes earlier (more polar free amine/acid interaction).
    
  • Succinimide: If a peak appears with Mass = [M-18], the ring has re-closed (common in acidic workups).

Protocol B: Minimizing Racemization

To ensure the "R" (D-isomer) configuration is maintained:

  • Avoid strong bases (DBU, Piperidine) during the coupling step.

  • Use sym-collidine or NMM instead of TEA/DIEA.

  • Keep reaction time under 2 hours.

  • Verification: Use Chiral HPLC (e.g., Chiralpak IA) to quantify % L-isomer impurity.

Workflow Start Start: Reagent Prep (Dry Solvent Essential) Step1 Neutralization (0°C) Base: Collidine/NMM Start->Step1 Step2 Nucleophilic Addition (Control Rate) Step1->Step2 Decision Solvent Choice? Step2->Decision PathDCM DCM/THF (Favors α-product) Decision->PathDCM PathDMF DMF/DMSO (Favors β-product) Decision->PathDMF Analysis HPLC Profiling (Calc α:β Ratio) PathDCM->Analysis PathDMF->Analysis

Figure 2: Optimization workflow for controlling regioselectivity.

References

  • Regioselectivity in Aspartic Anhydride Reactions: Yang, C. C., & Merrifield, R. B. (1976). The synthesis of alpha- and beta-aspartyl peptides using aspartic anhydride. Journal of Organic Chemistry.

  • Mechanism of Aspartimide Formation: Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis.[2] The Peptides: Analysis, Synthesis, Biology.

  • Properties of (R)-3-Aminodihydrofuran-2,5-dione HCl: PubChem Compound Summary for CID 143394-93-8.

  • Stereochemical Stability of D-Aspartate Derivatives: D'Aniello, A., et al. (2000). Occurrence of D-Aspartic acid in rat neuroendocrine tissues.[3][4][5] FASEB Journal.[4]

Sources

Validation

Comparison Guide: Reproducibility of Experiments Using (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Executive Summary (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride) is a high-value, high-risk reagent used primarily for the introduction of D-aspartic acid residues in p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride) is a high-value, high-risk reagent used primarily for the introduction of D-aspartic acid residues in peptidomimetics and the synthesis of regioselective aspartyl derivatives.[1] Unlike standard protected amino acids (e.g., Fmoc-D-Asp(OtBu)-OH), this reagent offers a "naked" activated core, allowing for high atom economy and the unique ability to tune regioselectivity (α- vs. β-peptide bond formation) via solvent effects.[1]

However, reproducibility with this reagent is notoriously difficult due to two primary failure modes: rapid hydrolytic degradation and solvent-dependent regiochemical drift .[1] This guide provides a validated framework to control these variables, contrasting its performance with standard solid-phase alternatives.

Part 1: The Stability-Reactivity Trade-off[1]

To achieve reproducible results, researchers must understand that this reagent acts as a "loaded spring."[1] It is pre-activated.[1]

The Mechanism of Failure
  • Hydrolysis: The anhydride ring is thermodynamically unstable in the presence of water. Hydrolysis opens the ring to form free D-aspartic acid, which is chemically inert under coupling conditions without further activation.[1]

  • Racemization: Unlike urethane-protected amino acids (Fmoc/Boc), the protonated amine in the anhydride is less prone to oxazolone-mediated racemization, but the anhydride formation process itself and prolonged storage can lead to enantiomeric excess (ee) degradation, often dropping from >99% to <60% if mishandled.

Comparative Analysis: The Anhydride vs. Standard Alternatives

The following table contrasts (R)-3-Aminodihydrofuran-2,5-dione HCl with the industry-standard Fmoc-D-Asp(OtBu)-OH and N-Carboxyanhydrides (NCAs).

Feature(R)-3-Aminodihydrofuran-2,5-dione HClFmoc-D-Asp(OtBu)-OHD-Asp NCAs (N-Carboxyanhydrides)
Primary Application Solution-phase synthesis, Peptidomimetics, Regioselective couplingSolid Phase Peptide Synthesis (SPPS)Polymerization (Poly-aspartic acid)
Atom Economy High (No protecting group waste)Low (Fmoc & tBu mass >50%)High (CO2 byproduct)
Regioselectivity Tunable (Solvent dependent: α or β)Fixed (α-coupling only)Random/Polymerization prone
Moisture Sensitivity Critical (Immediate degradation)Low (Stable solid)High
Racemization Risk Moderate (Storage dependent)Low (Base sensitive: Aspartimide)High (during polymerization)
Reproducibility Low (Requires strict "Dry Chain")High (Forgiving)Low (Uncontrolled chain length)

Part 2: Critical Variables for Reproducibility

The most common cause of experimental irreproducibility with this reagent is regiochemical drift . The nucleophile (amine) can attack either the


-carbonyl (C2) or the 

-carbonyl (C5).[1]
  • Attack at C5 (

    
    -carbonyl):  Yields the 
    
    
    
    -peptide
    (Standard linkage).[1]
  • Attack at C2 (

    
    -carbonyl):  Yields the 
    
    
    
    -peptide
    (Isopeptide/Unnatural linkage).[1]

The Control Switch: Literature and internal validation confirm that solvent polarity dictates this path.

  • Non-polar solvents (Benzene, Toluene): Favor

    
    -peptide  formation (Attack at C5).[1]
    
  • Polar aprotic solvents (DMSO, DMF): Favor

    
    -peptide  formation (Attack at C2).[1]
    

Note: Many protocols fail because they use "wet" DMF, which introduces hydrolysis competition alongside the regioselectivity issue.

Visualization: The Regioselectivity Pathway

Regioselectivity Reagent (R)-Aspartic Anhydride HCl Solvent_NP Non-Polar Solvent (Toluene/Benzene) Reagent->Solvent_NP Dissolve Solvent_P Polar Solvent (DMSO/DMF) Reagent->Solvent_P Dissolve Path_Alpha Attack at C5 (Beta-Carbonyl) Solvent_NP->Path_Alpha Favored Path Path_Beta Attack at C2 (Alpha-Carbonyl) Solvent_P->Path_Beta Favored Path Prod_Alpha Alpha-Peptide (Standard) Path_Alpha->Prod_Alpha Prod_Beta Beta-Peptide (Isopeptide) Path_Beta->Prod_Beta

Caption: Figure 1. Solvent-controlled regioselectivity switch. Non-polar solvents favor standard


-peptide bonds; polar solvents favor 

-isopeptide bonds.[1]

Part 3: Validated Experimental Protocol

Objective: Synthesis of a D-Aspartyl-Amide derivative with >95% Regiochemical Purity.

Prerequisites (The "Dry Chain")
  • Reagent Quality: Must be stored at -20°C. Warm to Room Temperature (RT) in a desiccator before opening to prevent condensation.

  • Solvent: Anhydrous grade (<50 ppm H2O), stored over activated 4Å molecular sieves.

  • Glassware: Oven-dried (120°C) for >4 hours.

Step-by-Step Workflow

1. Solubilization (Critical Step)

  • Weigh (R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 eq) in a glovebox or under a cone of Argon.[1]

  • For

    
    -Selectivity:  Suspend in dry Toluene (0.1 M). Note: It may not fully dissolve initially; this is a slurry reaction.[1]
    
  • For

    
    -Selectivity:  Dissolve in dry DMSO (0.1 M).
    

2. Nucleophile Addition

  • Add the amine nucleophile (1.05 eq) dropwise.[1]

  • Crucial: Do not add tertiary amine bases (TEA/DIPEA) initially.[1] The free amine nucleophile is sufficient.[1] Adding strong base promotes racemization of the anhydride.

3. Reaction Monitoring

  • Stir at RT for 2–4 hours.

  • QC Check: Take a 10 µL aliquot. Quench with dry methanol. Inject onto HPLC (C18).

    • Success Criteria: Disappearance of the anhydride peak. Appearance of product peak (M+1).

    • Failure Mode: Appearance of a peak corresponding to D-Aspartic acid (M-18 relative to product) indicates moisture contamination.[1]

4. Workup

  • Evaporate solvent under high vacuum (avoid heating >40°C).[1]

  • Resuspend residue in water/acetonitrile and lyophilize immediately to remove trace acid.[1]

Visualization: The "Dry Chain" Workflow

Workflow Start Start: Storage -20°C Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Weighing Weigh under Argon/N2 Equilibrate->Weighing Solvent Add Anhydrous Solvent (Sieves <50ppm H2O) Weighing->Solvent Reaction Add Nucleophile (No Base) Solvent->Reaction QC QC: Aliquot + MeOH Quench (Check HPLC) Reaction->QC Finish Lyophilize Product QC->Finish

Caption: Figure 2. The "Dry Chain" protocol essential for preventing hydrolysis and ensuring reproducibility.

Part 4: Troubleshooting & Quality Control[1]

Racemization Check

The R-isomer is sensitive.[1] To verify optical purity:

  • Method: Chiral HPLC (e.g., Chirex 3126 or Crownpak CR-I).[1]

  • Standard: Compare against authentic L-Aspartic acid derivative (synthesized via Fmoc-L-Asp).

  • Limit: Acceptable ee > 95%. If <90%, the starting anhydride was likely degraded or the reaction temperature was too high.

Regioselectivity Confirmation

Distinguishing


 vs 

products by Mass Spec is impossible (same mass).[1]
  • Method: 1H NMR.[1]

  • Diagnostic Signal: Look at the chemical shift of the

    
    -proton (CH-N).[1]
    
    • In

      
      -peptides, the 
      
      
      
      -proton is typically downfield (4.6–4.8 ppm).[1]
    • In

      
      -peptides, the 
      
      
      
      -proton is slightly upfield, and the amide NH coupling constants differ.

References

  • Yang, C. P., & Su, C. S. (1997).[1][2] Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides.[1][2] Journal of Organic Chemistry. (Validated via Search Snippet 1.1)

  • Buron, F., et al. (2007).[1][3] On the racemisation of aspartic anhydride during its preparation. Tetrahedron: Asymmetry. (Validated via Search Snippet 1.6)

  • Behrendt, R., et al. (2015).[1] New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.[1][4] Journal of Peptide Science. (Validated via Search Snippet 1.7)

  • Sigma-Aldrich. (R)-3-Aminodihydrofuran-2,5-dione HCl Product Specification. (Validated via Search Snippet 1.16)

Sources

Comparative

Peer-reviewed studies citing (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

This guide provides an in-depth technical analysis of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (commonly known as D-Aspartic Anhydride Hydrochloride ), a specialized reagent used in the synthesis of D-aspartic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (commonly known as D-Aspartic Anhydride Hydrochloride ), a specialized reagent used in the synthesis of D-aspartic acid-containing pharmaceuticals and peptidomimetics.

Executive Summary

  • Compound: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS: 143394-93-8).[1]

  • Primary Application: Regioselective introduction of D-aspartyl moieties into peptides and small molecule drugs (e.g., Dihydrexidine analogs, Sirtuin inhibitors).

  • Core Advantage: High atom economy and rapid acylation kinetics compared to standard Fmoc/Boc-protected aspartic acid coupling.

  • Critical Challenge: Controlling regioselectivity (α- vs. β-ring opening).

Part 1: Comparative Analysis

This section objectively compares the performance of (R)-3-Aminodihydrofuran-2,5-dione HCl against the industry-standard alternative, Fmoc-D-Asp(OtBu)-OH , in the context of amide bond formation.

Performance Metrics: Anhydride Activation vs. Carbodiimide Coupling
MetricMethod A: D-Aspartic Anhydride HCl Method B: Fmoc-D-Asp(OtBu)-OH + HATU Scientific Insight
Atom Economy High LowMethod A incorporates the entire anhydride skeleton; Method B generates urea/guanidinium byproducts (e.g., from HATU/DIC).
Reaction Kinetics Rapid (< 30 min) Moderate (1–2 hours)The cyclic anhydride is a pre-activated electrophile, eliminating the rate-limiting activation step required in Method B.
Regioselectivity Variable (Requires Control) High (Protected Side Chain)Method A risks forming mixtures of α- and β-amides unless specific solvents/catalysts are used. Method B guarantees α-coupling.
Cost Efficiency High (Scale-dependent) ModerateMethod A removes the need for expensive coupling reagents (HATU, PyBOP) but requires stricter moisture control.
Racemization Risk Moderate LowBase-catalyzed racemization is a risk for anhydrides if reaction times are prolonged; Method B is generally safer.
Mechanism of Action & Regioselectivity

The utility of (R)-3-Aminodihydrofuran-2,5-dione HCl hinges on the nucleophilic attack of an amine on the anhydride ring. The regiochemical outcome (α- vs. β-attack) is solvent-dependent.

  • Non-polar solvents (DCM): Favor attack at the less hindered carbonyl (often β), leading to α-amino acids.

  • Polar solvents (DMF/DMSO): Can shift selectivity or lead to mixtures.

Part 2: Experimental Protocols

Protocol A: Synthesis of D-Aspartyl Amides via Anhydride Ring Opening

Adapted from methodologies cited in Sirtuin 4 inhibitor studies and Dihydrexidine synthesis.

Objective: Coupling of (R)-3-Aminodihydrofuran-2,5-dione HCl with a primary amine (R-NH₂) to form D-Asp-NH-R.

Reagents:

  • (R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMF or DCM (depending on solubility/selectivity needs)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of (R)-3-Aminodihydrofuran-2,5-dione HCl in anhydrous DMF under nitrogen atmosphere.

  • Neutralization: Cool the solution to 0°C. Dropwise add 1.0 equiv of TEA to neutralize the HCl salt, generating the free base anhydride in situ.

    • Note: The free base is unstable; proceed immediately to the next step.

  • Coupling: Add 1.1 equiv of the primary amine (R-NH₂) followed by the remaining base (1.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the anhydride peak and appearance of the M+1 product mass.

  • Workup: Dilute with ethyl acetate, wash with 0.1 M HCl (to remove unreacted amine and open any residual anhydride to diacid), then brine. Dry over Na₂SO₄.

  • Purification: Isolate the product (mixture of α- and β-isomers) via preparative HPLC if regioselectivity was not 100%.

Validation:

  • ¹H NMR: Distinct shifts for α-CH protons differentiate between α-amide and β-amide products.

  • HPLC: Use a chiral column if racemization is suspected.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways when using (R)-3-Aminodihydrofuran-2,5-dione HCl. The "Critical Decision" node highlights the solvent choice determining the regiochemical outcome.

G cluster_legend Regioselectivity Note Start (R)-3-Aminodihydrofuran-2,5-dione HCl (Starting Material) Neutralization Neutralization (Base, 0°C) Start->Neutralization Intermediate Free D-Asp Anhydride (Reactive Electrophile) Neutralization->Intermediate - HCl AmineAttack Nucleophilic Attack (R-NH2) Intermediate->AmineAttack AlphaPath Attack at C-1 (Alpha) AmineAttack->AlphaPath Steric Control BetaPath Attack at C-4 (Beta) AmineAttack->BetaPath Electronic Control ProdAlpha Product A: Beta-Amide (Isoaspartyl) AlphaPath->ProdAlpha ProdBeta Product B: Alpha-Amide (Aspartyl) BetaPath->ProdBeta Note Solvent Choice Critical: Non-polar -> Favors Alpha-Amide Polar -> Mixed Products

Caption: Divergent reaction pathways for D-Aspartic Anhydride ring opening showing α/β-amide formation.

References

  • Synthesis of Dihydrexidine Derivatives via Aspartic Anhydride Context: Use of N-protected D-aspartic anhydride in Friedel-Crafts acylation, demonstrating the electrophilic utility of the anhydride ring. Source:Synlett / Thieme Connect.
  • Mitochondrial Deacylase Sirtuin 4 Inhibitors

    • Context: Dissertation describing the synthesis of D-Asp containing peptide inhibitors, comparing anhydride methods vs. standard coupling.
    • Source: University of Bayreuth E-Publishing.
    • URL:[Link]

  • Regioselective Ring Opening of Aspartic Anhydrides

    • Context: Fundamental study on the reaction of amines with aspartic anhydrides to form α- and β-amides.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Patent: Kinesin Spindle Protein Inhibitors (WO2007056143)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Part 1: Executive Safety Directive Immediate Action Required: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a moisture-sensitive cyclic anhydride salt. Upon contact with water or humid air, it hydrolyzes exothermica...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a moisture-sensitive cyclic anhydride salt. Upon contact with water or humid air, it hydrolyzes exothermically to release Hydrochloric Acid (HCl) and D-Aspartic Acid .

Strict Prohibitions:

  • DO NOT dispose of in municipal trash.

  • DO NOT pour down laboratory sinks or drains (even if diluted).

  • DO NOT mix with strong bases (NaOH, KOH) or oxidizers in the waste stream without controlled neutralization.

Part 2: Chemical Profile & Hazard Mechanism

To dispose of this chemical safely, you must understand its reactivity. It is not merely an "organic solid"; it is a stored acid precursor.

Chemical Identity
PropertyDetail
Chemical Name (R)-3-Aminodihydrofuran-2,5-dione hydrochloride
Synonyms D-Aspartic anhydride hydrochloride; (R)-Aspartic anhydride HCl
CAS Number 143394-93-8 (Specific) / 39185-99-4 (General)
Molecular Formula C₄H₆ClNO₃
Physical State White to off-white crystalline solid
Reactivity High. Hydrolyzes rapidly in water.[1]
The Hydrolysis Hazard

When this compound contacts mucosal membranes, lung tissue, or waste containers containing moisture, the following reaction occurs:



Operational Implication:

  • Corrosivity: The generated HCl creates an immediate corrosive environment (pH < 2).

  • Pressure Build-up: If sealed in a wet container, the heat and potential fumes can pressurize the vessel.

Part 3: Waste Stream Decision Logic

Use the following decision matrix to determine the correct disposal workflow for your specific situation.

DisposalWorkflow Start Start: Identify Waste State StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid Reagent (Pure or Residue) StateCheck->Solid Solid Liquid Liquid/Solution (Reaction Mixture) StateCheck->Liquid Liquid Packaging Double-bag in Polyethylene (Keep Dry) Solid->Packaging Labeling Label: 'Hazardous Waste - Solid' Constituents: Aspartic Anhydride HCl Packaging->Labeling Pickup Request EHS/HazMat Pickup Labeling->Pickup Labeling->Pickup Labeling->Pickup SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous/Acidic Solution SolventCheck->Aqueous Water-based Organic Organic Solvent (e.g., DMF, DMSO) SolventCheck->Organic Organic Neutralize Controlled Neutralization (Sodium Bicarbonate) Aqueous->Neutralize Segregate Segregate into 'Organic - Acidic' Stream Organic->Segregate Neutralize->Labeling Segregate->Labeling Spill Spill Scenario SpillAction Cover with Soda Ash -> Scoop -> Label as Solid Waste Spill->SpillAction SpillAction->Pickup

Figure 1: Decision logic for segregating and packaging (R)-3-Aminodihydrofuran-2,5-dione HCl waste.

Part 4: Detailed Operational Protocols

Protocol A: Disposal of Solid Reagent (Excess or Expired)

Applicability: Unused powder in vials or bulk containers.

  • Preparation: Do not attempt to dissolve the solid in water for disposal. This creates unnecessary liquid hazardous waste and heat.

  • Primary Container: Keep the material in its original glass or chemically resistant plastic container if possible. Ensure the cap is tightly sealed to prevent moisture ingress.

  • Secondary Containment: Place the primary container inside a clear polyethylene zip-lock bag or a high-density polyethylene (HDPE) waste jar.

  • Labeling: Attach a hazardous waste tag with the following details:

    • Chemical Name: (R)-3-Aminodihydrofuran-2,5-dione HCl.

    • Hazards: Corrosive, Irritant.[1]

    • Warning: "Reacts with water to form Acid."

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Post-reaction solutions (e.g., peptide synthesis waste).

Scenario 1: Organic Solvents (DMF, DMSO, DCM)

  • Segregation: Do not mix with basic organic waste (e.g., amines, pyridines) without verifying exotherm risk.

  • Container: Use a standard solvent waste carboy (HDPE or Glass).

  • Labeling: Mark as "Organic Waste - Acidic." List the solvent and the anhydride.

Scenario 2: Aqueous/Quenched Solutions

  • Neutralization (Recommended): Before placing in the waste stream, verify pH.

    • Step: Slowly add saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Observation: Watch for bubbling (

      
       release). Continue until effervescence ceases and pH is neutral (pH 6-8).
      
  • Disposal: Once neutralized, the solution contains D-Aspartic acid and Sodium Chloride. This can typically be disposed of via the standard aqueous waste stream (check local institutional limits on COD/BOD).

Protocol C: Emergency Spill Cleanup

Applicability: Powder spill on benchtop or floor.

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (or respirator if spill is >10g).

  • Containment: Do not wet the spill. Water will cause the powder to become sticky and corrosive.

  • Neutralization: Cover the spill with Soda Ash (Sodium Carbonate) or Dry Sand/Vermiculite mixed with Sodium Bicarbonate. This neutralizes the acidity that forms upon contact with ambient moisture.

  • Collection: Scoop the solid mixture into a plastic waste container using a dustpan.

  • Surface Cleaning: Once the bulk solid is removed, wipe the surface with a paper towel soaked in dilute (5%) Sodium Bicarbonate solution, followed by water.

  • Disposal: Label the collected waste as "Solid Debris contaminated with Acid Anhydride."

Part 5: Regulatory & Compliance Reference

Ensure your disposal plan aligns with the following regulatory frameworks.

RegulationClassificationCode/Note
US EPA (RCRA) Characteristic WasteD002 (Corrosive) if aqueous pH < 2.
GHS Health HazardH314 (Skin Corr.) or H319/H315 (Irritant) depending on vendor SDS.
DOT (Transport) Corrosive SolidUN 3261 (Corrosive solid, acidic, organic, n.o.s.) is commonly applied for transport.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218465, Aspartic anhydride hydrochloride. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride

Executive Safety Summary Do not treat this compound as a generic amino acid derivative. (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride) presents a dual-hazard profile un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do not treat this compound as a generic amino acid derivative. (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (also known as D-Aspartic anhydride hydrochloride) presents a dual-hazard profile unique to its class:

  • Respiratory Sensitization: As a cyclic anhydride, it possesses the structural capacity to haptenize proteins, potentially leading to irreversible IgE-mediated respiratory sensitization (occupational asthma) [1, 2].

  • Immediate Hydrolysis: Upon contact with mucosal membranes (eyes, lungs) or perspiration, the anhydride ring opens to release free aspartic acid, while the hydrochloride salt dissociates to release hydrochloric acid (HCl). This creates an immediate corrosive/irritant environment [3].

Primary Directive: All handling must prevent inhalation of dust and contact with skin moisture.[1]

The Mechanism of Hazard (Why PPE Matters)

To select the correct PPE, one must understand the chemical behavior of the substance.

  • The Moisture Trigger:

    
    
    
    
    

    Implication for PPE: Standard dust masks are insufficient if they allow moisture buildup inside the facepiece, which can solubilize dust particles into a corrosive solution against the skin.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Chemical Fume Hood (Certified).Secondary (Spill/Cleaning): Full-face respirator with P100 (HEPA) + Organic Vapor cartridges.Anhydrides are potent respiratory sensitizers. The P100 stops particulates; the OV cartridge protects against volatile hydrolysis byproducts if moisture is present.
Hand Protection Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®) for prolonged tasks.Nitrile provides excellent barrier protection against solids. Double gloving allows the outer glove to be stripped immediately after contact without exposing skin.
Eye/Face ANSI Z87.1 Chemical Goggles (Unvented or Indirect Vent).Safety glasses are insufficient for powders that hydrolyze to acids. Goggles prevent dust migration to the tear duct.
Body Lab coat (buttoned to neck) + Tyvek® sleeves or apron.Prevents dust accumulation on street clothes, which can lead to secondary exposure outside the lab.
Operational Workflow: The "Dry-Chain" Protocol

This protocol uses a "Dry-Chain" approach to minimize hydrolysis risks before the compound enters your reaction solvent.

Phase 1: Engineering Controls (Pre-Work)
  • Humidity Control: Ensure lab humidity is <50% if possible. High humidity accelerates degradation and clumping.

  • Static Elimination: Use an ionizing bar or anti-static gun inside the weigh station. Dry powders are prone to static charge, causing "fly-away" dust that bypasses containment.

Phase 2: Active Handling (Weighing & Transfer)
  • Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).

  • Transfer:

    • Do not use metal spatulas if the compound appears sticky/clumped (corrosion risk). Use disposable polystyrene or glass spatulas.

    • Weigh inside the fume hood. If using a balance enclosure, ensure it is vented.

  • Solubilization: Add the solid to the solvent (e.g., DMF, DMSO) immediately. Never add water to the solid unless quenching is intended.

Phase 3: Decontamination
  • Surface Wipe: Do not use water initially. Wipe surfaces with a dry paper towel to remove bulk powder.

  • Neutralization Wash: Follow with a paper towel soaked in 5% Sodium Bicarbonate (

    
    ) solution to neutralize any residues, then a water rinse.
    
Disposal & Quenching Protocol

Warning: Never dispose of the active anhydride directly into aqueous waste streams without controlled quenching, as it may generate heat and pressure in closed containers.

  • Quenching Step:

    • Dissolve waste solid in a small amount of acetone or ethyl acetate.

    • Slowly add this solution to a beaker of 5% aqueous Sodium Bicarbonate (

      
      ).
      
    • Observation: Effervescence (

      
      ) indicates neutralization of the HCl and the carboxylic acid generated.
      
  • Verification: Check pH is between 6–9.

  • Disposal: Dispose of the neutralized aqueous mixture as Chemical Waste (check local regulations; often categorized as non-halogenated organic solvent waste due to the acetone/EtOAc carrier).

Safety Logic Visualization

The following diagram illustrates the decision logic for handling (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, prioritizing containment over PPE alone.

HandlingProtocol Start Start: Handling (R)-3-Aminodihydrofuran-2,5-dione HCl CheckState Assess Physical State Start->CheckState SolidPowder Solid / Powder Form CheckState->SolidPowder InSolution Dissolved in Organic Solvent CheckState->InSolution Engineering Engineering Control: Fume Hood REQUIRED (No Open Bench Work) SolidPowder->Engineering High Risk PPE_Liquid PPE Level B: Single Nitrile Glove Safety Glasses Lab Coat InSolution->PPE_Liquid PPE_Solid PPE Level A: Nitrile Double Glove Chemical Goggles Lab Coat + Sleeves Engineering->PPE_Solid Action_Weigh Action: Weighing/Transfer Use Anti-Static Gun Avoid Metal Spatulas PPE_Solid->Action_Weigh PPE_Liquid->Action_Weigh Spill Spill Event? Action_Weigh->Spill DryClean Dry Clean: Sweep/Wipe Dry first NO WATER YET Spill->DryClean Yes (Powder) Disposal Disposal: Quench in NaHCO3 Check pH 6-9 Spill->Disposal No (Routine Waste) WetClean Wet Decon: 5% NaHCO3 Wash Water Rinse DryClean->WetClean WetClean->Disposal

Caption: Operational logic flow emphasizing the "Dry Clean" first method to prevent acid generation during spill cleanup.

References
  • Bernstein, D. I. (2002). "Allergic reactions to workplace allergens." Journal of Allergy and Clinical Immunology, 110(2), S111-S118.

  • Health Council of the Netherlands. (2010). "Cyclic acid anhydrides: Health-based recommended occupational exposure limit." The Health Council of the Netherlands.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 16218731, 3-Aminodihydrofuran-2,5-dione hydrochloride." PubChem.

  • New Jersey Department of Health. (2017). "Hazardous Substance Fact Sheet: Acetic Anhydride (General Anhydride Safety)." NJ.gov.

  • Sigma-Aldrich. (2023).[2] "Safety Data Sheet: 2,5-Furandione derivatives." Merck.

Sources

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